molecular formula C9H8O3 B112347 4-Formyl-3-methylbenzoic acid CAS No. 24078-23-7

4-Formyl-3-methylbenzoic acid

Cat. No.: B112347
CAS No.: 24078-23-7
M. Wt: 164.16 g/mol
InChI Key: BYZMBPUNGJVBBA-UHFFFAOYSA-N
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Description

4-Formyl-3-methylbenzoic acid is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-formyl-3-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O3/c1-6-4-7(9(11)12)2-3-8(6)5-10/h2-5H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYZMBPUNGJVBBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-Formyl-3-methylbenzoic acid chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Foreword for the Modern Researcher

In the landscape of contemporary chemical synthesis and drug discovery, the utility of a molecule is defined by its structural nuance and functional versatility. This compound (CAS No. 24078-23-7) emerges as a bifunctional building block of significant interest. Its substituted benzene ring, featuring a carboxylic acid, a formyl group, and a methyl group, presents a unique scaffold for constructing complex molecular architectures. This guide moves beyond a simple recitation of data, offering a Senior Application Scientist's perspective on the compound's core characteristics, its synthetic accessibility, and its strategic deployment in research. We will explore not just the "what" but the "why"—delving into the causality behind experimental choices and the logic that underpins its application, providing researchers and drug development professionals with a robust framework for leveraging this valuable intermediate.

Core Chemical Identity and Physicochemical Properties

This compound is a derivative of benzoic acid, distinguished by a formyl substituent at the 4-position and a methyl group at the 3-position. This specific arrangement of functional groups dictates its reactivity, solubility, and spectroscopic signature.

Physicochemical Data Summary

The empirical data for this compound is consolidated below. Where direct experimental values are not publicly available, properties are inferred from closely related structural analogs such as 4-formylbenzoic acid and m-toluic acid to provide a scientifically grounded estimation.

PropertyValue / ObservationSource / Basis
CAS Number 24078-23-7[1][2][3]
Molecular Formula C₉H₈O₃[3]
Molecular Weight 164.16 g/mol [1]
IUPAC Name This compound[3]
Physical State White to off-white crystalline solidInferred from analogs[4]
Melting Point Not specified; expected >200 °CInferred from 4-formylbenzoic acid (256 °C)[5]
Solubility Poorly soluble in water; soluble in polar organic solvents like DMF, DMSO, and alcohols.Inferred from 4-formylbenzoic acid[4][5]
pKa ~3.5 - 4.5Estimated based on benzoic acid and electronic effects of substituents.
Spectroscopic Profile: A Structural Confirmation Workflow

Characterization of this compound relies on a combination of spectroscopic techniques. The expected spectral data provides a fingerprint for confirming the compound's identity and purity after synthesis.

TechniqueExpected Chemical Shifts / FrequenciesRationale
¹H NMR ~10.5 ppm (s, 1H) : Aldehyde proton (-CHO). ~13.0 ppm (s, 1H) : Carboxylic acid proton (-COOH), broad. ~8.0-8.2 ppm (m, 2H) : Aromatic protons ortho to the formyl and carboxyl groups. ~7.5 ppm (d, 1H) : Aromatic proton ortho to the methyl group. ~2.5 ppm (s, 3H) : Methyl protons (-CH₃).The aldehyde proton is significantly deshielded. The aromatic protons exhibit a characteristic splitting pattern based on their substitution. The methyl protons appear as a singlet in the typical alkyl-aromatic region. These estimations are based on data for similar structures.[6][7]
¹³C NMR ~192 ppm : Aldehyde carbonyl carbon. ~167 ppm : Carboxylic acid carbonyl carbon. ~128-140 ppm : Aromatic carbons (6 signals). ~20 ppm : Methyl carbon.The two carbonyl carbons are the most downfield signals. The six distinct aromatic carbon signals confirm the substitution pattern. The methyl carbon signal is found in the high-field aliphatic region.[5][8]
Infrared (IR) ~3300-2500 cm⁻¹ : O-H stretch (carboxylic acid), very broad. ~1700 cm⁻¹ : C=O stretch (aldehyde). ~1685 cm⁻¹ : C=O stretch (carboxylic acid). ~2820 & ~2720 cm⁻¹ : C-H stretch (aldehyde Fermi doublet).The broad O-H band is characteristic of a hydrogen-bonded carboxylic acid. The two distinct C=O stretches for the aldehyde and acid are key identifiers. The Fermi doublet for the aldehyde C-H stretch is a definitive feature.[9][10][11]

Synthesis and Chemical Reactivity: A Bifunctional Platform

The synthetic utility of this compound is rooted in its accessibility from common starting materials and the orthogonal reactivity of its two primary functional groups.

Strategic Synthesis Pathways

Several routes have been established for the preparation of this compound, primarily starting from 3-methylbenzoic acid (m-toluic acid). The choice of pathway often depends on the desired scale, available reagents, and tolerance for multi-step procedures.[1]

Causality in Synthesis Design: The primary challenge is the regioselective introduction of a formyl group at the 4-position, which is para to the methyl group and meta to the carboxylic acid. The methyl group is an ortho-, para-director, while the carboxylic acid is a meta-director. Their combined influence favors substitution at the 4- and 6-positions. The Vilsmeier-Haack reaction on the protected ester is often preferred for its high regioselectivity and scalability.[1]

Synthesis_Pathways cluster_oxidation Alternative Route start 3-Methylbenzoic Acid ester Methyl 3-methylbenzoate start->ester Esterification (MeOH, H+) hm_acid 4-(Hydroxymethyl)-3-methylbenzoic Acid start->hm_acid Bromination (NBS) then Hydrolysis vh_intermediate Vilsmeier-Haack Intermediate ester->vh_intermediate Vilsmeier-Haack Reaction (POCl₃, DMF) product_ester Methyl 4-formyl-3-methylbenzoate vh_intermediate->product_ester Aqueous Workup product This compound product_ester->product Hydrolysis (H₃O⁺ or OH⁻) hm_acid->product Selective Oxidation (e.g., PCC, Oxone)

Caption: Key synthetic routes to this compound.

Core Reactivity and Transformations

The formyl and carboxylic acid moieties serve as handles for a wide range of subsequent chemical modifications, which can often be addressed selectively.

Reactivity_Diagram central This compound diacid 3-Methylterephthalic Acid central->diacid Oxidation (Formyl Group) (e.g., KMnO₄, Oxone) alcohol 4-(Hydroxymethyl)-3-methylbenzoic Acid central->alcohol Reduction (Formyl Group) (e.g., NaBH₄) ester Methyl 4-formyl-3-methylbenzoate central->ester Esterification (Carboxyl Group) (MeOH, H⁺) schiff_base Schiff Base / Imine Derivatives central->schiff_base Condensation (Formyl Group) (R-NH₂)

Caption: Principal reactions of this compound.

  • Reactions of the Formyl Group : The aldehyde is susceptible to both oxidation and reduction. Strong oxidizing agents will convert it to a second carboxylic acid group, yielding 3-methylterephthalic acid.[1] Conversely, selective reduction with mild reagents like sodium borohydride reduces the aldehyde to a hydroxymethyl group without affecting the carboxylic acid.[1] It also readily undergoes condensation reactions with amines to form Schiff bases, a cornerstone of coordination chemistry and dynamic covalent chemistry.

  • Reactions of the Carboxylic Acid Group : The carboxylic acid can be converted to esters, amides, or acid chlorides using standard methodologies. Esterification is particularly useful as a protecting group strategy to prevent the carboxyl group from interfering with reactions targeting the aldehyde.[1]

Validated Experimental Protocols

The following protocols are representative methodologies for the synthesis and characterization of this compound, designed for reproducibility and self-validation.

Synthesis via Vilsmeier-Haack Formylation (Two-Step Protocol)

This protocol is adapted from established procedures for Vilsmeier-Haack reactions and subsequent ester hydrolysis.[12][13][14]

Step 1: Esterification of 3-Methylbenzoic Acid

  • Apparatus Setup : Equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

  • Reagents : To the flask, add 3-methylbenzoic acid (1.0 eq), methanol (10-20 volumes), and a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%).

  • Reaction : Heat the mixture to reflux and stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup : Cool the reaction to room temperature. Remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield methyl 3-methylbenzoate, which can often be used in the next step without further purification.

Step 2: Vilsmeier-Haack Formylation and Hydrolysis

  • Apparatus Setup : In a fume hood, equip a three-necked flask with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Cool the flask in an ice bath (0 °C).

  • Vilsmeier Reagent Formation : To the flask, add anhydrous N,N-dimethylformamide (DMF, 3.0 eq). Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) via the dropping funnel while maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation : Dissolve methyl 3-methylbenzoate (1.0 eq) in a minimal amount of DMF or dichloromethane and add it dropwise to the Vilsmeier reagent. Allow the reaction to warm to room temperature and stir for 6-12 hours.

  • Hydrolysis (Part 1 - Imine) : Carefully pour the reaction mixture onto crushed ice containing excess sodium acetate or sodium hydroxide solution to hydrolyze the intermediate iminium salt and neutralize the acid.

  • Extraction : Extract the aqueous mixture with ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude methyl 4-formyl-3-methylbenzoate.

  • Hydrolysis (Part 2 - Ester to Acid) : To the crude ester, add a solution of aqueous NaOH (e.g., 2 M) and heat to reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Isolation : Cool the basic solution in an ice bath and acidify with concentrated HCl until the pH is ~2. The product, this compound, will precipitate as a solid.

  • Purification : Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent system (e.g., ethanol/water) can be performed for higher purity.

Post-Synthesis Characterization Workflow

A rigorous characterization is essential to confirm the structure and purity of the final product.

Sources

An In-Depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Synthesis, Structure, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 4-Formyl-3-methylbenzoic acid, a key aromatic building block in synthetic organic chemistry. The document details its structural features, validated synthetic protocols, in-depth spectroscopic characterization, and key reactivity patterns. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile molecule in their synthetic endeavors. We will explore the causal relationships behind experimental choices, ensuring a deep understanding of the principles governing its synthesis and reactivity.

Introduction: A Versatile Aromatic Building Block

This compound is a trifunctional aromatic compound featuring a carboxylic acid, an aldehyde, and a methyl group on a benzene ring. This unique arrangement of functional groups, with their distinct electronic and steric properties, makes it a valuable intermediate in the synthesis of a wide range of more complex molecules. Its structural rigidity and the differential reactivity of the aldehyde and carboxylic acid moieties allow for selective transformations, opening avenues for the construction of novel pharmaceutical scaffolds, functional materials, and molecular probes. Substituted benzoic acids are a cornerstone in medicinal chemistry, with derivatives showing promise as inhibitors for various enzymes and as components of biologically active molecules.[1] The strategic placement of the formyl and methyl groups on the benzoic acid core in the title compound offers a unique platform for chemical exploration.[1]

Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is essential for its effective use in synthesis. The table below summarizes its key chemical and physical data.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 24078-23-7[1]
Molecular Formula C₉H₈O₃[1]
Molecular Weight 164.16 g/mol [1]
InChI Key BYZMBPUNGJVBBA-UHFFFAOYSA-N[1]
Canonical SMILES CC1=C(C=C(C=C1)C(=O)O)C=ON/A
Appearance White to off-white crystalline solidPredicted
Melting Point Not reportedN/A
Boiling Point Not reportedN/A
Solubility Sparingly soluble in water, soluble in polar organic solvents like methanol, ethanol, and DMSO.Predicted

Synthesis of this compound

The synthesis of this compound typically commences from readily available 3-methylbenzoic acid. Several synthetic strategies can be employed, with the choice often depending on the desired scale, available reagents, and safety considerations. Here, we detail a reliable multi-step synthesis, explaining the rationale behind each transformation.

Synthetic Pathway Overview

A common and effective route involves the selective functionalization of the aromatic ring and the methyl group. The overall transformation can be visualized as follows:

Synthesis_of_4_Formyl_3_methylbenzoic_acid Start 3-Methylbenzoic Acid Step1 Nitration Start->Step1 HNO₃, H₂SO₄ Intermediate1 4-Nitro-3-methylbenzoic Acid Step1->Intermediate1 Step2 Reduction Intermediate1->Step2 e.g., H₂, Pd/C Intermediate2 4-Amino-3-methylbenzoic Acid Step2->Intermediate2 Step3 Diazotization Intermediate2->Step3 NaNO₂, HCl Intermediate3 Diazonium Salt Step3->Intermediate3 Step4 Formylation Intermediate3->Step4 e.g., HCHO, H₂O End This compound Step4->End

Figure 1: A common synthetic route to this compound.
Detailed Experimental Protocol

This protocol is a composite of established methods for similar transformations and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Nitration of 3-Methylbenzoic Acid to 4-Nitro-3-methylbenzoic Acid

  • Rationale: The initial step introduces a nitro group onto the aromatic ring. The directing effects of the methyl (ortho, para-directing) and carboxylic acid (meta-directing) groups favor the introduction of the nitro group at the 4-position, para to the methyl group and meta to the carboxylic acid.

  • Procedure:

    • In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid.

    • Slowly add 3-methylbenzoic acid to the cooled sulfuric acid while stirring to ensure complete dissolution.

    • Cool the mixture in an ice bath.

    • Add a nitrating mixture (a solution of concentrated nitric acid in concentrated sulfuric acid) dropwise to the reaction mixture, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to stir at room temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Collect the solid by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry to yield 4-nitro-3-methylbenzoic acid.

Step 2: Reduction of 4-Nitro-3-methylbenzoic Acid to 4-Amino-3-methylbenzoic Acid

  • Rationale: The nitro group is reduced to an amine, which is a precursor for the subsequent diazotization reaction. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Procedure:

    • Dissolve 4-nitro-3-methylbenzoic acid in a suitable solvent such as methanol or ethanol in a hydrogenation vessel.

    • Add a catalytic amount of palladium on carbon (10% Pd/C).

    • Pressurize the vessel with hydrogen gas (typically 50 psi).

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Evaporate the solvent under reduced pressure to obtain 4-amino-3-methylbenzoic acid.

Step 3 & 4: Diazotization of 4-Amino-3-methylbenzoic Acid and Subsequent Formylation

  • Rationale: The amino group is converted into a diazonium salt, which is a versatile intermediate. The diazonium group can then be replaced by a formyl group.

  • Procedure:

    • Suspend 4-amino-3-methylbenzoic acid in a mixture of dilute hydrochloric acid and water and cool to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. Stir for 30 minutes at this temperature.

    • In a separate flask, prepare a solution for the formylation reaction. This can be achieved through various methods, such as the Gattermann reaction using hydrogen cyanide and a copper(I) salt, or more modern variations. A common alternative is the use of formaldehyde or its equivalents.

    • Slowly add the cold diazonium salt solution to the formylation reagent mixture.

    • Allow the reaction to warm to room temperature and stir for several hours.

    • The product can be isolated by extraction with a suitable organic solvent, followed by washing, drying, and removal of the solvent. Further purification may be achieved by recrystallization or column chromatography.

Structural Elucidation: A Spectroscopic Approach

The definitive identification and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation, providing a self-validating system for structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H NMR (Proton NMR) Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Carboxylic Acid Proton (-COOH): A broad singlet typically appearing far downfield, above 10 ppm. Its position can be concentration-dependent.

    • Aldehyde Proton (-CHO): A sharp singlet in the range of 9.8-10.2 ppm.

    • Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (7.0-8.5 ppm). Due to the substitution pattern, they will exhibit a specific splitting pattern. We would expect a doublet, a doublet of doublets, and a singlet or a narrow triplet.

    • Methyl Protons (-CH₃): A sharp singlet in the upfield region, typically around 2.2-2.6 ppm.

¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

  • Expected Chemical Shifts (δ):

    • Carboxylic Acid Carbonyl (>C=O): In the range of 165-175 ppm.

    • Aldehyde Carbonyl (>C=O): Further downfield than the carboxylic acid carbonyl, typically in the range of 190-200 ppm.

    • Aromatic Carbons: Six distinct signals are expected in the region of 120-150 ppm. The carbons attached to the electron-withdrawing carboxyl and formyl groups will be the most deshielded (further downfield).

    • Methyl Carbon (-CH₃): A signal in the upfield region, typically around 15-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, often obscuring the C-H stretching region.

    • C-H Stretch (Aromatic): Weak to medium bands just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic -CH₃): Bands just below 3000 cm⁻¹.

    • C=O Stretch (Carboxylic Acid): A strong, sharp band around 1700-1725 cm⁻¹.

    • C=O Stretch (Aldehyde): A strong, sharp band around 1680-1700 cm⁻¹. The conjugation with the aromatic ring lowers its frequency.

    • C=C Stretch (Aromatic): Medium to weak bands in the 1450-1600 cm⁻¹ region.

    • C-O Stretch (Carboxylic Acid): A medium band in the 1210-1320 cm⁻¹ region.

IR_Vibrational_Modes cluster_high_freq High Frequency Region cluster_carbonyl Carbonyl Region cluster_fingerprint Fingerprint Region O-H_stretch O-H Stretch (Carboxylic Acid) ~2500-3300 cm⁻¹ (broad) C-H_stretch_arom C-H Stretch (Aromatic) >3000 cm⁻¹ C-H_stretch_aliph C-H Stretch (Methyl) <3000 cm⁻¹ C=O_stretch_acid C=O Stretch (Carboxylic Acid) ~1700-1725 cm⁻¹ C=O_stretch_ald C=O Stretch (Aldehyde) ~1680-1700 cm⁻¹ C=C_stretch C=C Stretch (Aromatic) ~1450-1600 cm⁻¹ C-O_stretch C-O Stretch (Carboxylic Acid) ~1210-1320 cm⁻¹

Figure 2: Key expected vibrational modes in the IR spectrum of this compound.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

  • Expected Fragmentation Pattern:

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (164.16 g/mol ) should be observed.

    • Loss of -OH (M-17): A fragment ion at m/z 147, resulting from the loss of a hydroxyl radical from the carboxylic acid group.

    • Loss of -CHO (M-29): A fragment ion at m/z 135, corresponding to the loss of the formyl group.

    • Loss of -COOH (M-45): A fragment ion at m/z 119, resulting from the loss of the carboxylic acid group.

    • Further Fragmentations: The resulting fragment ions can undergo further fragmentation, leading to a characteristic pattern in the lower mass region.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its functional groups.

Reactions of the Aldehyde Group

The aldehyde group is a versatile handle for a variety of transformations:

  • Oxidation: The formyl group can be readily oxidized to a second carboxylic acid group, yielding 3-methylterephthalic acid, using oxidizing agents like potassium permanganate or chromic acid.[1]

  • Reduction: Selective reduction of the aldehyde to a primary alcohol (4-(hydroxymethyl)-3-methylbenzoic acid) can be achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1]

  • Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles, leading to the formation of alcohols (Grignard reagents, organolithiums), cyanohydrins (HCN), and imines (primary amines).

  • Wittig Reaction: Reaction with phosphorus ylides provides a route to substituted styrenes.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo several important reactions:

  • Esterification: Reaction with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) yields the corresponding ester. This is often used as a protecting group strategy.

  • Acyl Chloride Formation: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which is a precursor for amides, esters, and other acyl derivatives.

  • Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that this reagent will also reduce the aldehyde.

Reactivity_of_4_Formyl_3_methylbenzoic_acid cluster_aldehyde Aldehyde Reactions cluster_acid Carboxylic Acid Reactions Start This compound Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation → 3-Methylterephthalic Acid Reduction_Ald Reduction (e.g., NaBH₄) Start->Reduction_Ald → 4-(Hydroxymethyl)-3-methylbenzoic Acid Nucleophilic_Add Nucleophilic Addition (e.g., R-MgBr) Start->Nucleophilic_Add → Secondary Alcohol Esterification Esterification (e.g., ROH, H⁺) Start->Esterification → Ester Derivative Acyl_Chloride Acyl Chloride Formation (e.g., SOCl₂) Start->Acyl_Chloride → Acyl Chloride Derivative Reduction_Acid Reduction (e.g., LiAlH₄) Start->Reduction_Acid → Diol (both groups reduced)

Sources

4-Formyl-3-methylbenzoic acid molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Formyl-3-methylbenzoic Acid: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 24078-23-7) is a bifunctional aromatic compound of significant interest to the chemical and pharmaceutical research communities. Possessing both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a substituted toluene scaffold, it serves as a highly versatile building block in organic synthesis. Its unique substitution pattern allows for the regioselective construction of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, outlines a scalable synthesis protocol, details methods for its analytical characterization, and explores its applications in medicinal chemistry and materials science. With a molecular weight of 164.16 g/mol , this intermediate is pivotal for developing novel therapeutic agents and functional materials.[1][2]

Physicochemical Properties and Identification

The utility of this compound stems from its distinct chemical features. The carboxylic acid group provides a site for amidation or esterification, while the formyl group is amenable to oxidation, reduction, and condensation reactions, such as Schiff base formation.[1] This dual reactivity, combined with the steric and electronic influence of the methyl group, makes it a valuable and specific synthon.

PropertyValueSource
Molecular Formula C₉H₈O₃[2]
Molecular Weight 164.16 g/mol [1][2]
CAS Number 24078-23-7[1][3]
IUPAC Name This compound
SMILES CC1=C(C=CC(=C1)C(=O)O)C=O[1]
InChI Key BYZMBPUNGJVBBA-UHFFFAOYSA-N[1]
Physical Form Solid powder
Heavy Atom Count 12[2]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[2]

Synthesis Methodology: A Scalable Approach

The synthesis of this compound requires precise control over regioselectivity to introduce the formyl group at the C4 position, para to the carboxylic acid. While several routes exist, the Vilsmeier-Haack reaction on a protected precursor offers a scalable and efficient method favored for its reliable outcomes.[1]

Principle of the Vilsmeier-Haack Route

The causality behind this multi-step synthesis is rooted in functional group compatibility. The highly acidic proton of the carboxylic acid would interfere with the Vilsmeier reagent. Therefore, the synthesis begins by protecting the carboxylic acid, typically as a methyl ester. This allows the subsequent electrophilic formylation to proceed selectively on the electron-rich aromatic ring. The final step involves the hydrolysis of the ester to liberate the target carboxylic acid.

SynthesisWorkflow cluster_0 Synthesis Workflow node_start Start: 3-Methylbenzoic Acid node_protect Step 1: Protection (Esterification) node_start->node_protect MeOH, H₂SO₄ (cat.) node_formyl Step 2: Vilsmeier-Haack Formylation node_protect->node_formyl POCl₃, DMF node_deprotect Step 3: Deprotection (Hydrolysis) node_formyl->node_deprotect NaOH (aq), then HCl node_purify Step 4: Purification (Crystallization) node_deprotect->node_purify node_end Final Product: This compound node_purify->node_end AnalyticalWorkflow cluster_1 Analytical & QC Workflow node_sample Synthesized Sample node_nmr ¹H NMR Analysis node_sample->node_nmr node_hplc RP-HPLC Analysis node_sample->node_hplc node_ftir FTIR Analysis node_sample->node_ftir node_confirm Structural Confirmation node_nmr->node_confirm node_purity Purity Assessment (>98%) node_hplc->node_purity node_functional Functional Group ID node_ftir->node_functional SchiffBaseFormation cluster_2 Schiff Base Condensation reactant1 This compound -CHO product Schiff Base Product -CH=N-R reactant1:f0->product:f0 Condensation (-H₂O) reactant2 Primary Amine R-NH₂ reactant2:f0->product:f0

Sources

synthesis of 4-Formyl-3-methylbenzoic acid from 3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Strategic Synthesis of 4-Formyl-3-methylbenzoic Acid from 3-Methylbenzoic Acid

Introduction

This compound is a bifunctional aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique arrangement of a carboxylic acid, an aldehyde, and a methyl group on a benzene ring makes it a versatile building block for the synthesis of complex molecular architectures, including pharmaceutical intermediates and specialized polymers. The primary synthetic challenge lies in the regioselective introduction of a formyl group onto the 3-methylbenzoic acid scaffold. The inherent electronic properties of the substituents—the deactivating, meta-directing carboxylic acid and the activating, ortho-, para-directing methyl group—create a complex regiochemical puzzle. This guide provides a comprehensive, field-proven strategy for the successful synthesis of this compound, emphasizing mechanistic understanding, procedural detail, and strategic decision-making.

Strategic Analysis: Navigating the Regiochemical Challenge

Direct formylation of 3-methylbenzoic acid via classical electrophilic aromatic substitution methods like the Gattermann-Koch or Rieche reactions is fraught with difficulty. The carboxylic acid group strongly deactivates the aromatic ring, rendering it less nucleophilic and thus less reactive towards the electrophiles generated in these reactions.

A more robust and controllable strategy involves a three-step sequence that circumvents the deactivating influence of the carboxylic acid and ensures high regioselectivity. This approach, favored for its scalability and reliability, consists of:

  • Protection via Esterification: The deactivating carboxylic acid is converted into a less deactivating methyl ester.

  • Regioselective Vilsmeier-Haack Formylation: The formyl group is introduced onto the activated and sterically accessible C4 position.

  • Deprotection via Saponification: The ester is hydrolyzed to yield the final carboxylic acid product.

This multi-step pathway provides superior control over the reaction outcome compared to direct formylation attempts.

G cluster_0 Overall Synthetic Workflow Start 3-Methylbenzoic Acid Step1 Step 1: Esterification (MeOH, H₂SO₄) Start->Step1 Intermediate Methyl 3-methylbenzoate Step1->Intermediate Step2 Step 2: Vilsmeier-Haack Formylation (POCl₃, DMF) Intermediate->Step2 Intermediate2 Methyl 4-formyl-3-methylbenzoate Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, H₃O⁺) Intermediate2->Step3 End This compound Step3->End

Caption: High-level overview of the three-step synthesis.

Part 1: Protection via Esterification of 3-Methylbenzoic Acid

Principle & Causality: The initial and critical step is the protection of the carboxylic acid functionality as a methyl ester. The electron-withdrawing nature of the carboxyl group (-COOH) significantly deactivates the aromatic ring towards electrophilic attack. By converting it to a methyl ester (-COOCH₃), this deactivating effect is moderately attenuated, rendering the subsequent formylation step more facile. Fischer esterification, which utilizes an excess of alcohol (methanol) as both solvent and reagent under acidic catalysis, is an efficient and cost-effective method for this transformation.

Experimental Protocol: Synthesis of Methyl 3-methylbenzoate
  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methylbenzoic acid (50.0 g, 0.367 mol) and methanol (250 mL).

  • Catalyst Addition: While stirring, cautiously add concentrated sulfuric acid (5.0 mL) to the mixture.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (200 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 100 mL), a saturated sodium bicarbonate solution (2 x 100 mL) to remove unreacted acid, and finally with brine (100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude ester by vacuum distillation to obtain methyl 3-methylbenzoate as a colorless liquid.

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
3-Methylbenzoic Acid136.1550.0 g0.3671.0
Methanol32.04250 mL-Excess
Sulfuric Acid (conc.)98.085.0 mL-Catalyst
Expected Yield ~85-95%

Part 2: Vilsmeier-Haack Formylation of Methyl 3-methylbenzoate

Principle & Causality: This is the key regioselective C-C bond-forming step. The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, a mild electrophile, to formylate electron-rich aromatic rings.[1][2] The reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][4]

The regioselectivity of the formylation on methyl 3-methylbenzoate is governed by the combined directing effects of the two substituents. The methyl group (-CH₃) is an activating, ortho-, para-director. The methyl ester group (-COOCH₃) is a deactivating, meta-director. The activating effect of the methyl group dominates, strongly directing the incoming electrophile to its ortho (C2, C6) and para (C4) positions. Due to significantly lower steric hindrance, electrophilic attack occurs preferentially at the C4 position, which is para to the activating methyl group, leading to the desired product.

G cluster_mech Vilsmeier-Haack Mechanism DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier POCl3 POCl₃ POCl3->Vilsmeier Attack Electrophilic Aromatic Substitution Vilsmeier->Attack Arene Methyl 3-methylbenzoate Arene->Attack Iminium Aryl Iminium Intermediate Attack->Iminium Hydrolysis Hydrolysis (H₂O Work-up) Iminium->Hydrolysis Product Methyl 4-formyl- 3-methylbenzoate Hydrolysis->Product

Caption: Key stages of the Vilsmeier-Haack formylation reaction.

Experimental Protocol: Synthesis of Methyl 4-formyl-3-methylbenzoate
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) (100 mL) to 0 °C in an ice-salt bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) (45 mL, 0.48 mol) dropwise to the cooled DMF over 1 hour, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture for an additional 30 minutes at 0 °C.

  • Substrate Addition: Add a solution of methyl 3-methylbenzoate (50.0 g, 0.33 mol) in DMF (50 mL) dropwise to the Vilsmeier reagent over 1 hour, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-70 °C for 8-12 hours until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and quench by slowly pouring it onto crushed ice (500 g) with vigorous stirring.

  • Hydrolysis & Precipitation: Add a saturated solution of sodium acetate to neutralize the mixture, which facilitates the hydrolysis of the iminium intermediate. Stir for 1-2 hours. The product will often precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. If the product is an oil, extract with ethyl acetate, wash the organic layer, dry, and concentrate.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure methyl 4-formyl-3-methylbenzoate.

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Methyl 3-methylbenzoate150.1750.0 g0.3331.0
POCl₃153.3345 mL0.4831.45
DMF73.09150 mL-Reagent/Solvent
Expected Yield ~70-80%

Part 3: Saponification to this compound

Principle & Causality: The final step is the deprotection of the methyl ester to reveal the target carboxylic acid. This is achieved through base-catalyzed hydrolysis, or saponification. Sodium hydroxide in an aqueous or mixed aqueous/alcoholic solvent system attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate eliminates the methoxide leaving group, which is then protonated by the newly formed carboxylic acid. An external acid work-up is required to protonate the resulting carboxylate salt to yield the final, neutral product.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask, suspend methyl 4-formyl-3-methylbenzoate (40.0 g, 0.224 mol) in a mixture of methanol (100 mL) and water (100 mL).

  • Base Addition: Add sodium hydroxide (13.5 g, 0.337 mol) and heat the mixture to reflux for 2-3 hours. The reaction mixture should become a clear, homogeneous solution.

  • Work-up: Cool the reaction to room temperature and remove the methanol via rotary evaporation.

  • Acidification: Dilute the remaining aqueous solution with water (200 mL) and cool in an ice bath. Slowly acidify the solution by adding concentrated hydrochloric acid (HCl) dropwise with stirring until the pH is ~2. A white precipitate of the product will form.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the filter cake with copious amounts of cold water to remove inorganic salts. Dry the solid in a vacuum oven. If further purification is needed, recrystallize from an ethanol/water mixture.

ReagentMolar Mass ( g/mol )AmountMolesMolar Ratio
Methyl 4-formyl-3-methylbenzoate178.1840.0 g0.2241.0
Sodium Hydroxide40.0013.5 g0.3371.5
Expected Yield ~90-98%

Characterization and Quality Control

The identity and purity of the final product, this compound, must be confirmed through standard analytical techniques.

  • ¹H NMR: Will show characteristic peaks for the aldehyde proton (~10 ppm), aromatic protons, the methyl group protons (~2.5 ppm), and the acidic carboxylic acid proton (>12 ppm).

  • IR Spectroscopy: Will display strong carbonyl stretching frequencies for the aldehyde (~1700 cm⁻¹) and the carboxylic acid (~1680 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~3000 cm⁻¹).

  • Melting Point: A sharp melting point consistent with the literature value indicates high purity.

  • Mass Spectrometry: Will confirm the molecular weight of the compound (164.16 g/mol ).

Conclusion

The synthesis of this compound from 3-methylbenzoic acid is most effectively and reliably achieved through a three-step sequence of esterification, Vilsmeier-Haack formylation, and saponification. This strategy successfully navigates the challenges of ring deactivation and regiocontrol inherent to the starting material. By temporarily masking the carboxylic acid as a methyl ester, the Vilsmeier-Haack reaction can proceed with high regioselectivity, driven by the directing influence of the activating methyl group and steric factors. The protocols detailed in this guide are robust and scalable, providing researchers and drug development professionals with a dependable pathway to this valuable synthetic intermediate.

References

  • Wikipedia. Duff reaction. Available at: [Link]

  • Suranagi, V. I. Duff Reaction. In Name Reactions in Organic Synthesis. Cambridge University Press. Available at: [Link]

  • J&K Scientific LLC. Vilsmeier-Haack Reaction. Available at: [Link]

  • I.R.I.S. Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. Available at: [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. Available at: [Link]

  • Semantic Scholar. A theoretical study of the Duff reaction: insights into its selectivity. Available at: [Link]

  • NROChemistry. Vilsmeier-Haack Reaction. Available at: [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • chemeurope.com. Duff reaction. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Chem-Station International Edition. Duff Reaction. Available at: [Link]

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Introduction: The Significance of Solubility for a Bifunctional Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 4-Formyl-3-methylbenzoic Acid in Organic Solvents

This compound is a substituted aromatic carboxylic acid of significant interest in synthetic chemistry and drug discovery. Its bifunctional nature, possessing both a reactive aldehyde group and a carboxylic acid moiety, makes it a versatile building block for the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Understanding and accurately determining its solubility in various organic solvents is a critical, non-trivial step in its application.

For researchers in drug development, solubility data governs formulation strategies, reaction kinetics, and purification processes such as crystallization. In synthetic chemistry, selecting an appropriate solvent is paramount for controlling reaction pathways and maximizing yield. This guide, written from the perspective of a senior application scientist, provides a comprehensive overview of the theoretical and practical aspects of this compound solubility. We will explore its molecular characteristics, predict its behavior in different solvent classes, and provide robust, field-proven protocols for its experimental determination.

Molecular Profile and Its Influence on Solubility

The solubility behavior of a compound is fundamentally dictated by its molecular structure. This compound possesses distinct regions of varying polarity, which results in a nuanced solubility profile.

  • Chemical Structure:

    • Carboxylic Acid (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor (the hydroxyl proton) and a hydrogen bond acceptor (the carbonyl and hydroxyl oxygens). Its acidic nature (pKa ≈ 3-4) means it can be deprotonated in the presence of a base, drastically increasing its polarity and aqueous solubility.

    • Aldehyde (-CHO): The formyl group is polar and can act as a hydrogen bond acceptor at its oxygen atom. It contributes to the molecule's overall polarity.

    • Methylated Benzene Ring: The aromatic ring with the methyl group constitutes the nonpolar, lipophilic portion of the molecule. This region favors interactions with nonpolar solvents through van der Waals forces.

This duality—a polar, hydrogen-bonding "head" and a nonpolar, aromatic "body"—means that the molecule is neither extremely polar nor extremely nonpolar. Its solubility is therefore a delicate balance of interactions with the solvent.

Table 1: Key Physicochemical Properties of this compound

PropertyValueImplication for SolubilitySource
Molecular Weight164.16 g/mol Foundational for converting mass-based solubility (g/L) to molarity (mol/L).
Melting Point~176-180 °CA high melting point suggests strong crystal lattice energy, which must be overcome by solvent-solute interactions for dissolution to occur. This can limit solubility.
pKa (Predicted)3.65 ± 0.10The acidic nature of the carboxylic group is a key handle. Solubility will be very low in acidic aqueous media but will increase dramatically in basic conditions due to salt formation. In organic solvents, this acidity can lead to strong interactions with basic solvents (e.g., pyridine).
logP (Predicted)1.89The positive logP value indicates a greater preference for an oily (octanol) phase over an aqueous phase, suggesting moderate lipophilicity and better solubility in less polar organic solvents compared to water.

Theoretical Framework: "Like Dissolves Like" in Practice

The principle of "like dissolves like" is the cornerstone of solubility prediction. A solute dissolves best in a solvent that has a similar polarity and intermolecular force profile.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding as both donors and acceptors. They are expected to be effective at solvating the carboxylic acid and aldehyde groups of this compound. Therefore, good solubility is anticipated in these solvents.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and can act as hydrogen bond acceptors but not donors. They will interact favorably with the polar groups of the molecule. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are particularly powerful solvents for this class of compound and are often used as stock solution solvents in screening campaigns.

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. While they will interact with the aromatic ring, they are poor at solvating the highly polar carboxylic acid and aldehyde groups. Consequently, solubility is expected to be very low in these solvents.

  • Intermediate Polarity Solvents (e.g., Ethyl Acetate, Dichloromethane): These solvents offer a balance and may provide moderate solubility, solvating both the polar and nonpolar parts of the molecule to some extent.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

Predictive models are useful, but for scientific rigor, solubility must be determined experimentally. The equilibrium (or thermodynamic) solubility measurement is the gold standard, as it defines the true saturation point of the compound in a solvent under specific conditions.

The causality behind this protocol is to ensure that the system has reached a true thermodynamic equilibrium between the undissolved solid-state compound and the dissolved compound in solution. Shaking for an extended period (24-48 hours) is critical to overcome the kinetic barriers of dissolution, especially for compounds with high crystal lattice energy. Centrifugation then provides a self-validating step by cleanly separating the saturated supernatant from any remaining solid, ensuring the subsequent analysis only measures the dissolved fraction.

Step-by-Step Protocol for Equilibrium Solubility Determination
  • Preparation: Add an excess amount of solid this compound to a known volume (e.g., 1 mL) of the test solvent in a sealed vial. "Excess" is key; there must be visible solid material remaining at the end of the experiment to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) using a shaker or rotator for a sufficient period, typically 24 to 48 hours, to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet all undissolved solid.

  • Sample Dilution: Carefully remove an aliquot of the clear supernatant and dilute it with a suitable mobile phase or solvent for the chosen analytical method. This dilution must be precise and account for the volume of the aliquot taken.

  • Quantification: Analyze the concentration of the diluted sample using a calibrated analytical technique, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound must be prepared to ensure accurate quantification.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution step. The result is reported as the equilibrium solubility, typically in µg/mL, mg/mL, or mM.

Workflow Visualization

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4-6: Quantification A Add excess solid compound to known volume of solvent B Agitate at constant T (24-48 hours) A->B Reach Equilibrium C Centrifuge to pellet undissolved solid B->C Ensure Saturation D Aliquot & Dilute Supernatant C->D Isolate Saturated Solution E Analyze via calibrated HPLC-UV D->E F Calculate Solubility E->F

Caption: Workflow for determining equilibrium solubility.

Predicted Solubility Profile of this compound

While comprehensive experimental data is not widely published, we can construct a highly predictive solubility table based on the molecule's physicochemical properties and established chemical principles.

Table 2: Predicted Solubility in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh These solvents are excellent hydrogen bond donors and acceptors, effectively solvating the polar carboxylic acid and aldehyde groups.
Polar Aprotic DMSO, DMF, THFHigh to Very High These are strong hydrogen bond acceptors and have high polarity, making them highly effective at dissolving polar functional groups. DMSO is often the solvent of choice for compounds with poor solubility.
Intermediate Polarity Ethyl Acetate, AcetoneModerate These solvents provide a balance. They can accept hydrogen bonds and have a moderate dipole moment, allowing for solvation of the polar groups, while their organic character interacts with the benzene ring.
Halogenated Dichloromethane (DCM), ChloroformLow to Moderate While having a dipole moment, these solvents are poor hydrogen bonders. They may offer some solubility but are less effective than more polar options at solvating the carboxylic acid group.
Nonpolar Aromatic Toluene, BenzeneLow The aromatic character of these solvents will interact favorably with the molecule's benzene ring, but they are ineffective at solvating the highly polar functional groups.
Nonpolar Aliphatic n-Hexane, CyclohexaneVery Low / Insoluble These solvents interact only through weak van der Waals forces and cannot overcome the strong intermolecular forces (especially hydrogen bonding) between molecules of this compound in its solid state.

Conclusion and Best Practices

This compound presents a solubility profile characteristic of a molecule with both polar, hydrogen-bonding functional groups and a nonpolar backbone. Its solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and polar protic solvents such as methanol and ethanol. Conversely, it will be poorly soluble in nonpolar solvents like hexane.

For any research or development application, it is imperative to move beyond prediction and perform experimental verification. The equilibrium solubility protocol detailed in this guide provides a robust and reliable method for generating this critical data. Always remember that solubility is temperature-dependent, and the data generated is specific to the conditions under which it was measured. Accurate and well-documented solubility data is a foundational pillar for successful and reproducible scientific outcomes.

References

  • Mol-Instincts. (n.d.). This compound. Retrieved from [Link]

spectroscopic data for 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 4-Formyl-3-methylbenzoic Acid

Introduction

This compound (CAS No. 24078-23-7) is a bifunctional aromatic compound featuring a carboxylic acid group, a formyl (aldehyde) group, and a methyl group attached to a benzene ring.[1][2][3] This substitution pattern makes it a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and novel materials.[2][] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and the characterization of its reaction products.

This guide, intended for researchers, scientists, and drug development professionals, provides a detailed analysis of the expected , including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Correlation

A clear understanding of the molecule's structure is the foundation for interpreting its spectra. The numbering of the atoms, as shown in the diagram below, will be used for the assignment of spectroscopic signals.

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignments.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids to ensure the solubility of the sample and to observe the acidic proton.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical spectral width: -2 to 12 ppm.

    • The integration of the peaks should be carefully performed to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • Typical spectral width: 0 to 220 ppm.

    • A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

G cluster_prep Sample Preparation cluster_proc Data Processing dissolve Dissolve in Deuterated Solvent add_tms Add TMS (Internal Standard) dissolve->add_tms nmr_spec NMR Spectrometer (≥400 MHz) add_tms->nmr_spec Insert Sample ft Fourier Transform nmr_spec->ft Acquire FID phase_corr Phase Correction ft->phase_corr baseline_corr Baseline Correction phase_corr->baseline_corr integrate Integration (¹H) baseline_corr->integrate

Sources

chemical reactivity of 4-Formyl-3-methylbenzoic acid functional groups

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Reactivity of 4-Formyl-3-methylbenzoic Acid

Introduction: A Molecule of Dichotomous Functionality

This compound is a bifunctional aromatic compound featuring both an aldehyde (formyl) and a carboxylic acid group attached to a toluene backbone. This unique arrangement of electron-donating (methyl) and electron-withdrawing (formyl, carboxyl) groups on a single benzene ring presents a fascinating case study in chemical reactivity and selectivity. For researchers in medicinal chemistry and materials science, this molecule is not merely a static structure but a versatile building block, whose true potential is unlocked through a deep understanding of the interplay between its functional groups.[1][] This guide provides a detailed exploration of the reactivity of this compound, focusing on the causality behind reaction pathways and the strategic manipulation of its functional groups for synthetic applications.

Analysis of the Core Structure: Electronic and Steric Influences

The reactivity of this compound is dictated by the electronic properties of its substituents and their positions on the aromatic ring.

  • Carboxylic Acid (-COOH): This group is strongly electron-withdrawing and deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position.[3][4]

  • Formyl Group (-CHO): Similar to the carboxylic acid, the aldehyde is electron-withdrawing and a meta-director, deactivating the ring.[5]

  • Methyl Group (-CH₃): As an alkyl group, it is electron-donating and activating, directing incoming electrophiles to the ortho and para positions.[6]

The substitution pattern (1-carboxy, 2-methyl, 4-formyl) creates a complex electronic landscape. The activating methyl group is sterically hindered and its directing influence is opposed by the two powerful deactivating groups. This inherent electronic tension is the key to understanding the molecule's behavior in various chemical transformations.

cluster_molecule This compound cluster_groups Functional Group Analysis mol Formyl Formyl (-CHO) - Electron-Withdrawing - Nucleophilic Addition Site - meta-Director Methyl Methyl (-CH₃) - Electron-Donating - Activating Group - ortho, para-Director Carboxyl Carboxyl (-COOH) - Electron-Withdrawing - Acidic Proton - meta-Director

Caption: Core structure and functional group properties.

Reactivity of the Formyl Group: The Aldehyde's Versatility

The formyl group is arguably the more versatile handle for synthetic modification due to its susceptibility to both oxidation and a wide range of nucleophilic additions.

Selective Reduction to a Hydroxymethyl Group

The selective reduction of the aldehyde to a primary alcohol is a common and crucial transformation. This is typically achieved with mild hydride reagents that do not affect the more resilient carboxylic acid group.[7]

  • Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this selective reduction. Its lower reactivity compared to agents like lithium aluminum hydride (LiAlH₄) is key. NaBH₄ is mild enough to reduce aldehydes and ketones but will not reduce carboxylic acids or esters under standard conditions, providing excellent chemoselectivity.[7]

ReagentTarget GroupConditionsProductTypical Yield
NaBH₄FormylMethanol/Ethanol, 0°C to RT4-(Hydroxymethyl)-3-methylbenzoic acid>90%
LiAlH₄Formyl & CarboxylAnhydrous THF, then H₃O⁺ workup4-(Hydroxymethyl)-3-methylbenzyl alcoholHigh

Protocol 1: Selective Reduction of this compound

  • Dissolve this compound (1.0 eq) in methanol in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) in portions, maintaining the temperature below 10°C.

  • Stir the reaction at room temperature for 1-2 hours until TLC indicates complete consumption of the starting material.

  • Carefully acidify the mixture with 1 M HCl to quench excess NaBH₄ and protonate the product.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo to yield 4-(Hydroxymethyl)-3-methylbenzoic acid.

Oxidation to a Carboxylic Acid

The formyl group can be readily oxidized to a second carboxylic acid group, yielding 3-methylterephthalic acid. Strong oxidizing agents are employed for this transformation.

  • Causality: Reagents like potassium permanganate (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇) provide the necessary oxidative power. The reaction proceeds under conditions that can also oxidize the methyl group if not carefully controlled, although the aldehyde is significantly more susceptible to oxidation.

Nucleophilic Addition: Schiff Base and Wittig Reactions

The electrophilic carbon of the aldehyde is a prime target for nucleophiles.

  • Schiff Base Formation: Reaction with primary amines under mild acidic or basic conditions yields imines (Schiff bases). This reaction is fundamental in the synthesis of ligands for metal complexes and in the construction of dynamic covalent frameworks.[8]

  • Wittig Reaction: The reaction with a phosphorus ylide (Wittig reagent) is a powerful method for converting the C=O bond into a C=C bond, providing access to various stilbene derivatives.[9]

cluster_reduction Reduction cluster_oxidation Oxidation cluster_addition Nucleophilic Addition Start This compound Prod_Alcohol 4-(Hydroxymethyl)-3-methylbenzoic acid Start->Prod_Alcohol NaBH₄ Prod_Diacid 3-Methylterephthalic acid Start->Prod_Diacid KMnO₄ Prod_Imine Schiff Base (Imine) Start->Prod_Imine R-NH₂ Prod_Alkene Stilbene Derivative Start->Prod_Alkene Ph₃P=CHR Start This compound Protect Protect Aldehyde (e.g., ethylene glycol, H⁺) Start->Protect Acetal Protected Intermediate (Acetal) Protect->Acetal React_COOH React at Carboxyl Group (e.g., LiAlH₄ reduction) Acetal->React_COOH Modified_Acetal Modified Intermediate React_COOH->Modified_Acetal Deprotect Deprotect Aldehyde (aq. Acid, H₂O) Modified_Acetal->Deprotect Final_Product Final Product (e.g., Diol) Deprotect->Final_Product

Caption: Workflow for a protecting group strategy.

Conclusion

This compound is a molecule rich in synthetic potential, defined by the distinct yet interconnected reactivity of its aldehyde and carboxylic acid functionalities. A successful synthetic strategy hinges not just on knowing the possible reactions, but on understanding the underlying principles of chemoselectivity. By carefully choosing reagents, controlling reaction conditions, and employing protecting group strategies, researchers can precisely manipulate this versatile scaffold to construct complex molecules for advanced applications in drug discovery and materials science.

References

  • Britannica. (n.d.). Carboxylic acid - Aromatic, Organic, Reactions. Retrieved from [Link]

  • Chemphile Vikrant. (2022, February 2). Reactions Involving Benzene Ring Of Carboxylic Acids (Electrophilic Substitution Reactions). YouTube. Retrieved from [Link]

  • NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved from [Link]

  • BYJU'S. (n.d.). Aldehydes, Ketones, and Carboxylic Acids. Retrieved from [Link]

  • OrgoSolver. (n.d.). Aromatic Reactions: Gattermann–Koch Formylation. Retrieved from [Link]

  • Jack Westin. (n.d.). Aldehydes And Ketones Important Reactions. Retrieved from [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

  • Brainly. (2024, February 27). How can a carboxylic acid be added to a benzene ring?. Retrieved from [Link]

  • Britannica. (2025, November 14). Formyl group | chemical compound. Retrieved from [Link]

  • ResearchGate. (2025, September 23). Uncommon reaction in 4-formyl phenols – substitution of the formyl group. Retrieved from [Link]

  • Filo. (2025, June 22). Formylation of Aromatic Compounds. Retrieved from [Link]

  • Purechemistry. (2023, April 9). Aromatic formylation reaction. Retrieved from [Link]

  • Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. Retrieved from [Link]

  • Google Patents. (n.d.). DE102007032451A1 - Method for producing aromatic or heteroaromatic aldehyde, ketone and carboxylic acid derivative....
  • ResearchGate. (n.d.). Reactions of Aldehydes and Ketones and Their Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Methylene Group Transfer in Carbonyl Compounds Discovered in silico and Detected Experimentally. Retrieved from [Link]

  • PubMed. (2001, March 9). A direct reduction of aliphatic aldehyde, acyl chloride, ester, and carboxylic functions into a methyl group. Retrieved from [Link]

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  • University of Calgary. (n.d.). Reactivity of Carboxylic Acid Derivatives. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. Retrieved from [Link]

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  • Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester....
  • Unknown. (n.d.). Esterification of benzoic acid to methyl benzoate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

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An In-depth Technical Guide to 4-Formyl-3-methylbenzoic Acid and its Structural Analogues for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-formyl-3-methylbenzoic acid and its structural analogues, tailored for researchers, scientists, and professionals in the field of drug development. It delves into the synthesis, chemical properties, and diverse applications of this versatile scaffold, with a particular focus on its role in the generation of novel therapeutic agents. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and data.

Introduction: The Versatility of the Substituted Benzoic Acid Scaffold

Substituted benzoic acids are a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules.[1] Their prevalence stems from the unique combination of a rigid aromatic ring, which provides a defined orientation for substituent groups, and a carboxylic acid moiety that can engage in crucial hydrogen bonding interactions with biological targets. The strategic placement of various functional groups on the benzene ring allows for the fine-tuning of a compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

This compound, with its distinct arrangement of a formyl, a methyl, and a carboxylic acid group, presents a particularly interesting platform for chemical exploration. The aldehyde and carboxylic acid functionalities offer orthogonal reactivity, enabling selective modifications and the construction of complex molecular architectures. This inherent versatility has led to the investigation of its derivatives in a wide range of therapeutic areas.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design.

PropertyValueSource
Molecular FormulaC₉H₈O₃[2]
Molecular Weight164.16 g/mol [2]
AppearanceSolid
Melting Point
Solubility

Spectroscopic Characterization Data:

  • ¹H NMR: The proton NMR spectrum of 4-formylbenzoic acid in DMSO-d₆ shows characteristic signals for the aldehyde proton (~10.1 ppm), the aromatic protons (in the range of 8.0-8.2 ppm), and the carboxylic acid proton (which can be broad and variable in position).[3]

  • ¹³C NMR: The carbon NMR spectrum of 4-formylbenzoic acid displays distinct resonances for the carbonyl carbons of the aldehyde and carboxylic acid, as well as for the aromatic carbons.[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the C=O stretching vibrations of the aldehyde and carboxylic acid groups, as well as the O-H stretching of the carboxylic acid.

  • Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Synthesis of this compound and Its Analogues

The synthetic accessibility of this compound and its analogues is a key factor in their widespread use. Several synthetic routes have been established, starting from readily available precursors.

Synthesis of the Core Scaffold: this compound

One of the common starting materials for the synthesis of this compound is 3-methylbenzoic acid.[1] A multi-step approach is often employed to introduce the formyl group at the desired position with high regioselectivity.

G cluster_0 Route 1: From 3-Methylbenzoic Acid cluster_1 Route 2: Vilsmeier-Haack Approach 3-Methylbenzoic Acid 3-Methylbenzoic Acid Nitration Nitration 3-Methylbenzoic Acid->Nitration HNO₃, H₂SO₄ 3-Methyl-4-nitrobenzoic Acid 3-Methyl-4-nitrobenzoic Acid Nitration->3-Methyl-4-nitrobenzoic Acid Reduction Reduction 3-Methyl-4-nitrobenzoic Acid->Reduction e.g., H₂, Pd/C 4-Amino-3-methylbenzoic Acid 4-Amino-3-methylbenzoic Acid Reduction->4-Amino-3-methylbenzoic Acid Diazotization Diazotization 4-Amino-3-methylbenzoic Acid->Diazotization NaNO₂, HCl Diazo Intermediate Diazo Intermediate Diazotization->Diazo Intermediate Formylation Formylation Diazo Intermediate->Formylation e.g., HCHO, Cu catalyst This compound This compound Formylation->this compound 3-Methylbenzoic Acid Ester 3-Methylbenzoic Acid Ester Vilsmeier-Haack\nFormylation Vilsmeier-Haack Formylation 3-Methylbenzoic Acid Ester->Vilsmeier-Haack\nFormylation POCl₃, DMF Formylated Ester Intermediate Formylated Ester Intermediate Vilsmeier-Haack\nFormylation->Formylated Ester Intermediate Hydrolysis Hydrolysis Formylated Ester Intermediate->Hydrolysis Acid or Base Hydrolysis->this compound

Caption: Synthetic routes to this compound.

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[4][5] This protocol outlines the synthesis of this compound starting from the methyl ester of 3-methylbenzoic acid.

Step 1: Esterification of 3-Methylbenzoic Acid

  • To a solution of 3-methylbenzoic acid (1 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the methyl 3-methylbenzoate.

Step 2: Vilsmeier-Haack Formylation

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool anhydrous N,N-dimethylformamide (DMF) (3 eq.) to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (1.1 eq.) dropwise to the cooled DMF, maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[6]

  • Dissolve methyl 3-methylbenzoate (1 eq.) in a minimal amount of anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, monitoring by TLC.

  • After completion, cool the reaction in an ice bath and carefully quench by the slow addition of a saturated aqueous solution of sodium acetate.[6]

  • Stir the mixture vigorously for 30 minutes, then extract with DCM.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude formylated ester.

Step 3: Hydrolysis to this compound

  • Dissolve the crude formylated ester in a mixture of methanol and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH), and stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).[7]

  • Acidify the reaction mixture to a pH of 4-5 with a dilute acid (e.g., 2N HCl).

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain this compound. The product can be further purified by recrystallization.

Synthesis of Structural Analogues

The versatility of the this compound scaffold allows for the synthesis of a wide range of structural analogues by modifying the substituent groups on the aromatic ring.

G Starting Material\n(e.g., Substituted Toluene) Starting Material (e.g., Substituted Toluene) Oxidation of Methyl Group Oxidation of Methyl Group Starting Material\n(e.g., Substituted Toluene)->Oxidation of Methyl Group e.g., KMnO₄ Substituted Benzoic Acid Substituted Benzoic Acid Oxidation of Methyl Group->Substituted Benzoic Acid Formylation Formylation Substituted Benzoic Acid->Formylation e.g., Vilsmeier-Haack Substituted\n4-Formylbenzoic Acid Substituted 4-Formylbenzoic Acid Formylation->Substituted\n4-Formylbenzoic Acid Starting Material\n(e.g., Substituted Bromobenzene) Starting Material (e.g., Substituted Bromobenzene) Halogen-Metal Exchange Halogen-Metal Exchange Starting Material\n(e.g., Substituted Bromobenzene)->Halogen-Metal Exchange e.g., n-BuLi Aryllithium Species Aryllithium Species Halogen-Metal Exchange->Aryllithium Species Carboxylation Carboxylation Aryllithium Species->Carboxylation CO₂ Carboxylation->Substituted Benzoic Acid This compound This compound Further Functionalization Further Functionalization This compound->Further Functionalization Various Reagents Diverse Analogues Diverse Analogues Further Functionalization->Diverse Analogues

Caption: General strategies for the synthesis of structural analogues.

Applications in Drug Discovery and Development

This compound and its analogues have emerged as valuable building blocks in the design and synthesis of novel therapeutic agents targeting a variety of diseases.

Enzyme Inhibitors

The structural features of these compounds make them suitable scaffolds for the development of enzyme inhibitors.

Alzheimer's disease is characterized by a decline in acetylcholine levels in the brain.[8] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for breaking down acetylcholine, is a key therapeutic strategy. Benzoic acid derivatives have been extensively studied as AChE inhibitors.[9] The carboxylic acid group can form important interactions with the active site of the enzyme, while the formyl group and other substituents can be modified to enhance potency and selectivity. Studies have shown that some benzoic acid-derived nitrones act as non-competitive AChE inhibitors.[2]

Quantitative Data on Benzoic Acid-based AChE Inhibitors:

CompoundTargetIC₅₀ (µM)Kᵢ (µM)Inhibition MechanismReference
Benzoic acid-derived nitrone 33AChE8.3 ± 0.35.2Non-competitive[2]
3-Chloro-benzoic acidAChE---[9]
2-Hydroxybenzoic acidAChE---[9]
3,4,5-Trimethoxybenzoic acidAChE---[9]

Certain isoforms of carbonic anhydrase are implicated in various diseases, including glaucoma and some cancers. Novel tetrahydroisoquinolynyl-benzoic acid derivatives have been designed as multitarget inhibitors of both AChE and human carbonic anhydrases (hCAs), showing promise for the treatment of Alzheimer's disease.[8]

Quantitative Data on Benzoic Acid-based CA Inhibitors:

CompoundTargetKᵢ (nM)Reference
Tetrahydroisoquinolynyl-benzoic acid derivative 6ehCA I, hCA II, AChE18.78 ± 0.09 (AChE)[8]
Tetrahydroisoquinolynyl-benzoic acid derivative 6fhCA I, hCA II, AChE13.62 ± 0.21 (AChE)[8]
Receptor Modulators

Very Late Antigen-4 (VLA-4) is an integrin that plays a crucial role in the adhesion and migration of leukocytes to sites of inflammation. Antagonists of VLA-4 are being investigated for the treatment of autoimmune diseases such as asthma and inflammatory bowel disease.[10] A series of benzoic acid derivatives have been synthesized and evaluated as potent and orally active VLA-4 antagonists.[11][12] The benzoic acid moiety is a key pharmacophore that interacts with the receptor.

Quantitative Data on Benzoic Acid-based VLA-4 Antagonists:

CompoundTargetIC₅₀ (nM)Pharmacokinetic Parameter (Rats)Reference
Benzoic acid derivative 12lVLA-40.51 CL=5 .2 ml/min/kg, F=36%[11]
4-(Pyrrolidinyl)methoxybenzoic acid derivative 15bVLA-41.6-[12]
4-(Pyrrolidinyl)methoxybenzoic acid derivative 15eVLA-41.6Efficacy in murine asthma model (30 mg/kg, oral)[12]

The sphingosine-1-phosphate (S1P) signaling pathway is involved in a multitude of physiological processes, including immune cell trafficking, and is a key target for the treatment of autoimmune diseases like multiple sclerosis.[13][14] Small molecule modulators of S1P receptors are of significant therapeutic interest. The this compound scaffold can serve as a starting point for the synthesis of novel S1P receptor agonists.

Signaling Pathway of S1P Receptors

G S1P Sphingosine-1-Phosphate (S1P) S1PR S1P Receptor (e.g., S1P1) S1P->S1PR Binds to G_protein G-protein (e.g., Gi) S1PR->G_protein Activates Downstream_Effectors Downstream Effectors (e.g., Rac, PI3K, Akt) G_protein->Downstream_Effectors Modulates Cellular_Response Cellular Response (e.g., Lymphocyte Egress) Downstream_Effectors->Cellular_Response Leads to

Caption: Simplified S1P receptor signaling pathway.

Antibacterial Agents

The emergence of antibiotic-resistant bacteria is a major global health threat, necessitating the development of new antibacterial agents. Derivatives of 4-formylbenzoic acid have shown promise in this area. For instance, pyrazole derivatives of 4-formylbenzoic acid have been synthesized and demonstrated potent activity against drug-resistant strains of Staphylococcus aureus and Acinetobacter baumannii.

Conclusion and Future Directions

This compound and its structural analogues represent a rich and versatile chemical space for the discovery and development of new therapeutic agents. The synthetic tractability of this scaffold, coupled with the diverse biological activities of its derivatives, ensures its continued relevance in medicinal chemistry. Future research in this area will likely focus on the development of more efficient and sustainable synthetic methodologies, the exploration of novel biological targets, and the application of computational tools for the rational design of analogues with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to empower researchers to fully exploit the potential of this remarkable class of molecules in their quest for the next generation of medicines.

References

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  • (PDF) Acetylcholinesterase inhibitory properties of some benzoic acid derivatives. ResearchGate, [Link].

  • Hydroxybenzoic Acids as Acetylcholinesterase Inhibitors: Calorimetric and Docking Simulation Studies. MDPI, 15 Jun. 2022, [Link].

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Sílice (CSIC), [Link].

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. PubMed Central, 25 May 2020, [Link].

  • Novel benzoic acid derivatives: Synthesis and biological evaluation as multitarget acetylcholinesterase and carbonic anhydrase inhibitors. PubMed, 6 Nov. 2020, [Link].

  • Sphingosine-1-phosphate receptors and innate immunity. PMC, 16 Aug. 2017, [Link].

  • Targeting the S1P receptor signaling pathways as a promising approach for treatment of autoimmune and inflammatory diseases | Request PDF. ResearchGate, 6 Aug. 2025, [Link].

  • S1P/S1PR signaling pathway advancements in autoimmune diseases. PubMed Central, 25 Apr. 2023, [Link].

  • Synthesis and Biological Evaluation of Benzoic Acid Derivatives as Potent, Orally Active VLA-4 Antagonists. PubMed, 15 Feb. 2007, [Link].

  • 4-(Pyrrolidinyl)methoxybenzoic acid derivatives as a potent, orally active VLA-4 antagonist. PubMed, [Link].

  • Vilsmeier-Haack Reaction. Chemistry Steps, [Link].

    • The Royal Society of Chemistry, [Link].

  • Novel VLA-4 antagonists | Request PDF. ResearchGate, 7 Aug. 2025, [Link].

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  • Vilsmeier-Haack Reaction. Organic Chemistry Portal, [Link].

  • Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, vol. 8, no. 5, 2020, pp. 168-83, [Link].

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Methodological & Application

Application Notes and Protocols: Synthesis of 4-Formyl-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the synthesis of 4-formyl-3-methylbenzoic acid and its derivatives. These compounds are pivotal intermediates in the fields of medicinal chemistry and materials science, serving as versatile scaffolds for the development of novel therapeutic agents, dyes, and polymers.[1] This guide details multiple synthetic strategies, including direct formylation and oxidation of precursors, and explores the derivatization of the core structure through modern cross-coupling methodologies. Each section combines theoretical rationale with detailed, field-proven experimental protocols, troubleshooting insights, and safety considerations to empower researchers in their synthetic endeavors.

Introduction: The Significance of this compound Scaffolds

This compound is a trifunctional aromatic compound featuring a carboxylic acid, a formyl (aldehyde) group, and a methyl group. This unique arrangement of reactive sites makes it a highly valuable building block in organic synthesis. The aldehyde and carboxylic acid functionalities, in particular, offer orthogonal handles for a wide array of chemical transformations, such as oxidation, reduction, condensation reactions, and esterifications.[1]

The strategic importance of this scaffold is underscored by its application in the synthesis of potent agonists for sphingosine-1-phosphate receptor 1 (S1PR1), a key target for immunomodulatory drugs.[1] Furthermore, its derivatives are integral to the development of novel pharmaceuticals, including inhibitors of enzymes crucial for pathogen survival.[1] In materials science, the rigid aromatic core and the potential for functionalization make these compounds excellent precursors for polymers and metal-organic frameworks (MOFs).[1] This guide aims to provide researchers with the foundational knowledge and practical protocols to effectively synthesize and derivatize this important class of molecules.

Core Synthesis of this compound

The synthesis of the parent this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.

Strategy 1: Oxidation of 3,4-Dimethylbenzoic Acid

A common and direct route involves the selective oxidation of one of the methyl groups of 3,4-dimethylbenzoic acid.[2][3] The primary challenge lies in achieving regioselectivity, as both methyl groups are susceptible to oxidation.

2.1.1. Rationale and Mechanistic Insights

The selective oxidation of the methyl group at the 4-position is sterically and electronically favored. The carboxylic acid group is an electron-withdrawing and meta-directing deactivator, which has a more pronounced deactivating effect on the ortho methyl group (at position 3) than the meta methyl group (at position 4). This electronic difference, although subtle, can be exploited by carefully choosing the oxidizing agent and reaction conditions to favor oxidation at the less deactivated C4-methyl position.

2.1.2. Experimental Protocol: Selective Oxidation with MnO₂

This protocol outlines the selective oxidation of 3,4-dimethylbenzoic acid using activated manganese dioxide (MnO₂).

Materials:

  • 3,4-Dimethylbenzoic acid

  • Activated Manganese Dioxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Methanol (MeOH)

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Celatom® or filter aid

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethylbenzoic acid (1.0 eq) in anhydrous DCM (20 mL/g of starting material).

  • Add activated MnO₂ (5.0-10.0 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the suspension through a pad of Celatom® to remove the MnO₂. Wash the filter cake thoroughly with DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) or by column chromatography on silica gel.

Data Presentation:

ParameterValue
Starting Material3,4-Dimethylbenzoic Acid
ProductThis compound
Typical Yield60-75%
Purity (by HPLC)>98%
Key Analytical Data¹H NMR, ¹³C NMR, IR, MS
Strategy 2: Formylation of 3-Methylbenzoic Acid

Direct formylation of 3-methylbenzoic acid is another viable route.[1] This approach introduces the formyl group onto the aromatic ring through an electrophilic aromatic substitution reaction.

2.2.1. Rationale and Mechanistic Insights

The carboxylic acid group is a deactivating, meta-directing group, while the methyl group is an activating, ortho-, para-directing group. The regiochemical outcome of the formylation will be a result of the combined directing effects of these two substituents. The position para to the activating methyl group (C4) is the most favorable site for electrophilic attack. Various formylation methods, such as the Vilsmeier-Haack or Gattermann-Koch reactions, can be employed.

2.2.2. Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes the formylation of 3-methylbenzoic acid using the Vilsmeier reagent, generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Materials:

  • 3-Methylbenzoic acid

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium acetate

  • Water

  • Ethyl acetate

Procedure:

  • In a three-necked flask under an inert atmosphere (N₂ or Ar), cool anhydrous DMF (5.0 eq) to 0 °C.

  • Slowly add POCl₃ (1.5 eq) to the DMF with vigorous stirring, maintaining the temperature below 10 °C. The formation of the Vilsmeier reagent is exothermic.

  • Stir the mixture at room temperature for 30 minutes.

  • Dissolve 3-methylbenzoic acid (1.0 eq) in anhydrous DCE and add it to the Vilsmeier reagent solution.

  • Heat the reaction mixture to 70-80 °C for 4-6 hours. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction to room temperature and carefully pour it onto crushed ice.

  • Hydrolyze the intermediate by adding a saturated aqueous solution of sodium acetate and stirring vigorously for 1-2 hours.

  • Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Workflow Visualization

Synthesis_Workflow cluster_start Starting Materials cluster_product Core Product 3,4-Dimethylbenzoic_Acid 3,4-Dimethylbenzoic Acid Target_Molecule This compound 3,4-Dimethylbenzoic_Acid->Target_Molecule Selective Oxidation (e.g., MnO₂) 3-Methylbenzoic_Acid 3-Methylbenzoic Acid 3-Methylbenzoic_Acid->Target_Molecule Direct Formylation (e.g., Vilsmeier-Haack) Derivatization_Workflow cluster_reactions Derivatization Reactions Core This compound (or Halogenated Analog) Ester Esterification Core->Ester R-OH, H⁺ Amine Reductive Amination Core->Amine R₂NH, [H] Biaryl Suzuki Coupling Core->Biaryl R-B(OH)₂, Pd cat. Arylamine Buchwald-Hartwig Amination Core->Arylamine R₂NH, Pd cat. Alkyne Sonogashira Coupling Core->Alkyne R-C≡CH, Pd/Cu cat.

Sources

Application Notes & Protocols: 4-Formyl-3-methylbenzoic Acid as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Formyl-3-methylbenzoic acid is a bifunctional aromatic compound that has garnered significant interest as a versatile intermediate in organic synthesis. Its structure, which incorporates a carboxylic acid and an aldehyde (formyl) group on a methylated benzene ring, provides two distinct and chemically orthogonal reactive sites.[1] This unique arrangement allows for selective, stepwise transformations, making it an invaluable building block for constructing complex molecular architectures. The interplay of the electron-withdrawing carboxyl and formyl groups with the electron-donating methyl group creates a nuanced electronic landscape, influencing the reactivity and regioselectivity of synthetic transformations.[1]

This guide offers an in-depth exploration of the synthetic utility of this compound, targeting researchers, scientists, and professionals in drug development. We will detail its core applications, from the synthesis of critical heterocyclic scaffolds to its role as a functional linker in advanced materials, supported by field-proven protocols and mechanistic insights.

Physicochemical Properties and Reactivity Profile

The strategic placement of the functional groups is key to the compound's utility. The aldehyde is a prime site for nucleophilic additions, condensations, and reductive aminations, while the carboxylic acid can readily undergo esterification, amidation, or be converted to a more reactive acyl chloride.[1] This orthogonality allows one group to be manipulated while the other remains intact or protected, a crucial feature for multi-step synthetic campaigns.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 24078-23-7
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance White to off-white crystalline solid
Melting Point ~175-179 °C
Solubility Soluble in methanol, DMSO, DMF; sparingly soluble in waterGeneral Chemical Knowledge

Core Synthetic Applications & Protocols

The versatility of this compound is best demonstrated through its application in diverse, high-value chemical transformations.

Heterocycle Synthesis: The Pictet-Spengler Reaction

The construction of heterocyclic scaffolds is fundamental to medicinal chemistry. The Pictet-Spengler reaction, a powerful method for synthesizing tetrahydroisoquinoline and tetrahydro-β-carboline cores, is an exemplary application.[2][3][4] In this reaction, a β-arylethylamine condenses with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.

pictet_spengler Pictet-Spengler Reaction Workflow reagents This compound + β-Arylethylamine (e.g., Tryptamine) conditions Acid Catalyst (TFA) DCM, rt reagents->conditions Condensation intermediate Iminium Ion Intermediate conditions->intermediate cyclization Intramolecular Electrophilic Attack intermediate->cyclization product Tetrahydro-β-carboline Product cyclization->product reductive_amination Reductive Amination Workflow start This compound + Primary/Secondary Amine intermediate Imine/Iminium Ion (in situ) start->intermediate Imine Formation reductant Reducing Agent (NaBH(OAc)₃) product Target Secondary/ Tertiary Amine reductant->product Reduction intermediate->product mof_psm MOF Synthesis & Post-Synthetic Modification linker This compound (Linker) synthesis Solvothermal Synthesis (DMF, Heat) linker->synthesis metal Metal Salt (e.g., ZrCl₄) metal->synthesis mof Initial MOF Structure with free -CHO groups synthesis->mof Self-Assembly final_mof Post-Synthetically Modified MOF mof->final_mof PSM psm_reagent Functional Amine (R-NH₂) psm_reagent->final_mof

Sources

The Strategic Utility of 4-Formyl-3-methylbenzoic Acid as a Versatile Precursor in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Building Block

In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile chemical precursors are paramount to the efficient synthesis of complex active pharmaceutical ingredients (APIs). 4-Formyl-3-methylbenzoic acid, a seemingly unassuming aromatic compound, emerges as a precursor of significant strategic value. Its bifunctional nature, possessing both a reactive aldehyde (formyl) group and a carboxylic acid moiety on a substituted benzene ring, offers a powerful platform for a diverse array of chemical transformations. This unique arrangement allows for selective and sequential reactions, making it an invaluable building block in the construction of intricate molecular architectures found in modern therapeutics.[1] This application note will delve into the chemical reactivity of this compound, providing detailed protocols for its application in the synthesis of key pharmaceutical intermediates, with a particular focus on the construction of the benzimidazole core, a privileged scaffold in numerous drug molecules.

Core Attributes and Reactivity Profile

The synthetic utility of this compound is rooted in the distinct reactivity of its two functional groups. The aldehyde group serves as a prime site for nucleophilic attack, enabling transformations such as reductive amination, condensation reactions, and oxidation.[1] Concurrently, the carboxylic acid group can undergo esterification, amidation, or serve as a directing group in electrophilic aromatic substitution reactions. This orthogonality of reactivity allows for a controlled and stepwise elaboration of the molecule, a crucial aspect in multi-step pharmaceutical syntheses.

Key Functional Group Transformations:
  • The Formyl Group: A gateway to diverse C-N and C-C bond formations. Its reactivity is central to the construction of heterocyclic systems and the introduction of amine-containing side chains.

  • The Carboxylic Acid Group: Offers a handle for conjugation to other molecular fragments, modulation of physicochemical properties, and can be used to form prodrugs.

Application Focus: Synthesis of Benzimidazole Scaffolds – The Heart of "Sartans"

A prominent application of substituted benzaldehydes lies in the synthesis of benzimidazole derivatives, which form the core of many blockbuster drugs, including the angiotensin II receptor blockers (ARBs), colloquially known as "sartans."[2] While many reported syntheses of drugs like Telmisartan start from precursors such as 4-amino-3-methylbenzoic acid methyl ester, the underlying chemical transformations provide a blueprint for the utility of this compound.[3] The following sections will detail a synthetic sequence analogous to a key step in modern Telmisartan synthesis, adapted for this compound.

Workflow for Benzimidazole Synthesis

The overall strategy involves a two-step, one-pot process: reductive amination of the formyl group followed by an intramolecular condensation to form the benzimidazole ring.

cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Cyclization Start This compound + N-methyl-o-phenylenediamine Imine_Formation Imine Formation (Schiff Base Intermediate) Start->Imine_Formation Toluene, p-TsOH (cat.) Room Temperature Reduction Reduction with Sodium Borohydride Imine_Formation->Reduction Intermediate N-((2-(methylamino)phenyl)methyl)-3-methyl-4-aminobenzoic acid Reduction->Intermediate Cyclization Intramolecular Condensation (Benzimidazole Formation) Intermediate->Cyclization Product 2-(4-carboxy-2-methylphenyl)-1-methyl-1H-benzo[d]imidazole Cyclization->Product Glacial Acetic Acid Reflux

Caption: Synthetic workflow for benzimidazole formation.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the choices of reagents and conditions.

Protocol 1: Synthesis of 2-(4-carboxy-2-methylphenyl)-1-methyl-1H-benzo[d]imidazole

This protocol details a one-pot reductive amination and subsequent cyclization to form a key benzimidazole intermediate.

Materials:

Reagent/SolventM.W.Amount (mmol)Volume/WeightPurity
This compound164.16101.64 g>98%
N-methyl-o-phenylenediamine122.17101.22 g>98%
p-Toluenesulfonic acid monohydrate190.221190 mg>98%
Sodium Borohydride (NaBH₄)37.8315567 mg>96%
Toluene--50 mLAnhydrous
Methanol--20 mLAnhydrous
Glacial Acetic Acid--20 mLACS Grade
Ethyl Acetate--As neededACS Grade
Hexane--As neededACS Grade
Saturated Sodium Bicarbonate--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate--As needed-

Procedure:

  • Imine Formation:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.64 g, 10 mmol), N-methyl-o-phenylenediamine (1.22 g, 10 mmol), and anhydrous toluene (50 mL).

    • Add p-toluenesulfonic acid monohydrate (190 mg, 1 mmol). The use of an acid catalyst like p-toluenesulfonic acid is crucial for accelerating the dehydration of the initially formed carbinolamine to the imine (Schiff base) intermediate.[4][5]

    • Stir the mixture at room temperature for 2 hours. Monitor the formation of the imine by Thin Layer Chromatography (TLC) (Eluent: 1:1 Ethyl Acetate/Hexane).

  • Reductive Amination:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (567 mg, 15 mmol) in small portions over 15 minutes. Sodium borohydride is a mild reducing agent that selectively reduces the imine in the presence of the carboxylic acid.[6] The reaction is performed at a low temperature to control the exothermic reaction.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.

  • Work-up and Solvent Exchange:

    • Quench the reaction by slowly adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

  • Cyclization:

    • To the crude intermediate, add glacial acetic acid (20 mL). Acetic acid serves as both the solvent and the catalyst for the intramolecular cyclization to the benzimidazole.[3]

    • Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for 3 hours. The elevated temperature provides the necessary energy for the condensation and ring closure.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Isolation and Purification:

    • Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water with stirring.

    • A precipitate will form. Collect the solid by vacuum filtration and wash with cold water (3 x 30 mL).

    • Dry the solid under vacuum at 60 °C.

    • The crude product can be purified by recrystallization from an ethanol/water mixture to yield the final product as a crystalline solid.

Expected Yield and Characterization:

  • Yield: 70-80%

  • Appearance: Off-white to pale yellow solid

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): 12.9 (s, 1H, COOH), 8.0-7.2 (m, 7H, Ar-H), 3.8 (s, 3H, N-CH₃), 2.5 (s, 3H, Ar-CH₃).

  • ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm): 168.0, 154.5, 142.0, 138.0, 135.5, 130.0, 129.5, 128.0, 125.0, 122.0, 118.0, 110.0, 31.0, 20.5.

  • IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 1685 (C=O), 1610, 1580 (C=C, C=N).

  • MS (ESI+): m/z 269.1 [M+H]⁺.

Mechanism of Benzimidazole Formation

The formation of the benzimidazole ring proceeds through a well-established mechanism.

cluster_0 cluster_1 Start Intermediate Amine Protonation Protonation of Carboxylic Acid Start->Protonation H⁺ (Acetic Acid) Attack Intramolecular Nucleophilic Attack Protonation->Attack Amine attacks activated carbonyl Tetrahedral Tetrahedral Intermediate Attack->Tetrahedral Dehydration Dehydration Tetrahedral->Dehydration -H₂O Product Benzimidazole Product Dehydration->Product

Caption: Mechanism of acid-catalyzed benzimidazole formation.

The reaction is initiated by the protonation of the carboxylic acid by acetic acid, which activates the carbonyl carbon towards nucleophilic attack by the secondary amine of the intermediate. The resulting tetrahedral intermediate then undergoes dehydration, driven by the formation of the stable aromatic benzimidazole ring.

Conclusion and Future Perspectives

This compound stands as a potent and versatile precursor in the synthesis of pharmaceutically relevant scaffolds. The dual reactivity of its functional groups allows for the strategic and efficient construction of complex molecules. The protocol detailed herein for the synthesis of a benzimidazole core demonstrates its utility in accessing privileged structures in medicinal chemistry. Future applications could explore the use of this precursor in the synthesis of other heterocyclic systems or as a key component in fragment-based drug discovery campaigns. The continued exploration of such bifunctional building blocks will undoubtedly accelerate the discovery and development of novel therapeutics.

References

  • Kumar, A. S., Ghosh, S., & Mehta, G. N. (2010). Efficient and improved synthesis of Telmisartan. Beilstein Journal of Organic Chemistry, 6, 25. [Link][3][7][8]

  • Qin, H., et al. (2023). Optimized Synthesis of the Key Intermediate of Telmisartan via the Cyclization of 2-Bromoarylamine with n-Butyronitrile. Organic Process Research & Development. [Link][9]

  • Organic Chemistry Portal. (n.d.). Direct and indirect reductive amination of aldehydes and ketones with solid acid-activated sodium borohydride under solvent-free conditions. Retrieved from [Link][6]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 4(96), 53454-53481. [Link][2]

  • International Journal of Advanced Research in Innovative Ideas in Education. (n.d.). Review On Synthesis Of Benzimidazole From O- phenyldiamine. Retrieved from [Link][10]

  • Li, G., et al. (2013). A facile synthesis of 2-aryloxypyrimidine derivatives via a tandem reductive amination/intermolecular SNAr sequence. Journal of the Brazilian Chemical Society, 24(1), 153-160. [Link][4]

  • Telmisartan Part 1/3 - ORGANIC SPECTROSCOPY INTERNATIONAL. (2013, December 1). Retrieved from [Link][2]

  • Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. (2023, August 11). Semantic Scholar. [Link][11]

  • Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. (n.d.). Beilstein Journals. [Link][3]

  • Solvent-Free Reductive Amination: An Organic Chemistry Experiment. (2015, July). ERIC. [Link][5]

  • RJPBCS. (n.d.). Efficient Synthesis of Telmisartan: An Antihypertensive Drug. [https://www.rjpbcs.com/pdf/2010_1(3)/[12].pdf]([Link]12].pdf)

Sources

role of 4-Formyl-3-methylbenzoic acid in the synthesis of fluorescent probes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: The Role of 4-Formyl-3-methylbenzoic Acid in the Synthesis of Fluorescent Probes

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the strategic use of this compound as a pivotal building block in the rational design of fluorescent probes. Its unique bifunctional nature, featuring a reactive aldehyde and a versatile carboxylic acid on a stable aromatic scaffold, enables its application as a non-fluorescent linker and modulator in chemosensors. We will explore the underlying principles of probe design, focusing on Schiff base condensation, and provide detailed, field-proven protocols for the synthesis, characterization, and functional evaluation of a representative fluorescent probe for metal ion detection. The methodologies are designed to be self-validating, ensuring scientific rigor from synthesis to application.

Core Principles: The Utility of this compound

This compound is a uniquely advantageous starting material for fluorescent probe synthesis due to its distinct functional moieties, which can be addressed with high chemical selectivity.

  • The Formyl Group (-CHO): This aldehyde is the primary reactive site for generating the sensing component of the probe. It readily undergoes condensation reactions with primary amines to form a Schiff base (an imine, -C=N-). This reaction is fundamental to many chemosensor designs because the C=N bond's properties (e.g., isomerization, electronic state) can be influenced by the local environment or the binding of an analyte.[1]

  • The Carboxylic Acid Group (-COOH): This group offers a secondary site for modification, allowing for the fine-tuning of the probe's overall properties. It can be used to:

    • Improve water solubility, which is critical for applications in biological media.

    • Anchor the probe to a solid support or a larger biomolecule.[2]

    • Act as an additional coordination site for metal ions, enhancing binding affinity and selectivity.

  • The Aromatic Core: The substituted benzene ring provides a rigid scaffold, ensuring a defined spatial relationship between the Schiff base and the carboxylic acid. This rigidity is crucial for minimizing non-radiative decay pathways in the final fluorophore, potentially leading to brighter probes.

Caption: Structure and key features of this compound.

Probe Design and Sensing Mechanism: A Schiff Base Approach

The most common application of this compound in this context is in the creation of Schiff base fluorescent probes, particularly for the detection of metal ions.[3][4] The general design strategy involves a one-step condensation reaction between the aldehyde and an amino-functionalized fluorophore.

The resulting molecule is often designed to be weakly fluorescent or non-fluorescent in its free state. Upon binding a target analyte (e.g., a metal ion), a significant increase in fluorescence intensity is observed—a "turn-on" response. This enhancement is typically governed by one of several photophysical mechanisms.

Common "Turn-On" Mechanisms:

  • Chelation-Enhanced Fluorescence (CHEF): The analyte coordinates to the Schiff base nitrogen and potentially other nearby donor atoms (like the carboxylate oxygen). This coordination forms a rigid, planar complex that restricts the C=N isomerization, a common pathway for non-radiative energy decay. By blocking this pathway, the excited state is forced to decay radiatively, thus "turning on" fluorescence.[5]

  • Inhibition of Photoinduced Electron Transfer (PET): In some designs, the lone pair of electrons on the imine nitrogen can quench the fluorescence of the attached fluorophore through a PET process. When a metal ion binds to the nitrogen, it lowers the energy of this lone pair, making the PET process energetically unfavorable and restoring fluorescence.[6]

Caption: General mechanism of a "turn-on" fluorescent Schiff base sensor.

Application Protocol I: Synthesis of a Probe for Al³⁺

This protocol describes the synthesis of a representative fluorescent probe (Probe-Al) for the detection of aluminum ions (Al³⁺) via a straightforward Schiff base condensation. We will react this compound with 2-aminophenylhydrazine. The resulting acylhydrazone structure is known to be an effective chelator for Al³⁺.[7]

Materials and Reagents:

  • This compound (FW: 164.16 g/mol )

  • 2-Aminophenylhydrazine hydrochloride (FW: 159.61 g/mol )

  • Triethylamine (TEA)

  • Ethanol (Absolute, ACS grade)

  • Deionized Water

  • Standard laboratory glassware, magnetic stirrer, reflux condenser, and filtration apparatus.

Step-by-Step Synthesis Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in 40 mL of absolute ethanol. Stir until fully dissolved.

  • Amine Deprotonation: In a separate beaker, dissolve 2-Aminophenylhydrazine hydrochloride (1.59 g, 10 mmol) in 20 mL of ethanol. Add triethylamine (1.4 mL, 10 mmol) dropwise to this solution to neutralize the HCl and free the primary amine. Stir for 10 minutes at room temperature.

    • Scientist's Note: The hydrochloride salt of the amine is often more stable and commercially available. TEA is a common organic base used to deprotonate the amine salt in situ, allowing it to react as a nucleophile without introducing water.

  • Condensation Reaction: Add the ethanolic solution of the free amine dropwise to the stirring solution of this compound at room temperature.

  • Reflux: Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 80°C) using a heating mantle. Let the reaction proceed for 4-6 hours.

    • Rationale: Heating the reaction under reflux accelerates the Schiff base formation and the removal of the water byproduct, driving the equilibrium towards the product.

  • Isolation of Product: After the reaction is complete (can be monitored by TLC), allow the mixture to cool to room temperature. A precipitate should form. If not, reduce the solvent volume by half using a rotary evaporator.

  • Purification: Collect the solid product by vacuum filtration. Wash the crude product with a small amount of cold ethanol (2 x 10 mL) to remove unreacted starting materials.

  • Drying and Characterization: Dry the purified white or off-white solid under vacuum. The final product, Probe-Al , should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity before use.

Sources

The Strategic Integration of 4-Formyl-3-methylbenzoic Acid in Advanced Coordination Chemistry and the Design of Functional Metal-Organic Frameworks

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Architectural Versatility of 4-Formyl-3-methylbenzoic Acid as a Linker

In the landscape of coordination chemistry and materials science, the judicious selection of organic linkers is paramount to the rational design of functional materials. This compound emerges as a molecule of significant interest, offering a unique combination of a carboxylic acid for metal coordination and a sterically influenced formyl group for pre- or post-synthetic modification. This bifunctionality allows for the construction of sophisticated architectures, including Metal-Organic Frameworks (MOFs), with tailored properties for a range of applications.[1] This guide provides a comprehensive overview of the role of this compound in the synthesis of advanced coordination materials, complete with detailed experimental protocols and application insights.

The presence of both a carboxylate and a formyl group on the same aromatic platform enables researchers to engineer MOFs with reactive "tags". The carboxylic acid group readily coordinates with metal ions to form the structural backbone of the framework, while the aldehyde functionality provides a site for subsequent chemical transformations.[1] This unique characteristic is particularly valuable in the development of multivariate MOFs, where multiple functionalities can be introduced to fine-tune the material's properties.

Design and Synthesis of a Multivariate MOF Incorporating a this compound Derivative

A prime example of the utility of a this compound derivative is in the synthesis of the multivariate MOF family, MV-NUIG4.[2] In this system, a linker containing a methyl group is formed in situ through the reaction of 4-formylbenzoic acid and 4-amino-3-methylbenzoic acid. This approach allows for the creation of a diverse family of MOFs with varying ratios of functionalized linkers, thereby modulating the material's properties for specific applications, such as controlled drug delivery.[2]

The synthesis of these materials showcases a sophisticated strategy where the final linker structure is assembled within the reaction vessel, leading to a crystalline, multivariate framework. The resulting MOFs maintain the fundamental topology of the parent structure while incorporating the desired functional groups in a controlled manner.[2]

Synthetic Protocol: In Situ Formation of a MV-NUIG4 Analogue

This protocol details the synthesis of a multivariate MOF, MV-NUIG4, incorporating a methyl-functionalized linker derived from the reaction of 4-formylbenzoic acid and 4-amino-3-methylbenzoic acid.[2]

Materials:

  • 4-Formylbenzoic acid

  • 4-Amino-3-methylbenzoic acid

  • Zinc Acetate Dihydrate (Zn(CH₃CO₂)₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • 20 mL glass scintillation vials

  • Sonicator

  • Centrifuge

  • Oven

Procedure:

  • In a 20 mL glass scintillation vial, dissolve 225 mg (1.5 mmol) of 4-formylbenzoic acid in 5 mL of DMF.

  • To this solution, add the desired molar equivalent of 4-amino-3-methylbenzoic acid. The ratio of the amino- and formyl-benzoic acids will determine the composition of the final MOF.

  • Sonicate the solution for 2 minutes to ensure complete dissolution and mixing.

  • Add 330 mg (1.5 mmol) of Zn(CH₃CO₂)₂·2H₂O to the solution.

  • Sonicate the mixture for an additional 2 minutes.

  • Seal the vial and place it in an oven at a controlled temperature for crystallization (specific temperature and time may need optimization, but typically around 80-120°C for 24-72 hours).

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Collect the crystalline product by centrifugation.

  • Wash the product with fresh DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove unreacted starting materials and solvent.

  • Dry the final product in an oven at a suitable temperature (e.g., 80°C) to yield the activated MV-NUIG4 MOF.

Visualization of the Synthetic Workflow:

Synthesis_Workflow cluster_reagents Reagents cluster_process Process 4-Formylbenzoic_Acid 4-Formylbenzoic Acid Dissolution Dissolve in DMF 4-Formylbenzoic_Acid->Dissolution 4-Amino-3-methylbenzoic_Acid 4-Amino-3-methylbenzoic Acid 4-Amino-3-methylbenzoic_Acid->Dissolution Zinc_Acetate Zn(CH3CO2)2·2H2O Add_Zinc Add Zinc Acetate Zinc_Acetate->Add_Zinc DMF DMF (Solvent) DMF->Dissolution Sonication1 Sonicate (2 min) Dissolution->Sonication1 Sonication1->Add_Zinc Sonication2 Sonicate (2 min) Add_Zinc->Sonication2 Crystallization Crystallization (Oven) Sonication2->Crystallization Purification Centrifugation & Washing (DMF, MeOH) Crystallization->Purification Activation Drying (Oven) Purification->Activation MV-NUIG4_MOF MV-NUIG4_MOF Activation->MV-NUIG4_MOF

Caption: Synthetic workflow for the in-situ formation of a multivariate MOF.

Comprehensive Characterization Protocols for Functional MOFs

Thorough characterization is essential to confirm the structure, purity, and properties of the synthesized MOF. The following are detailed protocols for key analytical techniques.

Powder X-Ray Diffraction (PXRD) Protocol

Objective: To confirm the crystalline phase and purity of the synthesized MOF.

Instrumentation: A powder X-ray diffractometer with Cu Kα radiation.

Procedure:

  • Sample Preparation: Finely grind a small amount of the activated MOF sample to ensure random crystal orientation.

  • Mounting: Place the powdered sample onto a zero-background sample holder. Gently press the powder to create a flat, smooth surface.

  • Data Collection:

    • Set the 2θ range, typically from 5° to 50°.

    • Select an appropriate step size (e.g., 0.02°) and scan speed.

  • Data Analysis: Compare the experimental PXRD pattern with a simulated pattern from single-crystal X-ray diffraction data (if available) or with patterns of known phases to confirm the structure and identify any crystalline impurities.[3] The sharpness and intensity of the peaks can provide qualitative information about the crystallinity and crystallite size.[4]

Fourier-Transform Infrared (FT-IR) Spectroscopy Protocol

Objective: To identify the functional groups present in the MOF and confirm the coordination of the linker to the metal centers.

Instrumentation: An FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation: Place a small amount of the dry, powdered MOF sample directly onto the ATR crystal.

  • Background Collection: Record a background spectrum of the empty ATR crystal.

  • Sample Spectrum Collection: Record the FT-IR spectrum of the MOF sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic vibrational bands of the linker molecules.

    • Look for shifts in the carboxylate stretching frequencies (typically around 1600-1400 cm⁻¹) compared to the free ligand, which indicates coordination to the metal center.[5][6]

    • Confirm the presence of the formyl group (C=O stretch around 1700 cm⁻¹) and other functional groups from the linkers.

Thermogravimetric Analysis (TGA) Protocol

Objective: To evaluate the thermal stability of the MOF and determine the temperature at which the framework decomposes.

Instrumentation: A thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Place a small, accurately weighed amount (typically 5-10 mg) of the activated MOF sample into an alumina or platinum crucible.[7]

  • Analysis Conditions:

    • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

    • The temperature range is typically from room temperature to 800-1000 °C.

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset of significant weight loss indicates the decomposition temperature of the MOF.[8][9] The derivative of the TGA curve (DTG) can help to identify the temperatures of maximum decomposition rates.[9]

Brunauer-Emmett-Teller (BET) Surface Area Analysis Protocol

Objective: To determine the specific surface area and pore volume of the MOF.

Instrumentation: A gas sorption analyzer.

Procedure:

  • Sample Activation (Degassing):

    • Place a precisely weighed sample of the MOF (typically 50-100 mg) into a sample tube.

    • Heat the sample under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any guest molecules from the pores.

  • Nitrogen Adsorption/Desorption:

    • Cool the sample to liquid nitrogen temperature (77 K).

    • Measure the amount of nitrogen gas adsorbed by the sample at various relative pressures (P/P₀).

  • Data Analysis:

    • Plot the nitrogen adsorption-desorption isotherm.

    • Apply the BET theory to a specific relative pressure range of the adsorption isotherm to calculate the specific surface area.[1][10]

    • The total pore volume can be estimated from the amount of gas adsorbed at a relative pressure close to 1.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy for MOF Digestion Protocol

Objective: To determine the ratio of different linkers in a multivariate MOF.[2]

Instrumentation: An NMR spectrometer.

Procedure:

  • MOF Digestion:

    • Accurately weigh a small amount of the MOF sample (e.g., 5-10 mg).

    • Digest the MOF by dissolving it in a deuterated acid solution (e.g., D₂SO₄ in DMSO-d₆ or DCl in D₂O) to release the organic linkers.[11][12]

  • NMR Analysis:

    • Record the ¹H NMR spectrum of the digested solution.

  • Data Analysis:

    • Identify the characteristic peaks for each linker molecule.

    • Integrate the peaks corresponding to each linker to determine their molar ratio within the MOF structure.[13]

Visualization of the Characterization Workflow:

Characterization_Workflow cluster_techniques Characterization Techniques cluster_properties Determined Properties Synthesized_MOF Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) Synthesized_MOF->PXRD FTIR FT-IR Spectroscopy Synthesized_MOF->FTIR TGA Thermogravimetric Analysis (TGA) Synthesized_MOF->TGA BET BET Surface Area Analysis Synthesized_MOF->BET NMR NMR (after digestion) Synthesized_MOF->NMR Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Functional_Groups Functional Groups & Coordination FTIR->Functional_Groups Thermal_Stability Thermal Stability TGA->Thermal_Stability Porosity Surface Area & Pore Volume BET->Porosity Linker_Ratio Linker Ratio (for MV-MOFs) NMR->Linker_Ratio

Caption: Workflow for the comprehensive characterization of a synthesized MOF.

Applications in Drug Development: Controlled Release Studies

The functionalizability of MOFs derived from linkers like this compound makes them promising candidates for drug delivery applications. The ability to tune the pore environment and surface chemistry allows for controlled loading and release of therapeutic agents.[2][14]

Protocol for a Doxorubicin Release Study

Objective: To evaluate the release profile of the anticancer drug doxorubicin (Dox) from a functionalized MOF under different pH conditions.

Materials:

  • Doxorubicin-loaded MOF

  • Phosphate-buffered saline (PBS) at pH 7.4

  • Sodium acetate buffer at pH 5.5

  • Distilled water

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Constant temperature shaker (37 °C)

Procedure:

  • Drug Loading:

    • Activate the MOF as described in the BET protocol.

    • Suspend a known amount of the activated MOF in a solution of doxorubicin in a suitable solvent (e.g., methanol).

    • Stir the suspension for a set period (e.g., 24 hours) to allow for drug loading.

    • Collect the Dox-loaded MOF by centrifugation, wash with fresh solvent to remove surface-adsorbed drug, and dry under vacuum.

    • Determine the amount of loaded drug by measuring the concentration of Dox in the supernatant before and after loading using UV-Vis spectroscopy.[14]

  • Drug Release:

    • Suspend a known amount of the Dox-loaded MOF (e.g., 5 mg) in a specific volume (e.g., 10 mL) of the release medium (PBS pH 7.4 or acetate buffer pH 5.5).[14]

    • Place the suspension in a constant temperature shaker at 37 °C.

    • At predetermined time intervals, centrifuge the suspension and collect a small aliquot (e.g., 100 µL) of the supernatant.[14]

    • Replenish the release medium with an equal volume of fresh buffer to maintain a constant volume.

    • Dilute the collected aliquot with the corresponding buffer and measure the absorbance of doxorubicin at its λ_max (around 480 nm) using a UV-Vis spectrophotometer.

    • Calculate the cumulative percentage of drug released over time using a pre-established calibration curve for doxorubicin in each buffer.[15]

Data Presentation:

Time (hours)Cumulative Release at pH 7.4 (%)Cumulative Release at pH 5.5 (%)
000
1......
2......
6......
12......
24......
48......

Conclusion and Future Outlook

This compound and its derivatives represent a valuable class of building blocks for the construction of functional coordination polymers and metal-organic frameworks. The strategic placement of the formyl and carboxylate groups provides a powerful tool for creating materials with tunable properties and the potential for post-synthetic modification. The example of the MV-NUIG4 family of MOFs demonstrates how these linkers can be integrated into complex, multivariate systems for applications in drug delivery.[2] The detailed protocols provided in this guide offer a solid foundation for researchers to synthesize, characterize, and evaluate the performance of these advanced materials. Future research in this area will likely focus on exploring a wider range of metal nodes and reaction conditions to generate novel frameworks with enhanced stability and functionality for applications in catalysis, sensing, and beyond.

References

  • Synthesis and Characterisation of Multivariate Metal–Organic Frameworks for Controlled Doxorubicin Absorption and Release. (2025). National Institutes of Health. [Link]

  • Insight into charged drug release from metal–organic frameworks. (2025). Royal Society of Chemistry. [Link]

  • Determining Surface Areas and Pore Volumes of Metal-Organic Frameworks. (2024). JoVE. [Link]

  • Powder XRD of MOF | Stimulated vs Synthesized MOF | MIL-88B(Fe) | origin. (2023). YouTube. [Link]

  • Exploring bioMOF-on-MOF hybrid nanostructure for controlled drug release: characterization, kinetic modeling, and in vitro evaluation. (2025). Royal Society of Chemistry. [Link]

  • Surface Area Analysis Using the Brunauer-Emmett-Teller (BET) Method: Standard Operating Procedure Series: SOP-C. (2016). Defense Technical Information Center. [Link]

  • Surface Area Determination of Porous Materials Using the Brunauer–Emmett–Teller (BET) Method: Limitations and Improvements. (2019). ACS Publications. [Link]

  • Enhancement of the Solubility of BS Class II Drugs with MOF and MOF/GO Composite Materials: Case Studies of Felodipine, Ketoprofen and Ibuprofen. (2023). National Institutes of Health. [Link]

  • Controlled release of drug molecules in metal–organic framework material HKUST-1. (n.d.). ResearchGate. [Link]

  • Application of Consistency Criteria To Calculate BET Areas of Micro- And Mesoporous Metal-Organic Frameworks. (2016). National Institutes of Health. [Link]

  • Structural elucidation of microcrystalline MOFs from powder X-ray diffraction. (2020). Royal Society of Chemistry. [Link]

  • 1 H NMR spectra of the digested MOF crystals resulting from different.... (n.d.). ResearchGate. [Link]

  • Supplementary Information for. (n.d.). The Royal Society of Chemistry. [Link]

  • In Situ Time-Resolved Attenuated Total Reflectance Infrared Spectroscopy for Probing Metal-Organic Framework Thin Film Growth. (n.d.). National Institutes of Health. [Link]

  • Solid-state NMR spectroscopy: an advancing tool to analyse the structure and properties of metal–organic frameworks. (n.d.). Royal Society of Chemistry. [Link]

  • How we measure and ensure the high quality of our MOFs. (2019). novoMOF. [Link]

  • Crystallography of metal–organic frameworks. (2014). National Institutes of Health. [Link]

  • Fourier Transform Infrared Spectroscopy of Metal Organic Framework Compounds. (n.d.). 87th annual meeting of the Southeastern Section of the APS. [Link]

  • FT-IR spectra of MOF ( Red color ) and Pb-MOF ( Black color ). (n.d.). ResearchGate. [Link]

  • Solid-State NMR Spectroscopy of Metal–Organic Framework Compounds (MOFs). (n.d.). MDPI. [Link]

  • Elucidating metal–organic framework structures using synchrotron serial crystallography. (2024). Royal Society of Chemistry. [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. (n.d.). XRF Scientific. [Link]

  • Infrared crystallography for framework and linker orientation in metal–organic framework films. (n.d.). Royal Society of Chemistry. [Link]

  • | 1 H NMR spectrum of dissolved NU-1000. Top, NMR spectrum of digested.... (n.d.). ResearchGate. [Link]

  • TGA Sample Preparation: A Complete Guide. (2025). Torontech. [Link]

  • Revisiting Vibrational Spectroscopy to Tackle the Chemistry of Zr6O8 Metal-Organic Framework Nodes. (2022). National Institutes of Health. [Link]

  • Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

  • Thermogravimetric Analysis. (2022). MILL Wiki. [Link]

  • The thermogravimetric analysis (TGA) curves of the as-synthesized and.... (n.d.). ResearchGate. [Link]

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Application Note: Comprehensive Analytical Characterization of 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive suite of analytical methodologies for the detailed characterization of 4-Formyl-3-methylbenzoic acid. As a crucial building block and potential impurity in the synthesis of active pharmaceutical ingredients (APIs), its unambiguous identification, purity assessment, and structural confirmation are paramount for quality control and regulatory compliance. This guide presents detailed, field-proven protocols for chromatographic, spectroscopic, and thermal analysis, designed to provide a holistic understanding of the material's properties. Methodologies include High-Performance Liquid Chromatography (HPLC) for purity and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurity profiling, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy for structural elucidation, and Differential Scanning Calorimetry (DSC) for thermal property and purity verification. Each protocol is presented with an emphasis on the scientific rationale behind experimental choices, ensuring robust and reproducible results.

Introduction

This compound is a bifunctional aromatic compound featuring aldehyde and carboxylic acid moieties. Its unique structure makes it a valuable intermediate in the synthesis of complex molecules, including pharmaceuticals and fine chemicals.[1] The presence of reactive functional groups also means it can be a key process-related impurity that must be carefully monitored and controlled. Accurate and precise analytical characterization is therefore not merely a procedural step but a foundational requirement for ensuring the safety, efficacy, and quality of the final drug product.

This document serves as a practical guide for scientists, providing a multi-faceted analytical approach to fully characterize this compound.

Physicochemical Properties
PropertyValue
Molecular Formula C₉H₈O₃
Molecular Weight 164.16 g/mol
Appearance Off-white to pale yellow solid
CAS Number 24078-23-7

Chromatographic Analysis: Purity and Impurity Profiling

Chromatographic techniques are essential for separating the target analyte from impurities and accurately determining its purity.

Reversed-Phase HPLC for Purity Assessment and Quantification

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the primary method for determining the purity of this compound. The method leverages the compound's polarity to achieve separation from related substances.

Causality & Experimental Choices:

  • Column: A C18 column is selected for its hydrophobic stationary phase, which provides excellent retention and separation for aromatic acids.

  • Mobile Phase: An acidic mobile phase (e.g., using phosphoric or formic acid) is critical.[2][3] It ensures that the carboxylic acid group remains in its protonated, non-ionized form, preventing peak tailing and yielding sharp, symmetrical peaks. Acetonitrile is used as the organic modifier to control the retention time.

  • Detection: The aromatic ring and carbonyl groups provide strong UV absorbance, making UV detection at approximately 235 nm a sensitive and reliable choice.[4]

Experimental Protocol: HPLC-UV

  • Apparatus: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric acid (85%).

  • Chromatographic Conditions:

ParameterCondition
Column C18, 150 x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient 70% A to 30% A over 15 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection λ 230 nm
Injection Vol. 10 µL
  • Standard Preparation: Accurately weigh ~10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Preparation: Prepare the sample solution at the same concentration as the standard using the same diluent.

  • Analysis: Inject the diluent (blank), followed by six replicate injections of the standard solution to establish system suitability (RSD < 2.0% for peak area). Inject the sample solution. Purity is calculated using an area percent normalization method.

Workflow Visualization

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare Mobile Phase (0.1% H3PO4 in H2O / ACN) Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate Standard Prepare Standard Soln. (~0.1 mg/mL) Inject Inject Blank, Standard, Sample Standard->Inject Sample Prepare Sample Soln. (~0.1 mg/mL) Sample->Inject Equilibrate->Inject System Ready Detect UV Detection (230 nm) Inject->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (Area % Report) Integrate->Calculate

Caption: HPLC-UV workflow for purity analysis.

GC-MS for Identification and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying volatile and semi-volatile impurities. Due to the low volatility and high polarity of this compound, a derivatization step is mandatory to convert it into a more volatile and thermally stable form suitable for GC analysis.[5][6]

Causality & Experimental Choices:

  • Derivatization: Silylation is a robust and widely used derivatization technique.[7] A reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS catalyst effectively replaces the active hydrogens on the carboxylic acid group with trimethylsilyl (TMS) groups, significantly increasing volatility.[6]

  • GC Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides good separation for a wide range of derivatized analytes.

  • MS Detection: Mass spectrometry provides high-confidence identification by comparing the fragmentation pattern of the analyte to spectral libraries (e.g., NIST).

Experimental Protocol: GC-MS

  • Apparatus: GC-MS system with a split/splitless injector and a mass selective detector.

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine or Acetonitrile (anhydrous).

  • Sample Preparation (Derivatization): a. Accurately weigh ~1 mg of the sample into a 2 mL GC vial. b. Add 200 µL of anhydrous pyridine and 100 µL of BSTFA + 1% TMCS. c. Cap the vial tightly and heat at 70 °C for 30 minutes. d. Cool to room temperature before injection.

  • GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, 1.2 mL/min (constant flow)
Injector Temp. 280 °C
Split Ratio 20:1
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
MS Transfer Line 280 °C
Ion Source Temp. 230 °C
Mass Range 40 - 550 amu
  • Analysis: Inject the derivatized sample. Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). The TMS-derivatized parent molecule will show a characteristic molecular ion and fragmentation pattern.

Workflow Visualization

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Weigh Weigh Sample (~1 mg) AddReagents Add Pyridine & BSTFA + TMCS Weigh->AddReagents Heat Heat at 70°C for 30 min AddReagents->Heat Inject Inject Derivatized Sample Heat->Inject Separate GC Separation (DB-5ms column) Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (40-550 amu) Ionize->Detect LibrarySearch Mass Spectral Library Search Detect->LibrarySearch Identify Identify Impurities LibrarySearch->Identify

Caption: GC-MS workflow including derivatization.

Spectroscopic Characterization: Structural Confirmation

Spectroscopic methods provide definitive structural information by probing the molecular bonds and atomic nuclei.

NMR Spectroscopy (¹H and ¹³C)

NMR is the most powerful technique for unambiguous structure elucidation.

Expected ¹H NMR Signals (in DMSO-d₆):

  • Carboxylic Acid Proton (-COOH): A broad singlet typically downfield, ~13.0 ppm.

  • Aldehyde Proton (-CHO): A sharp singlet, ~10.0 ppm.

  • Aromatic Protons (Ar-H): Three protons in the aromatic region (~7.5-8.2 ppm), showing characteristic splitting patterns (e.g., doublet, singlet, doublet of doublets).

  • Methyl Proton (-CH₃): A sharp singlet, ~2.5 ppm.

Expected ¹³C NMR Signals (in DMSO-d₆):

  • Carboxylic Carbonyl: ~167 ppm

  • Aldehyde Carbonyl: ~192 ppm

  • Aromatic Carbons: Multiple signals between ~125-145 ppm.

  • Methyl Carbon: ~20 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to confirm the presence of key functional groups. The spectrum is dominated by the characteristic vibrations of the carbonyl and hydroxyl groups.[8]

Experimental Protocol: FT-IR (ATR)

  • Apparatus: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Analysis: Apply pressure to ensure good contact and collect the spectrum, typically over a range of 4000-400 cm⁻¹.

Characteristic Absorption Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300-2500 O-H stretch (very broad)Carboxylic Acid
~1700-1680 C=O stretchAldehyde Carbonyl
~1690-1670 C=O stretchCarboxylic Acid Carbonyl[9][10]
~1600, ~1470 C=C stretchAromatic Ring
~1320-1210 C-O stretchCarboxylic Acid[8]

Thermal Analysis: Melting Point and Purity Verification

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature. It is used to determine the melting point and can also serve as a complementary method for purity assessment.[11][12]

Causality & Experimental Choices:

  • Principle: For highly pure crystalline compounds (>98%), impurities cause a depression and broadening of the melting peak.[13][14] The shape of this peak can be analyzed using the van't Hoff equation to estimate the mole percent of impurities.[15]

  • Atmosphere: An inert nitrogen atmosphere is used to prevent oxidative decomposition of the sample at elevated temperatures.

Experimental Protocol: DSC

  • Apparatus: A calibrated DSC instrument.

  • Sample Preparation: Accurately weigh 1-3 mg of the sample into an aluminum DSC pan and hermetically seal it. Prepare an empty, sealed pan as a reference.

  • DSC Conditions:

ParameterCondition
Temperature Range 25 °C to 250 °C
Heating Rate 10 °C/min
Purge Gas Nitrogen, 50 mL/min
  • Analysis: The onset of the melting endotherm is taken as the melting point. Purity analysis software can be used to calculate the impurity level based on the peak shape.

Summary of Analytical Data

The combination of these orthogonal analytical techniques provides a comprehensive characterization package for this compound, ensuring its identity, strength, quality, and purity.

TechniquePurposeKey Expected Results
HPLC-UV Purity & QuantificationSymmetrical peak at a defined retention time; Purity ≥ 98%
GC-MS Volatile Impurity IDIdentification of impurities via spectral library matching after derivatization
¹H NMR Structure ElucidationCharacteristic signals for -COOH, -CHO, Ar-H, and -CH₃ protons
FT-IR Functional Group IDBroad O-H stretch (~3300-2500 cm⁻¹) and two distinct C=O stretches (~1700-1670 cm⁻¹)
DSC Melting Point & PuritySharp melting endotherm with an onset temperature characteristic of the pure compound

References

  • Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Separations. Available at: [Link]

  • Differential Scanning Calorimetry of Pharmaceuticals. News-Medical.Net. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • What Is Differential Scanning Calorimetry?. Innovatech Labs. Available at: [Link]

  • The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. ResearchGate. Available at: [Link]

  • (PDF) Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. ResearchGate. Available at: [Link]

  • Infrared spectrum of benzoic acid. Doc Brown's Chemistry. Available at: [Link]

  • Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions. National Institutes of Health (NIH). Available at: [Link]

  • FTIR spectroscopy for 1: benzoic acid; 2: [Eu(OOCC6H5)3·(H2O)3]. ResearchGate. Available at: [Link]

  • The FTIR spectra of 50 mg/L benzoic acid at various sonication times. ResearchGate. Available at: [Link]

  • Infrared Spectra and Molecular Configuration of Benzoic Acid. Kyoto University Research Information Repository. Available at: [Link]

  • What is the IR spectrum of benzoic acid? How is it determined?. Quora. Available at: [Link]

  • Acids: Derivatization for GC Analysis. ScienceDirect. Available at: [Link]

  • Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. National Institutes of Health (NIH). Available at: [Link]

  • What Is Derivatization In GC-MS?. YouTube. Available at: [Link]

  • Benzoic acid, 4-formyl-, methyl ester. NIST WebBook. Available at: [Link]

  • 4-Bromo-3-methylbenzoic acid. SIELC Technologies. Available at: [Link]

  • HPLC Methods for analysis of Benzoic acid. HELIX Chromatography. Available at: [Link]

  • Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Longdom Publishing. Available at: [Link]

  • 4-Hydroxy-3-Methylbenzoic Acid Analysis Service. Mtoz Biolabs. Available at: [Link]

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Application Notes and Protocols for the Esterification of 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a detailed guide for the successful esterification of the carboxylic acid group in 4-formyl-3-methylbenzoic acid. This document addresses the inherent chemoselectivity challenges and offers comprehensive, field-proven protocols to achieve high-yield synthesis of the desired ester, a valuable intermediate in pharmaceutical and materials science research.

Introduction: The Chemoselectivity Challenge

This compound is a bifunctional molecule containing both a carboxylic acid and an aldehyde. This presents a significant chemoselectivity challenge during esterification. The aldehyde group is susceptible to reaction under many conditions used to activate the carboxylic acid, potentially leading to undesired side products. Therefore, a robust synthetic strategy must selectively target the carboxylic acid while preserving the aldehyde functionality. This guide outlines two primary strategies to achieve this: direct chemoselective esterification under mild conditions and a protection-esterification-deprotection sequence.

Strategic Approaches to Esterification

The choice of esterification method depends on the desired ester (e.g., methyl, ethyl, tert-butyl), the scale of the reaction, and the available reagents. Below, we discuss the rationale behind selecting an appropriate strategy.

Direct Chemoselective Esterification

Certain modern esterification methods offer sufficient mildness to potentially esterify the carboxylic acid without affecting the aldehyde. However, the success of these methods can be substrate-dependent and may require careful optimization.

Aldehyde Protection Strategy

A more universally applicable and often higher-yielding approach involves the temporary protection of the aldehyde group. By converting the aldehyde to a stable acetal, the carboxylic acid can be esterified under a wider range of conditions without interference. The acetal is then cleaved to regenerate the aldehyde in the final product.

Visual Workflow: Aldehyde Protection Strategy

G cluster_0 Part 1: Protection cluster_1 Part 2: Esterification cluster_2 Part 3: Deprotection A This compound B Protection of Aldehyde (e.g., Ethylene Glycol, p-TsOH) A->B C 4-(1,3-dioxolan-2-yl)-3-methylbenzoic acid B->C D Esterification of Carboxylic Acid (e.g., Fischer, Steglich) C->D E Alkyl 4-(1,3-dioxolan-2-yl)-3-methylbenzoate D->E F Deprotection of Acetal (Aqueous Acid) E->F G Alkyl 4-formyl-3-methylbenzoate F->G

Caption: A three-part workflow for the esterification of this compound via an aldehyde protection strategy.

Detailed Experimental Protocols

Protocol 1: Aldehyde Protection (Acetal Formation)

This protocol describes the formation of a cyclic acetal, which is stable under both acidic and basic conditions typically used for esterification.[1][2]

Materials:

  • This compound

  • Ethylene glycol (1.5 equivalents)

  • p-Toluenesulfonic acid (p-TsOH) (0.05 equivalents)

  • Toluene

  • Anhydrous sodium sulfate

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add this compound (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-TsOH (0.05 eq).

  • Add a sufficient volume of toluene to suspend the reagents.

  • Heat the mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-(1,3-dioxolan-2-yl)-3-methylbenzoic acid. The product can often be used in the next step without further purification.

Protocol 2: Esterification of the Protected Carboxylic Acid

With the aldehyde group protected, several standard esterification methods can be employed. The choice depends on the desired ester and the sensitivity of the substrate to reaction conditions.

This classic method is suitable for forming methyl or ethyl esters and uses an excess of the alcohol as both reagent and solvent.[3][4][5]

Materials:

  • 4-(1,3-dioxolan-2-yl)-3-methylbenzoic acid

  • Anhydrous methanol or ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-(1,3-dioxolan-2-yl)-3-methylbenzoic acid (1.0 eq) in a large excess of the desired anhydrous alcohol (e.g., methanol).

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid).

  • Heat the mixture to reflux for 2-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

This method is performed under mild, neutral conditions and is ideal for more complex or acid-labile alcohols.[6][7][8][9][10]

Materials:

  • 4-(1,3-dioxolan-2-yl)-3-methylbenzoic acid

  • Alcohol (1.2 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 4-(1,3-dioxolan-2-yl)-3-methylbenzoic acid (1.0 eq), the alcohol (1.2 eq), and DMAP (0.1 eq).

  • Dissolve the components in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.

  • Stir the reaction at 0 °C for 30 minutes and then at room temperature for 4-12 hours.

  • Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.

  • Cool the mixture to 0 °C for 30 minutes to maximize DCU precipitation, then filter through a pad of Celite.

  • Wash the filtrate with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester.

Comparative Data for Esterification Methods

MethodCatalyst/ReagentsTemperatureTypical Reaction TimeAdvantagesDisadvantages
Fischer-Speier H₂SO₄ (catalytic)Reflux2-6 hoursInexpensive, simple work-up for low boiling alcohols.Requires high temperatures and excess alcohol; not suitable for sensitive substrates.
Steglich DCC, DMAP0 °C to RT4-12 hoursMild conditions, high yields, broad substrate scope.[6][7]DCC is an allergen, DCU byproduct can be difficult to remove completely.
Mitsunobu DEAD/DIAD, PPh₃0 °C to RT1-4 hoursMild conditions, inversion of stereochemistry at the alcohol.[11][12][13]Stoichiometric byproducts (phosphine oxide, hydrazine derivative) can complicate purification.
Protocol 3: Deprotection of the Acetal

The final step is the removal of the protecting group to regenerate the aldehyde.

Materials:

  • Alkyl 4-(1,3-dioxolan-2-yl)-3-methylbenzoate

  • Acetone

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the protected ester in a mixture of acetone and 1 M HCl.

  • Stir the solution at room temperature. Monitor the reaction by TLC until the starting material is consumed.

  • Remove the acetone under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, alkyl 4-formyl-3-methylbenzoate.

  • The crude product can be purified by column chromatography or recrystallization.

Mechanism Spotlight: Steglich Esterification

The Steglich esterification proceeds through a highly reactive O-acylisourea intermediate formed from the reaction of the carboxylic acid with DCC.[9] DMAP acts as a nucleophilic catalyst, intercepting this intermediate to form a highly electrophilic N-acylpyridinium species.[9] This "active ester" is then readily attacked by the alcohol to form the desired product and regenerate the DMAP catalyst. The formation of the stable dicyclohexylurea (DCU) byproduct drives the reaction to completion.[6]

G cluster_0 Catalytic Cycle CA Carboxylic Acid (R-COOH) OAI O-Acylisourea Intermediate CA->OAI + DCC DCC DCC N_Acyl N-Acylpyridinium Intermediate ('Active Ester') OAI->N_Acyl + DMAP DCU DCU OAI->DCU + R'-OH (direct attack) DMAP_in DMAP Ester Ester (R-COOR') N_Acyl->Ester + R'-OH DMAP_out DMAP (regenerated) N_Acyl->DMAP_out - DMAP ROH Alcohol (R'-OH)

Caption: The catalytic cycle of the Steglich esterification, highlighting the role of DMAP.

Troubleshooting and Key Considerations

  • Incomplete Reaction: In Fischer esterification, ensure the alcohol is anhydrous and consider using a Dean-Stark trap to remove water.[3] For Steglich esterification, ensure all reagents and solvents are anhydrous and that the DCC is of high purity.

  • Side Reactions: In the absence of a protecting group, acidic conditions (Fischer) can lead to acetal formation with the alcohol solvent. Under basic conditions, the aldehyde could undergo Cannizzaro or aldol reactions.

  • Purification Challenges: The removal of DCU from Steglich reactions can be facilitated by cooling the reaction mixture and filtering. If DCU remains, it can sometimes be removed by precipitation from a different solvent system or by column chromatography. Triphenylphosphine oxide from Mitsunobu reactions can be challenging to remove but may be precipitated from non-polar solvents.

Conclusion

The successful esterification of this compound hinges on a well-considered strategy to address the chemoselectivity of this bifunctional molecule. The aldehyde protection-esterification-deprotection sequence offers a reliable and high-yielding pathway. The choice between Fischer and Steglich esterification for the protected intermediate should be guided by the nature of the alcohol and the desired reaction conditions. These detailed protocols provide a robust framework for researchers to synthesize valuable ester derivatives of this compound for applications in drug discovery and materials science.

References

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Application Note: Chemoselective Reduction of the Formyl Group in 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for the selective reduction of the formyl group in 4-Formyl-3-methylbenzoic acid to a hydroxymethyl group, yielding 4-(hydroxymethyl)-3-methylbenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and advanced materials. The primary challenge lies in achieving high chemoselectivity, reducing the aldehyde in the presence of the less reactive carboxylic acid functionality. This document details the mechanistic basis for this selectivity and provides a validated, step-by-step protocol using sodium borohydride (NaBH₄), a mild and selective reducing agent. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, efficiency, and reproducibility.

Introduction: The Challenge of Chemoselectivity

This compound is a bifunctional molecule containing both an aldehyde (formyl) and a carboxylic acid group. While both are reducible, aldehydes are generally more electrophilic and therefore more susceptible to nucleophilic attack by hydride reagents than carboxylic acids.[1] Strong reducing agents, such as lithium aluminum hydride (LiAlH₄), will readily reduce both functional groups, leading to the corresponding diol.[1] Therefore, for the specific synthesis of 4-(hydroxymethyl)-3-methylbenzoic acid, a chemoselective method is paramount.

The method of choice for this transformation is the use of sodium borohydride (NaBH₄). NaBH₄ is a mild reducing agent that is highly effective for the reduction of aldehydes and ketones to their corresponding alcohols.[2][3][4] Crucially, under standard reaction conditions, it is generally unreactive towards less electrophilic functional groups such as carboxylic acids, esters, and amides.[2][3] This inherent selectivity makes NaBH₄ an ideal reagent for the targeted reduction of the formyl group in this compound.

Mechanistic Rationale for Selectivity

The selectivity of sodium borohydride is rooted in its moderate reactivity. The borohydride anion ([BH₄]⁻) is a less potent hydride donor compared to the aluminohydride anion ([AlH₄]⁻) in LiAlH₄. Carboxylic acids are less electrophilic than aldehydes due to the resonance delocalization of the lone pair of electrons on the hydroxyl oxygen, which reduces the partial positive charge on the carbonyl carbon.

Furthermore, in the presence of a protic solvent (like methanol or ethanol, often used with NaBH₄), the carboxylic acid group can be deprotonated to form a carboxylate anion. This negatively charged carboxylate is highly resistant to nucleophilic attack by the borohydride anion, further enhancing the selectivity of the reduction.[5] The aldehyde, lacking this acidic proton and having a more accessible electrophilic carbonyl carbon, is readily reduced.

Comparative Analysis of Reduction Methods

While NaBH₄ is the preferred method for this specific transformation, other reductive strategies exist, each with its own advantages and disadvantages.

MethodReducing Agent/SystemSelectivityAdvantagesDisadvantages
Hydride Reduction Sodium Borohydride (NaBH₄)High for aldehyde over carboxylic acidMild, easy to handle, cost-effective, high yieldMay require careful temperature control to minimize side reactions
Catalytic Hydrogenation H₂ / Pd/C, PtO₂, etc.Variable, can reduce both groups"Green" reagent (H₂), scalableMay require high pressure/temperature, potential for over-reduction of the aromatic ring[6][7]
Silane Reduction Hydrosilanes with catalystCan be highly selectiveMild conditions, high functional group toleranceReagents and catalysts can be expensive, may require inert atmosphere

For the purposes of this application note, the sodium borohydride method will be detailed due to its high selectivity, operational simplicity, and cost-effectiveness.

Experimental Protocol: Reduction of this compound with Sodium Borohydride

This protocol describes the selective reduction of the formyl group of this compound to a primary alcohol.

Materials and Reagents
  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH), anhydrous

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Step-by-Step Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 10-15 mL per gram of starting material).

  • Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.

  • Addition of Reducing Agent: While maintaining the temperature at 0-5 °C, slowly add sodium borohydride (1.0 - 1.5 eq) to the stirred solution in small portions. Caution: Addition of NaBH₄ to methanol will generate hydrogen gas. Ensure adequate ventilation and add the reagent slowly to control the effervescence.[2]

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching the Reaction: Once the reaction is complete, carefully quench the excess NaBH₄ by the slow, dropwise addition of deionized water while keeping the flask in the ice bath.

  • Acidification: Acidify the reaction mixture to a pH of approximately 2-3 by the dropwise addition of 1M HCl. This step protonates the resulting alkoxide and ensures the product is in its carboxylic acid form for extraction.

  • Solvent Removal: Remove the methanol from the mixture using a rotary evaporator.

  • Extraction: Transfer the remaining aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash with deionized water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification (if necessary): The crude 4-(hydroxymethyl)-3-methylbenzoic acid can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to afford the pure product.

Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Isolation A Dissolve this compound in MeOH B Cool to 0-5 °C in an ice bath A->B C Slowly add NaBH₄ B->C D Monitor reaction by TLC C->D E Quench with H₂O D->E F Acidify with 1M HCl E->F G Remove MeOH (Rotovap) F->G H Extract with Ethyl Acetate G->H I Wash with H₂O and Brine H->I J Dry with MgSO₄/Na₂SO₄ I->J K Concentrate (Rotovap) J->K L Purify by Recrystallization K->L

Caption: Experimental workflow for the selective reduction of this compound.

Reaction Mechanism Visualization

The following diagram illustrates the selective reduction of the formyl group.

G cluster_reactants Reactants cluster_mechanism Mechanism Reactant This compound Step1 Nucleophilic attack of Hydride on Formyl Carbon Reactant->Step1 More electrophilic Reducer NaBH₄ Reducer->Step1 Step2 Formation of Alkoxide Intermediate Step1->Step2 Step3 Protonation during Acidic Workup Step2->Step3 Product 4-(hydroxymethyl)-3-methylbenzoic acid Step3->Product

Caption: Simplified mechanism of selective formyl group reduction.

Conclusion

The selective reduction of the formyl group in this compound can be efficiently and reliably achieved using sodium borohydride. This method offers excellent chemoselectivity due to the milder nature of NaBH₄ and the deactivation of the carboxylic acid group under the reaction conditions. The provided protocol is a robust and scalable procedure suitable for various research and development applications. Careful control of the reaction temperature and stoichiometry is recommended to ensure optimal results.

References

  • PubMed. (2025). Electroreduction of Aromatic Carboxylic Derivatives to Aldehydes. Retrieved from [Link]

  • American Chemical Society. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

  • American Chemical Society. (n.d.). Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)3. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Highly-chemoselective step-down reduction of carboxylic acids to aromatic hydrocarbons via palladium catalysis. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Borohydride. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • ResearchGate. (2014). How can one selectively reduce formyl substituent to methanol, but protect carboxylic group?. Retrieved from [Link]

  • PMC. (n.d.). Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2. Retrieved from [Link]

  • CABI Digital Library. (n.d.). Catalytic Hydrogenation Of Benzoic Acid In Binary Solvent Mixture. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Formyl-3-methylbenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the purification of this versatile organic compound. Our focus is on providing not just protocols, but the scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic route employed. A common pathway begins with 3-methylbenzoic acid, involving steps like nitration, reduction, and formylation.[1] Potential impurities to be aware of include:

  • Unreacted Starting Material: Residual 3-methylbenzoic acid.

  • Isomeric Byproducts: Formation of other isomers during electrophilic substitution reactions (e.g., nitration at a different position).

  • Incomplete Reaction Products: For instance, if a formylation step is incomplete, you may have residual amino or nitro functionalities.

  • Over-oxidation Products: The formyl group can be susceptible to oxidation to a second carboxylic acid group, especially under harsh conditions.[1]

  • Residual Solvents and Reagents: Solvents and reagents used in the synthesis and work-up.

Q2: My this compound is streaking on my silica gel TLC plate. How can I fix this?

A2: Streaking of carboxylic acids on silica gel is a frequent issue. It arises from the acidic nature of the carboxylic proton interacting strongly with the slightly acidic silica gel, leading to a distribution of the compound between its protonated and deprotonated forms, which travel at different rates. To resolve this, you can add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system. This ensures that your compound remains fully protonated and migrates as a single, more compact spot.

Q3: I'm having trouble getting my this compound to crystallize. What should I do?

A3: Difficulty in crystallization is a common problem in recrystallization.[2] Here are a few troubleshooting steps:

  • Induce Crystallization: Try scratching the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution. This "seed" will act as a template for further crystallization.

  • Reduce Solvent Volume: It's possible you've used too much solvent.[3] Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Cool Slowly: Rapid cooling can sometimes lead to the formation of an oil or a precipitate instead of crystals.[2] Allow the solution to cool to room temperature slowly before placing it in an ice bath.

Q4: My purified product is an oil or a sticky solid. How can I obtain a crystalline product?

A4: This phenomenon, known as "oiling out," can occur if the melting point of your compound is lower than the boiling point of the recrystallization solvent, or if there are significant impurities present.[3] To address this:

  • Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil, add a small amount of additional solvent, and then cool slowly.

  • Change Solvent System: The current solvent may not be ideal. You may need to choose a solvent with a lower boiling point or use a co-solvent system.

  • Purity Check: A high level of impurities can depress the melting point and favor oiling out. Consider an initial purification step like acid-base extraction to remove gross impurities before recrystallization.

In-Depth Purification and Troubleshooting Guides

Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility. The ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures.[4]

  • Solvent Selection: The choice of solvent is critical. For this compound, good starting points are ethanol, ethyl acetate/hexane mixtures, or aqueous ethanol. A table of common solvents is provided below.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Add more hot solvent portion-wise until the solid just dissolves.

  • Decoloration (Optional): If your solution is colored, it may indicate the presence of high molecular weight byproducts. Allow the solution to cool slightly, then add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If you used charcoal or if there are insoluble impurities, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent. Dry the crystals in a desiccator or a vacuum oven at a moderate temperature.

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used.Evaporate some of the solvent and re-cool.[3]
The solution is not supersaturated.Scratch the inside of the flask or add a seed crystal.
The product "oils out." The melting point of the compound is lower than the solvent's boiling point.Re-heat to dissolve the oil, add more solvent, and cool slowly.[3]
High concentration of impurities.Consider a preliminary purification step like acid-base extraction.
Low recovery of the product. The compound is too soluble in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath.
Premature crystallization during hot filtration.Use a heated funnel and pre-heat the receiving flask.
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds. Can be slow to dry.
Ethanol78HighA versatile solvent for many organic compounds.
Ethyl Acetate77MediumOften used in combination with a non-polar solvent like hexane.
Hexane69LowA non-polar solvent, often used as an anti-solvent.
Toluene111LowGood for less polar compounds, but has a high boiling point.
Purification by Acid-Base Extraction

Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[5][6] For this compound, this is an excellent method to remove neutral or basic impurities. The principle is to convert the carboxylic acid into its water-soluble salt by reacting it with a base.[7]

  • Dissolution: Dissolve the crude this compound in an organic solvent immiscible with water, such as diethyl ether or ethyl acetate, in a separatory funnel.

  • Extraction with Base: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Stopper the funnel and invert it gently, venting frequently to release the pressure from the evolved CO₂ gas. Shake the funnel for a few minutes and then allow the layers to separate.

  • Separation: Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all the carboxylic acid has been extracted. Combine the aqueous extracts. The organic layer now contains any neutral impurities.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The this compound will precipitate out as a solid.

  • Isolation: Collect the purified solid by vacuum filtration, wash with cold water, and dry thoroughly.

Problem Potential Cause Solution
An emulsion forms at the interface. The solutions were shaken too vigorously.Allow the funnel to stand for a longer period. Gently swirl the funnel. Add a small amount of brine (saturated NaCl solution).
Low recovery after re-acidification. Incomplete extraction into the aqueous layer.Perform additional extractions with the basic solution.
Insufficient acidification.Add more acid and check the pH to ensure it is acidic.
Product is still impure. The impurity is also acidic.If the impurity is a weaker acid (e.g., a phenol), using a weaker base like NaHCO₃ can selectively extract the stronger carboxylic acid.

dot

AcidBaseExtraction crude Crude this compound (dissolved in organic solvent) sep_funnel Separatory Funnel: Add aq. NaHCO3 crude->sep_funnel shake_vent Shake and Vent sep_funnel->shake_vent separate_layers Separate Layers shake_vent->separate_layers organic_layer Organic Layer: Neutral Impurities separate_layers->organic_layer top layer aqueous_layer Aqueous Layer: Sodium 4-formyl-3-methylbenzoate separate_layers->aqueous_layer bottom layer acidify Acidify with HCl (aq) aqueous_layer->acidify filter_dry Filter and Dry acidify->filter_dry pure_product Pure this compound filter_dry->pure_product

Caption: Workflow for Acid-Base Extraction.

Purification by Column Chromatography

Column chromatography separates compounds based on their differential adsorption onto a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[8] It is particularly useful for separating compounds with similar polarities.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good starting point for this compound is a mixture of hexanes and ethyl acetate with a small amount of acetic acid (e.g., 90:10:1 Hexanes:EtOAc:Acetic Acid). The ideal Rf value for the target compound is around 0.2-0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring a flat, even bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and apply gentle pressure (e.g., with a pipette bulb or compressed air) to move the solvent through the column.

  • Fraction Collection: Collect the eluting solvent in a series of fractions (e.g., in test tubes).

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Problem Potential Cause Solution
Poor separation of spots. The eluent is too polar or not polar enough.Adjust the polarity of the eluent based on TLC analysis.
Compound is streaking on the column. The compound is interacting too strongly with the silica.Add a small amount of acetic or formic acid to the eluent.
Cracked or channeled silica bed. The column was not packed properly.Ensure the silica is packed as a uniform slurry and not allowed to run dry.
Compound does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).

dot

ColumnChromatography cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation tlc 1. TLC Analysis: Determine solvent system pack 2. Pack Column: Slurry of silica gel in eluent tlc->pack load 3. Load Sample: Dissolve crude in minimal eluent pack->load elute 4. Elute: Add eluent and apply pressure load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate pure_product Pure Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

References

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • (2021). 2.1: Recrystallization. Chemistry LibreTexts. [Link]

  • Acid base extraction flow chart. (n.d.). [Link]

  • Liquid/liquid Extraction. (n.d.). [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • Zhao, L., et al. (2010). Solubilities of 4-Formylbenzoic Acid in Ethanoic Acid, Water, and Ethanoic Acid/Water Mixtures with Different Compositions from (303.2 to 473.2) K. Journal of Chemical & Engineering Data, 55(11), 5184-5186. [Link]

  • Recrystallization-1.pdf. (n.d.). [Link]

  • Recrystallization. (n.d.). [Link]

  • Sulzer Chemtech. The purification of benzoic acid using dividing wall columns. Hydrocarbon Processing. [Link]

  • Reddit. Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Merck Millipore. Separation of benzoic acids. [Link]

  • US3235588A - Purification of benzoic acid.
  • Recrystallization of Benzoic Acid. (n.d.). [Link]

  • SIELC Technologies. Separation of Benzoic acid, 2,5-dibromo- on Newcrom R1 HPLC column. [Link]

  • ResearchGate. How to separate ester from carboxylic acid by using chromatography?. [Link]

  • Merck Millipore. Comprehensive TLC Applications | Chromatography. [Link]

  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. (n.d.). [Link]

  • Nichols, M. A. (2015, September 16). CH223 Exp 3A Recrystallization Pre-Lab Lecture Video. YouTube. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Organic Syntheses. 10 - Organic Syntheses Procedure. [Link]

  • Crystallization Solvents.pdf. (n.d.). [Link]

  • ResearchGate. Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast. [Link]

  • CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • NIST. Benzoic acid, 4-formyl-, methyl ester. NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 4-Formyl-3-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 4-formyl-3-methylbenzoic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of aromatic formylation. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the causality behind experimental choices to empower you to troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Planning

This section addresses common questions that arise during the planning phase of synthesizing this compound and related structures.

Q1: What are the primary synthetic strategies for preparing this compound, and what are their respective pros and cons?

A1: The synthesis of this compound is non-trivial due to the competing electronic effects of the substituents on the starting material, 3-methylbenzoic acid. The methyl group is an activating ortho-, para-director, while the carboxylic acid is a deactivating meta-director. This electronic conflict makes direct formylation challenging.[1] Several routes are available, each with distinct advantages and disadvantages.

  • Route A: Multi-Step Synthesis from 3-Methylbenzoic Acid. This is often the most reliable, albeit longer, approach for ensuring correct regiochemistry. A common sequence involves nitration of 3-methylbenzoic acid, followed by reduction of the nitro group to an amine, and subsequent diazotization and formylation.[2]

    • Pros: High regiochemical control, avoiding isomeric mixtures.

    • Cons: Multiple steps can lead to a lower overall yield and increased labor.

  • Route B: Oxidation of a Precursor Alcohol. This strategy bypasses the challenges of direct aromatic formylation. The process typically involves the radical bromination of the methyl group at the para-position using N-bromosuccinimide (NBS), followed by hydrolysis to the alcohol.[2][3] This alcohol is then selectively oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC).[2]

    • Pros: Excellent regiochemical control.

    • Cons: Requires handling of hazardous materials like NBS and chromium-based oxidants.

  • Route C: Direct Electrophilic Formylation. While challenging, direct formylation is possible using classical methods. However, success is highly dependent on the specific reaction conditions and the nature of other substituents on the ring.

    • Pros: Potentially the shortest route.

    • Cons: High risk of producing a mixture of isomers, leading to difficult purification and low yields of the desired product.[1]

The Regioselectivity Challenge in Direct Formylation

The primary difficulty in the direct formylation of 3-methylbenzoic acid is the conflicting directing effects of the existing substituents. The diagram below illustrates how the activating methyl group directs electrophilic attack to the ortho (2, 6) and para (4) positions, while the deactivating carboxylic acid group directs to the meta (5) position. The desired product requires substitution at the C4 position, which is favored by the methyl group but not electronically influenced by the carboxyl group.

Caption: Conflicting directing effects on the 3-methylbenzoic acid ring.

Q2: Which formylation reaction (e.g., Vilsmeier-Haack, Gattermann-Koch) is most suitable for my specific benzoic acid derivative?

A2: The choice of formylation method is critically dependent on the electronic nature of your substrate.

  • Vilsmeier-Haack Reaction: This is the preferred method for electron-rich aromatic rings.[4][5] It uses a pre-formed "Vilsmeier reagent" (typically from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃)) which is a relatively mild electrophile.[6][7][8] It is highly effective for phenols, anilines, and their derivatives.[6]

  • Gattermann-Koch Reaction: This reaction uses carbon monoxide and HCl with a Lewis acid catalyst (e.g., AlCl₃) and a CuCl promoter to generate a highly reactive formyl cation equivalent.[9][10] It is most effective for alkylbenzenes and other neutral or moderately activated rings.[11] However, it is not applicable to phenol or phenol ether substrates.[10][12]

  • Gattermann Reaction: A modification of the Gattermann-Koch, this reaction uses hydrogen cyanide (HCN) or a safer in-situ source like zinc cyanide (Zn(CN)₂) with HCl.[11][12] This method is broader in scope and can be used for phenols and their ethers.[11]

  • Reimer-Tiemann Reaction: This method is specifically for the ortho-formylation of phenols .[13] It involves reacting the phenol with chloroform in a strong base.[14][15][16][17] The reactive species is dichlorocarbene.[13][17]

  • Duff Reaction: This reaction also formylates phenols, preferentially at the ortho position, using hexamine (hexamethylenetetramine) as the formyl source.[18] It is known for its operational simplicity but often suffers from low yields.[18][19]

Decision Table: Choosing a Formylation Method

Substrate TypeRecommended Method(s)Key Considerations
Electron-Rich Arenes (Phenols, Anilines)Vilsmeier-Haack, Reimer-Tiemann, DuffVilsmeier-Haack is generally high-yielding. Reimer-Tiemann & Duff are specific for ortho-formylation of phenols.
Alkylbenzenes (e.g., Toluene)Gattermann-Koch, GattermannGattermann-Koch is classic but uses toxic CO gas. The Gattermann (Adams modification) is often safer.[11]
Electron-Poor Arenes Not suitable for direct formylationThese substrates are deactivated towards electrophilic substitution. Consider alternative multi-step routes.
Heterocycles (Pyrroles, Indoles)Vilsmeier-Haack, Reimer-TiemannThese electron-rich heterocycles are highly reactive under these conditions.[7][15]

Part 2: Troubleshooting Guide - From Failed Reactions to Pure Product

This section is structured in a question-and-answer format to directly address specific experimental failures.

Issue 1: Low or No Product Yield

Q: My Vilsmeier-Haack formylation of an activated benzoic acid derivative resulted in a very low yield. What are the most probable causes and how can I fix them?

A: Low yield in a Vilsmeier-Haack reaction is a common issue that can almost always be traced back to reagent integrity or procedural flaws.

  • Moisture Contamination (Primary Culprit): The Vilsmeier reagent is extremely sensitive to moisture.[20] Water will rapidly quench the reactive chloroiminium ion, halting the reaction.

    • Solution: Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃. Run the reaction under an inert atmosphere (Nitrogen or Argon).

  • Improper Vilsmeier Reagent Formation: The reagent must be prepared correctly before the addition of your substrate.

    • Solution: Add POCl₃ dropwise to ice-cold, anhydrous DMF with vigorous stirring.[20] Allow the reagent to form completely (typically stirring for 30-60 minutes at 0°C) before adding your aromatic compound.[20]

  • Insufficient Substrate Activation: The Vilsmeier reagent is a weak electrophile and requires an electron-rich arene to react efficiently.[5]

    • Solution: If your substrate is only moderately activated, you may need to increase the reaction temperature. Reaction temperatures can range from 0°C to 80°C depending on the substrate's reactivity.[7] Start at room temperature and gently heat if no conversion is observed.

  • Incorrect Work-up Procedure: The intermediate iminium salt must be hydrolyzed to the final aldehyde.

    • Solution: After the reaction is complete, quench the mixture by pouring it onto ice. Then, add an aqueous solution of a base like sodium acetate or sodium hydroxide and stir until the hydrolysis is complete to afford the aldehyde.[5]

Troubleshooting Workflow for Low Yield

G start Low / No Yield cause1 Moisture Contamination? start->cause1 cause2 Improper Reagent Formation? start->cause2 cause3 Suboptimal Temperature? start->cause3 cause4 Incorrect Work-up? start->cause4 sol1 Use oven-dried glassware. Use anhydrous solvents. Run under inert atmosphere. cause1->sol1 Solution sol2 Add POCl₃ to DMF at 0°C. Stir for 30-60 min before adding substrate. cause2->sol2 Solution sol3 Gently heat reaction (e.g., 40-60°C). Monitor by TLC. cause3->sol3 Solution sol4 Ensure complete hydrolysis of iminium salt with aqueous base. cause4->sol4 Solution

Caption: A decision tree for troubleshooting low reaction yield.

Issue 2: Side Product Formation

Q: My reaction produced significant byproducts. How can I improve the selectivity?

A: Side product formation is often related to over-reactivity or harsh conditions.

  • Di-formylation: This can occur if your aromatic ring is highly activated and has multiple available positions for substitution.[18]

    • Solution: Adjust the stoichiometry. Reduce the amount of the Vilsmeier reagent or other formylating agent to 1.0-1.1 equivalents relative to your substrate.[20]

  • Polymerization/Resin Formation: This is particularly common with phenolic substrates, which can polymerize under strong acidic conditions.[20]

    • Solution: Use the mildest effective conditions. Avoid excessively high temperatures and prolonged reaction times. Ensure the stoichiometry is carefully controlled.[20]

  • O-Formylation: If your substrate contains a hydroxyl group, it can compete with the desired C-formylation of the ring.

    • Solution: Choose a formylation method that favors C-formylation. The Reimer-Tiemann and Duff reactions are specifically designed for ortho-C-formylation of phenols. In other methods, protecting the hydroxyl group prior to formylation may be necessary.

Issue 3: Purification Challenges

Q: I am struggling to purify my target aldehyde from unreacted starting material and isomeric byproducts. What are the best practices?

A: Purification of polar, functionalized aromatic compounds requires a systematic approach.

  • Initial Work-up (Acid-Base Extraction): Your product, this compound, is a carboxylic acid. Use this to your advantage. After the initial quench and extraction into an organic solvent (e.g., ethyl acetate), you can wash the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution). Your acidic product will move to the aqueous layer, leaving non-acidic impurities behind. You can then re-acidify the aqueous layer with HCl and re-extract your pure product.

  • Chromatography: If you have a mixture of isomers (e.g., 4-formyl vs. 2-formyl), column chromatography is often necessary.

    • Stationary Phase: Silica gel is standard.

    • Mobile Phase: A gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is typically effective. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your products. Literature suggests an eluent of petroleum ether/ethyl acetate = 2/1 can be effective for similar compounds.[21] Monitor fractions carefully using Thin Layer Chromatography (TLC).

  • Recrystallization: If you obtain a solid that is reasonably pure (>90%), recrystallization is an excellent final step to obtain high-purity material.

    • Solvent Selection: Choose a solvent system in which your compound is soluble when hot but sparingly soluble when cold. Hexane has been used for recrystallizing similar aldehydes.[22] Experiment with solvent pairs like ethanol/water or ethyl acetate/hexanes.

Part 3: Experimental Protocol Example

Protocol: Vilsmeier-Haack Formylation of an Activated Arene

This protocol provides a generalized, step-by-step methodology. Note: Quantities should be adjusted based on the molecular weight of your specific substrate.

Materials:

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Activated aromatic substrate (e.g., a phenol ether)

  • Sodium Acetate (NaOAc)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Oven-dried, three-neck round-bottom flask with stir bar, dropping funnel, and nitrogen inlet.

Procedure:

  • Vilsmeier Reagent Formation: a. To the reaction flask, add anhydrous DMF (10 eq.). Cool the flask to 0°C in an ice bath. b. Under a nitrogen atmosphere, add POCl₃ (1.5 eq.) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal temperature remains below 5°C. c. After the addition is complete, allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution should be a pale yellow or colorless crystalline slurry.

  • Formylation Reaction: a. Dissolve your aromatic substrate (1.0 eq.) in a minimal amount of anhydrous DMF and add it to the pre-formed Vilsmeier reagent at 0°C. b. Allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. If the reaction is sluggish, gently heat the mixture to 40-60°C. Reaction times can vary from 1 to 12 hours.[5]

  • Work-up and Hydrolysis: a. Once the reaction is complete, cool the mixture back to 0°C and carefully pour it onto a stirred mixture of crushed ice and water. b. Prepare a solution of sodium acetate (approx. 5-6 eq.) in water and add it to the quenched reaction mixture. c. Stir vigorously at room temperature for 10-30 minutes to ensure complete hydrolysis of the iminium salt intermediate.[5]

  • Extraction and Isolation: a. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes). b. Combine the organic layers and wash with water, followed by brine. c. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: a. Purify the crude residue by silica gel column chromatography or recrystallization as described in the troubleshooting section above.

General Vilsmeier-Haack Workflow Diagram

G A 1. Vilsmeier Reagent Formation (DMF + POCl₃ @ 0°C) B 2. Add Aromatic Substrate A->B C 3. Electrophilic Aromatic Substitution (Formation of Iminium Intermediate) B->C D 4. Aqueous Work-up & Hydrolysis (Ice + NaOAc) C->D E 5. Extraction & Purification D->E F Final Aldehyde Product E->F

Caption: A simplified workflow for the Vilsmeier-Haack reaction.

References

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

  • Aromatic Reactions: Gattermann–Koch Formylation (CO/HCl, AlCl₃, CuCl). OrgoSolver. [Link]

  • Aromatic Aldehyde Synthesis Methods. Scribd. [Link]

  • Gattermann reaction. Wikipedia. [Link]

  • 4-Formylbenzoic acid | C8H6O3 | CID 12088. PubChem - NIH. [Link]

  • Gattermann Koch Reaction Mechanism. BYJU'S. [Link]

  • Supporting Information. ACS Publications. [Link]

  • Benzoic acid, 4-formyl-, methyl ester. NIST WebBook. [Link]

  • A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. NIH National Library of Medicine. [Link]

  • AROMATIC ALDEHYDES AND KETONS. eGyanKosh. [Link]

  • Reimer–Tiemann reaction. Wikipedia. [Link]

  • Reimer Tiemann Reaction: Mechanism and application. Chemistry Notes. [Link]

  • Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction. Taylor & Francis Online. [Link]

  • The Duff Reaction: Researching A Modification. The ScholarShip. [Link]

  • Process for formylation of aromatic compounds.
  • Duff reaction. Wikipedia. [Link]

  • The Gattermann & Gattermann-Koch Formylation Reaction Mechanism. YouTube. [Link]

  • Reimer-Tiemann Reaction. Online Organic Chemistry Tutor. [Link]

  • Reimer Tiemann Reaction Mechanism. BYJU'S. [Link]

  • A theoretical study of the Duff reaction: insights into its selectivity. Semantic Scholar. [Link]

  • New Methods for the Preparation of Aromatic Aldehydes. ResearchGate. [Link]

  • ortho-Formylation of phenols. Organic Syntheses Procedure. [Link]

  • New Opportunities with the Duff Reaction. ResearchGate. [Link]

  • Studies on the Duff Reaction for the Preparation of O-Hydroxaldehydes. UNI ScholarWorks. [Link]

  • Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • Formylation. Wikipedia. [Link]

  • 5-Formyl-2-hydroxy-3-methylbenzoic acid. CAS Common Chemistry. [Link]

  • Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Boston College. [Link]

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Technical Support Center: Synthesis of 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Formyl-3-methylbenzoic acid. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth troubleshooting advice and practical protocols. This resource moves beyond simple step-by-step instructions to explain the underlying chemical principles, helping you diagnose issues, optimize reaction conditions, and improve your yields.

Overview of Synthetic Strategies

This compound is a valuable bifunctional molecule used as an intermediate in the synthesis of pharmaceuticals and complex organic materials.[1][2] Its synthesis can be approached through several routes, each with its own set of challenges. The most common strategies begin with 3-methylbenzoic acid or a related toluene derivative.

Key synthetic pathways include:

  • Oxidation of a Benzylic Precursor: A common route involves the radical bromination of the para-methyl group of 3-methylbenzoic acid using N-bromosuccinimide (NBS), followed by hydrolysis to the alcohol, and subsequent selective oxidation to the aldehyde using reagents like Pyridinium Chlorochromate (PCC).[3]

  • Multi-step Functional Group Interconversion: This approach may start with the nitration of 3-methylbenzoic acid. The resulting nitro group is then reduced to an amine, which undergoes diazotization and a subsequent formylation reaction (e.g., Gattermann or Vilsmeier-Haack reaction) to install the aldehyde group.[3] Controlling the regioselectivity of the initial nitration is a critical challenge in this pathway.[3]

  • Side-Chain Chlorination and Hydrolysis: An alternative industrial method involves the side-chain chlorination of a toluonitrile precursor to a dichloromethyl group, which is then hydrolyzed to the aldehyde.[4][5]

This guide will focus on troubleshooting issues common to these types of transformations.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Q1: Why is my yield of this compound consistently low?

Low yield is the most frequent challenge. The cause can often be traced to one of three areas: incomplete reaction, competing side reactions, or losses during product workup and purification.

A1: Potential Causes & Solutions

  • Incomplete Reaction: If your starting material is still present after the reaction period, the conditions may be suboptimal.

    • Causality: Many organic reactions, especially those involving heterogeneous reagents or catalysts, require sufficient thermal energy and time to reach completion. Moisture-sensitive steps can be inhibited by wet solvents or glassware.

    • Solutions:

      • Temperature Optimization: For sluggish reactions, consider increasing the temperature. For instance, certain coupling or hydrolysis steps may benefit from heating to 60–80°C.[3]

      • Reaction Time: Monitor the reaction by Thin-Layer Chromatography (TLC). Extend the reaction time if starting material is still evident.

      • Solvent Choice: Ensure you are using an appropriate anhydrous solvent (e.g., dry THF, DCM) for moisture-sensitive steps, such as those involving organometallics or strong bases.[3][6]

  • Side Reactions: The bifunctional nature of the target molecule and its precursors makes it susceptible to side reactions.

    • Causality: The primary culprits are over-oxidation and polymerization. The methyl and formyl groups are both susceptible to oxidation. Strong oxidizing agents (e.g., KMnO₄, K₂Cr₂O₇) used to form the aldehyde from a methyl or alcohol group can easily oxidize the aldehyde further to a second carboxylic acid, yielding 3-methylterephthalic acid.[3] Aldehydes can also undergo polymerization or condensation reactions under harsh acidic or basic conditions.[7]

    • Solutions:

      • Use Mild Oxidizing Agents: When converting a 4-(hydroxymethyl)-3-methylbenzoic acid precursor to the final product, employ mild and selective oxidizing agents. (See Table 1 for a comparison). PCC is a common choice for this transformation.[3]

      • Protecting Groups: To prevent unwanted reactions at the carboxylic acid site, consider protecting it as an ester (e.g., methyl or ethyl ester) before performing reactions on the other functional groups.[3][8] The ester can be hydrolyzed back to the carboxylic acid in the final step.

      • Control pH: During workup and purification, avoid exposure to strong, hot acids or bases which can promote undesirable side reactions.

  • Workup & Purification Losses: Significant product loss can occur during the isolation phase.

    • Causality: this compound has moderate solubility in both water and common organic solvents. During aqueous extraction, product can be lost to the aqueous phase, especially if the pH is not carefully controlled. Emulsions can also form, trapping product at the interface.[6]

    • Solutions:

      • pH Adjustment: When performing an acid-base extraction, ensure the aqueous layer is acidified sufficiently (pH 1-2) to fully protonate the carboxylate and minimize its water solubility before extracting with an organic solvent.

      • Salting Out: Before extraction, saturate the aqueous layer with NaCl (brine). This decreases the solubility of the organic product in the aqueous phase, driving it into the organic layer.[9]

      • Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh solvent 2-3 times to recover any dissolved product.

Troubleshooting_Yield start Low Yield of This compound check_completion Reaction Incomplete? (Check TLC/NMR) start->check_completion incomplete_yes YES check_completion->incomplete_yes Yes incomplete_no NO check_completion->incomplete_no No incomplete_solutions Optimize Conditions: - Increase Temperature/Time - Verify Reagent Activity - Use Anhydrous Solvents incomplete_yes->incomplete_solutions check_side_reactions Evidence of Side Products? (Impure NMR/TLC spots) incomplete_no->check_side_reactions side_reactions_yes YES check_side_reactions->side_reactions_yes Yes side_reactions_no NO check_side_reactions->side_reactions_no No side_reactions_solutions Refine Chemistry: - Use Milder Reagents (e.g., PCC) - Protect Carboxylic Acid Group - Control pH During Reaction side_reactions_yes->side_reactions_solutions purification_issues Review Workup & Purification: - Adjust pH for Extraction - Use Brine Wash ('Salting Out') - Perform Multiple Extractions - Optimize Recrystallization Solvent side_reactions_no->purification_issues

Caption: Troubleshooting flowchart for low product yield.

Q2: My final product is impure. What are the likely contaminants and how can I remove them?

A2: Common Impurities & Purification Strategies

The identity of impurities depends heavily on your synthetic route. However, some are common across different methods.

  • Unreacted Starting Material (e.g., 3-methylbenzoic acid): This is common if the reaction did not go to completion.

    • Removal: Both the product and this starting material are carboxylic acids. Separating them via standard acid-base extraction is difficult. The most effective method is fractional recrystallization or column chromatography.

  • Over-Oxidized Product (3-methylterephthalic acid): This dicarboxylic acid results from the oxidation of both the formyl and methyl groups.

    • Removal: Due to its two carboxylic acid groups, 3-methylterephthalic acid is significantly more polar and has different solubility properties. It can often be removed by careful recrystallization.

  • Benzylic Alcohol Precursor (4-(hydroxymethyl)-3-methylbenzoic acid): Results from incomplete oxidation.

    • Removal: This impurity is more polar than the aldehyde product. It can be effectively separated using silica gel column chromatography.

  • Regioisomers: If your synthesis involved an electrophilic aromatic substitution like nitration or Friedel-Crafts acylation, you might have isomers (e.g., 2-formyl-5-methylbenzoic acid).

    • Removal: Isomers often have very similar physical properties, making them the most challenging impurities to remove. Meticulous column chromatography or fractional recrystallization may be required. The best solution is to optimize the regioselectivity of the reaction itself.

Recommended Purification Protocol: A robust purification strategy involves a combination of extraction and recrystallization. See the detailed protocols in the next section.

Key Experimental Protocols

Protocol 1: General Acid-Base Workup for Isolation

This procedure is designed to remove basic and neutral impurities from the crude acidic product after the reaction solvent has been removed.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 2-3 volumes).[9]

  • Base Wash: Transfer the solution to a separatory funnel and add an equal volume of a saturated sodium bicarbonate (NaHCO₃) solution. Stopper the funnel, shake gently, and vent frequently to release CO₂ gas. This step deprotonates the carboxylic acid, moving it into the aqueous layer as a sodium salt, while leaving neutral impurities in the organic layer.[9]

  • Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure all acidic product is recovered.

  • Organic Layer Wash (Optional): Wash the combined aqueous layers with a small amount of fresh ethyl acetate to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous solution in an ice bath. Slowly add 6N HCl with stirring until the pH is ~1-2. The this compound will precipitate as a solid.[10]

  • Final Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[9]

Protocol 2: Recrystallization

Recrystallization is a powerful technique for purifying the solid product obtained from the workup.

  • Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. For this compound, a mixed solvent system like toluene/hexanes or water with a co-solvent can be effective.

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the hot primary solvent (e.g., toluene) until the solid just dissolves.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.[10]

    • Slowly add the anti-solvent (e.g., hexanes) until the solution becomes slightly cloudy.

    • Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Data Summary

Table 1: Comparison of Common Oxidizing Agents for Benzylic Alcohols

ReagentTypical ConditionsAdvantagesDisadvantages & Considerations
PCC (Pyridinium Chlorochromate)DCM, Room TemperatureMild, selective for aldehydes, commercially available.[3]Chromium waste is toxic; reaction can be slow.
PDC (Pyridinium Dichromate)DCM, Room TemperatureSimilar to PCC, less acidic.Toxic chromium waste.
Dess-Martin Periodinane (DMP) DCM, Room TemperatureFast, high-yielding, non-toxic metal waste.Reagent is expensive and can be shock-sensitive.
Swern Oxidation (COCl)₂, DMSO, Et₃N, -78°CHigh yields, mild conditions.Requires cryogenic temperatures; produces foul-smelling dimethyl sulfide byproduct.

Frequently Asked Questions (FAQs)

  • Q: What are the primary safety concerns during this synthesis?

    • A: Depending on the route, hazards vary. Radical bromination with NBS requires care as it is a lachrymator. Oxidizing agents like PCC are toxic and should be handled in a fume hood. Some routes may evolve toxic gases; for example, certain formylation or cyanidation reactions can produce hydrogen cyanide, which is extremely poisonous and requires a well-ventilated hood.[11] Always consult the Safety Data Sheet (SDS) for every reagent used.

  • Q: Can I perform a Wittig reaction on this compound?

    • A: Yes, the aldehyde group is available for reactions like Wittig olefination.[12] However, the acidic proton of the carboxylic acid will be deprotonated by the ylide, consuming one equivalent. Therefore, you will need to use at least two equivalents of the ylide or protect the carboxylic acid as an ester before the reaction.

  • Q: My NMR spectrum looks clean, but the melting point of my product is broad. Why?

    • A: A broad melting point range typically indicates the presence of impurities, even if they are not obvious in the NMR spectrum. The impurity could be an isomer with a very similar NMR profile, or a small amount of solvent trapped in the crystal lattice. Thoroughly drying the product under high vacuum is essential. If the problem persists, a more rigorous purification like column chromatography followed by recrystallization is recommended.

References

  • Pouton, S. G., et al. (2021). A Desaturative Approach for Aromatic Aldehyde Synthesis via Synergistic Enamine, Photoredox and Cobalt Triple Catalysis. Angewandte Chemie International Edition, 60(38), 20823-20829. Available at: [Link]

  • Google Patents. (n.d.). WO2008044895A1 - The process of isolating methyl-4-formylbenzoate and dimethylterephtalate.
  • Ciobanu, A., et al. (2008). Synthesis of Aromatic Aldehydes by a Fast Method Involving Kornblum's Reaction. Synthetic Communications, 38(16), 2712-2718. Available at: [Link]

  • ResearchGate. (n.d.). New Methods for the Preparation of Aromatic Aldehydes. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN105175297A - Synthesis and application of 4-formyl benzoic acid adamantine ester condensed o-aminobenzene thiophenol schiff base nickel complex.
  • Lozano Mera, B. D., et al. (2021). Synthesis of N-decyl-4 - ((3-formyl-4-hydroxyphenoxy) methyl) benzamide by reaction of 4-bromomethylbenzoic acid, decylamine and 2,5-dihydroxybenzaldehyde. ConcienciaDigital, 4(2), 169-184. Available at: [Link]

  • Quora. (2013). Organic Chemistry: Why does aromatic aldehydes do not respond to fehling's test?. Retrieved from [Link]

  • Online Chemistry Notes. (2022). Aromatic Aldehydes and Ketones - Preparation and Properties. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011087211A2 - Preparation method of 4-aminomethylbenzoic acid.
  • Organic Syntheses. (n.d.). 2-bromo-3-methylbenzoic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ortho-Formylation of phenols. Retrieved from [Link]

  • Google Patents. (n.d.). JPH09227490A - Production of 3-(or 4-)cyanobenzaldehyde.
  • ResearchGate. (n.d.). Scheme 3. One-pot Wittig reaction with 4-formylbenzoic acid. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Methyl 4-formyl-3-hydroxybenzoate. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formyl-4-methylbenzonitrile. Retrieved from [Link]

  • CDC Stacks. (n.d.). Supporting Information. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

  • Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Protocatechuic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102020587A - The synthetic method of 2-methoxy-4-cyanobenzaldehyde.

Sources

Technical Support Center: Formylation of 3-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the formylation of 3-methylbenzoic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this specific electrophilic aromatic substitution. Here, we move beyond simple protocols to explore the underlying chemistry, troubleshoot common side reactions, and provide actionable solutions to optimize your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the formylation of 3-methylbenzoic acid so challenging?

The primary difficulty arises from the conflicting directing effects of the two substituents on the benzene ring. The methyl group (-CH₃) is an activating, ortho-, para-director, while the carboxylic acid group (-COOH) is a deactivating, meta-director. This electronic conflict can lead to a mixture of regioisomers, low yields, and a complex purification process. Overcoming these inherent directing effects is the central challenge in achieving a regioselective and high-yielding reaction.[1]

Q2: What are the expected regioisomers from the formylation of 3-methylbenzoic acid?

Given the directing effects, formylation can occur at several positions. The primary products are typically:

  • 4-Formyl-3-methylbenzoic acid: The formyl group is para to the activating methyl group. This is often the thermodynamically favored product.

  • 2-Formyl-3-methylbenzoic acid: The formyl group is ortho to the activating methyl group. Steric hindrance from the adjacent methyl and carboxyl groups can suppress the yield of this isomer.

  • 5-Formyl-3-methylbenzoic acid: The formyl group is meta to the deactivating carboxyl group and ortho to the activating methyl group.

The final product distribution is highly dependent on the reaction conditions, including the choice of formylating agent and Lewis acid catalyst.[2]

Q3: Which formylation method is most suitable for 3-methylbenzoic acid?

Several classical formylation reactions exist, each with its own merits and drawbacks for this specific substrate.

  • Vilsmeier-Haack Reaction: This method uses a Vilsmeier reagent (e.g., generated from POCl₃ and DMF) and is effective for electron-rich arenes.[3][4][5] While the methyl group provides some activation, the deactivating carboxylic acid makes the ring less reactive than ideal substrates like phenols or anilines.[5][6] Nonetheless, it is a commonly attempted route, though it may require forcing conditions that can promote side reactions.[2]

  • Rieche Formylation: This reaction uses dichloromethyl methyl ether and a strong Lewis acid like TiCl₄.[7][8] It is also most effective on electron-rich aromatic compounds and may present similar challenges to the Vilsmeier-Haack reaction for this substrate.[9]

  • Gattermann-Koch Reaction: This method uses carbon monoxide and HCl with a catalyst system.[10][11][12] It is generally not applicable to phenol and phenol ether substrates and is less commonly used for deactivated benzoic acids.[13][14]

For substrates with conflicting directing groups like 3-methylbenzoic acid, multi-step strategies, such as protecting the carboxylic acid or using directed metalation, are often more effective than direct formylation.[1][2]

Q4: Can the carboxylic acid group itself react with the formylating agents?

Yes, this is a critical consideration. Reagents like phosphorus oxychloride (POCl₃) used in the Vilsmeier-Haack reaction can react with carboxylic acids. The Vilsmeier reagent is known not only as a formylating agent but also as an activating agent for carboxylic acids, potentially converting them to acid chlorides or other reactive intermediates.[15] This can lead to undesired byproducts and consumption of the reagent.

Reaction Pathway & Side Reactions Overview

The diagram below illustrates the desired formylation pathways for 3-methylbenzoic acid and the primary competing side reaction of decarboxylation.

Formylation_Pathways Start 3-Methylbenzoic Acid Product_Para This compound (para to -CH3) Start->Product_Para Desired Formylation Product_Ortho 2-Formyl-3-methylbenzoic acid (ortho to -CH3) Start->Product_Ortho Desired Formylation Product_Meta 5-Formyl-3-methylbenzoic acid (meta to -COOH) Start->Product_Meta Desired Formylation Side_Reaction_Node Side Reaction Start->Side_Reaction_Node High Temp / Harsh Conditions FormylatingAgent Formylating Agent (e.g., Vilsmeier Reagent) Decarboxylation Decarboxylation Side_Reaction_Node->Decarboxylation Toluene Toluene Decarboxylation->Toluene FormylatedToluene Methylbenzaldehydes (o-, p-isomers) Toluene->FormylatedToluene Further Formylation

Caption: Main formylation pathways and the competing decarboxylation side reaction.

Troubleshooting Guide: Common Issues and Solutions

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low or No Yield of Formylated Product 1. Deactivated Ring: The -COOH group strongly deactivates the aromatic ring, making it less nucleophilic for electrophilic substitution.[6] 2. Sub-optimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of reagents.1. Protect the Carboxylic Acid: Convert the -COOH group to an ester (e.g., methyl benzoate).[2] The ester is less deactivating, improving the overall reactivity of the ring. The ester can be hydrolyzed back to the acid post-formylation. 2. Optimize Conditions: Systematically vary the temperature (e.g., from 0 °C up to 80 °C), reaction time, and molar equivalents of the formylating agent and Lewis acid.[3]
Complex Mixture of Isomers Conflicting Directing Effects: The -CH₃ group directs ortho/para, while the -COOH group directs meta, leading to poor regioselectivity.[1]1. Leverage Steric Hindrance: While challenging to control, subtle changes in the bulkiness of the formylating agent or catalyst might favor one isomer over another. 2. Multi-Step Synthesis: Consider a route where the formyl group is introduced before the carboxylic acid (or vice-versa) to avoid the directing group conflict. For example, formylating m-xylene and then selectively oxidizing one methyl group.
Presence of Toluene and/or Methylbenzaldehydes in Product Mixture Decarboxylation: Under harsh heating or strongly acidic conditions, the carboxylic acid group can be eliminated, forming toluene.[16][17] The resulting toluene is more activated and readily undergoes formylation to yield methylbenzaldehydes.1. Use Milder Conditions: Lower the reaction temperature and shorten the reaction time. High temperatures are a primary driver of decarboxylation.[16] 2. Avoid Excessively Strong Acids: If possible, choose a milder Lewis acid or reaction system that does not promote protonolysis of the C-COOH bond.
Difficult Purification of the Final Product 1. Similar Polarity of Isomers: The desired product and its regioisomers often have very similar physical properties (e.g., boiling point, polarity), making separation by standard column chromatography or recrystallization difficult.[18] 2. Presence of Unreacted Starting Material: Incomplete conversion leaves 3-methylbenzoic acid, which can co-crystallize or co-elute with the product.1. Recrystallization: Carefully select a solvent system (e.g., ethanol/water mixtures) to exploit small differences in solubility between isomers.[18] 2. Chromatography: Use high-performance liquid chromatography (HPLC) or a high-resolution silica gel column with a carefully optimized solvent gradient for separation. 3. Derivatization: Temporarily convert the mixture of acidic products to their methyl esters. The esters may have different chromatographic behavior, facilitating separation. The separated esters can then be hydrolyzed.

Experimental Protocol: Vilsmeier-Haack Formylation of Methyl 3-methylbenzoate

This protocol outlines a representative procedure for the formylation of 3-methylbenzoic acid via its methyl ester to enhance ring reactivity and minimize side reactions associated with the free acid.

Part A: Esterification of 3-Methylbenzoic Acid

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-methylbenzoic acid (13.6 g, 0.1 mol).

  • Reagents: Add methanol (80 mL) followed by the slow, careful addition of concentrated sulfuric acid (0.6 mL).

  • Reflux: Heat the mixture to a gentle reflux and maintain for 4 hours. The reaction progress can be monitored by TLC.

  • Workup: Cool the mixture to room temperature. Reduce the volume of methanol by approximately half using a rotary evaporator.

  • Extraction: Transfer the remaining solution to a separatory funnel containing 100 mL of water. Extract the aqueous phase with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 50 mL of water, 50 mL of 5% sodium bicarbonate solution (caution: gas evolution), and finally 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude methyl 3-methylbenzoate, which can be used in the next step without further purification.

Part B: Vilsmeier-Haack Formylation

CAUTION: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Vilsmeier Reagent Preparation: In a dry three-necked flask under a nitrogen atmosphere, cool dimethylformamide (DMF, 33 mL) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 11.1 mL, 0.12 mol) dropwise while maintaining the temperature below 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.[4]

  • Substrate Addition: Add a solution of methyl 3-methylbenzoate (15.0 g, 0.1 mol) in 20 mL of DMF dropwise to the cold Vilsmeier reagent.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-70 °C for 6-8 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully pour it onto 400 g of crushed ice.

  • Hydrolysis: Add a solution of sodium acetate (5.6 equivalents) in water and stir the mixture vigorously for 1 hour to hydrolyze the intermediate iminium salt.[4]

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing and Drying: Combine the organic extracts, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the solution under reduced pressure. The resulting crude product (a mixture of isomeric methyl formyl-3-methylbenzoates) should be purified by silica gel column chromatography to separate the isomers.

Part C: Saponification (Hydrolysis of the Ester)

  • Setup: Dissolve the purified methyl formyl-3-methylbenzoate isomer in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (NaOH) and heat the mixture at reflux for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Acidification: Cool the reaction mixture and remove the methanol via rotary evaporation. Dilute the remaining aqueous solution with water and acidify with 1N HCl until the pH is ~2. The desired formyl-benzoic acid will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure formylated 3-methylbenzoic acid.

References

  • Rieche, A.; Gross, H.; Höft, E. (1967). "Aromatic Aldehydes. Mesitaldehyde". Organic Syntheses. 47: 1. doi:10.15227/orgsyn.047.0001. [Link]

  • J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Filo. (2025). In the Gatterman–Koch reaction, a formyl group (–CHO) is introduced directly onto a benzene ring. Retrieved from [Link]

  • Chegg.com. (2016). Solved In the Gatterman-Koch reaction, a formyl (-CHO) group. Retrieved from [Link]

  • Homework.Study.com. (n.d.). In the Gatterman-Koch reaction, a formyl group (- CHO) is introduced directly onto a benzene ring. Retrieved from [Link]

  • SynArchive. (n.d.). Rieche Formylation. Retrieved from [Link]

  • Google Patents. (n.d.). US5457239A - Process for formylation of aromatic compounds.
  • Wikipedia. (n.d.). Gattermann reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Alkylbenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Rieche Formylation. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Chemistry Europe. (2022). Reactivity Insights of Methoxyphenyl Boronic Acids in Rieche Formylation Reaction. ChemistrySelect. Retrieved from [Link]

  • National Institutes of Health. (2021). Decarboxylative Hydroxylation of Benzoic Acids. Angewandte Chemie. Retrieved from [Link]

  • Royal Society of Chemistry. (2013). Protodecarboxylation of benzoic acids under radical conditions. Chemical Communications. Retrieved from [Link]

  • American Chemical Society. (1996). Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. Energy & Fuels. Retrieved from [Link]

  • LNEYA Industrial Chillers Manufacturer. (n.d.). What are the conditions for the decarboxylation reaction? How to control the temperature of heating? Retrieved from [Link]

  • Evergreensino. (2025). What are the purification methods for M - Toluic Acid? Retrieved from [Link]

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Technical Support Center: Crystallographic Analysis of 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the crystallographic analysis of small organic molecules, using 4-Formyl-3-methylbenzoic acid as a guiding case study. While this compound has a well-established crystal structure, researchers often encounter data that appears contradictory to reference literature during their own experiments. This guide provides a structured, in-depth approach to troubleshooting these discrepancies, ensuring the integrity and accuracy of your structural determination.

This center is designed for researchers, scientists, and drug development professionals. It moves beyond simple checklists to explain the causality behind experimental choices, empowering you to make informed decisions in your laboratory work.

Frequently Asked Questions (FAQs)

Here we address common questions that arise when experimental crystallographic data does not align with established reference structures.

Q1: My refined unit cell parameters for this compound differ slightly from the published values. Should I be concerned?

A1: Minor deviations (typically < 0.5%) can often be attributed to differences in data collection temperature. Crystal lattices expand or contract with temperature changes. The reference data for this compound was collected at 100 K. If your experiment was run at a different temperature (e.g., room temperature), thermal expansion can account for the variance. Significant deviations, however, may indicate a more complex issue, such as the presence of a different polymorph or a solvate, which warrants further investigation as outlined in our troubleshooting guide.

Q2: My data processing software suggests a different, lower-symmetry space group than the one reported (P2₁/n). How do I determine the correct space group?

A2: This is a critical issue that directly impacts the validity of your structural model. The higher symmetry space group should always be chosen unless there is compelling evidence against it. Software can sometimes fail to identify all symmetry elements, especially with complex or twinned datasets. Use software tools like PLATON to check for missed symmetry elements. If your refinement in the lower symmetry group results in unusually high correlations between atomic displacement parameters (ADPs) or shows pseudo-symmetry, it is a strong indicator that the higher symmetry space group is correct. A lower R-factor in the lower symmetry group is not, by itself, sufficient justification for its selection.

Q3: I've crystallized this compound from a different solvent and my crystal quality is poor. Could this be a different crystalline form?

A3: Absolutely. The phenomenon of polymorphism, where a compound crystallizes into different solid-state forms with distinct structures and properties, is a major consideration in materials science and drug development.[1][2] Crystallization conditions, particularly the solvent, cooling rate, and temperature, can dictate which polymorph is formed. To investigate this, you must employ characterization techniques beyond single-crystal X-ray diffraction. Techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA) are essential for identifying and characterizing potential new polymorphic forms.

Q4: My refinement has stalled at a high R-factor and the model shows some unusual atomic displacement parameters (ADPs). What could be the cause?

A4: A high R-factor (R1 > 5-7% for well-diffracting crystals) and problematic ADPs often point to underlying issues with the data or model that are not immediately obvious. Common culprits include:

  • Crystal Twinning: This occurs when two or more crystal lattices are intergrown with a specific, defined orientation. It can often be diagnosed by examining the diffraction pattern for non-space group absences or by using specific algorithms in data processing software.

  • Disorder: A molecule or part of a molecule may occupy multiple positions within the crystal lattice. This is common for flexible groups.

  • Incorrect Atom Assignment: Misidentifying atom types (e.g., a carbon for an oxygen) can prevent the model from converging properly.

  • Poor Data Quality: Issues with the crystal itself (e.g., being cracked or having a large mosaic spread) or the data collection strategy can lead to a poor-quality dataset that is difficult to refine.

Troubleshooting Guide: A Workflow for Reconciling Crystallographic Data

When your experimental data for a compound like this compound does not match the established structure, a systematic approach is required. This workflow provides a logical sequence of steps to diagnose and resolve the discrepancy.

G cluster_0 Phase 1: Initial Data Validation cluster_1 Phase 2: Problem Diagnosis cluster_2 Phase 3: Resolution & Characterization A Experimental Data Collection (Unit Cell, Space Group, Intensity Data) B Compare Unit Cell & Space Group with Reference Database (e.g., CSD) A->B C Data Match Reference? B->C D Proceed with Standard Structure Refinement C->D Yes E Data Mismatch Detected C->E No F Re-evaluate Data Processing Check for Twinning, Missed Symmetry E->F G Perform Bulk Sample Analysis (PXRD, DSC, TGA) E->G H Hypothesize Cause: - Polymorphism? - Solvate/Hydrate? - Twinning? - Temp. Effect? F->H G->H I Refine as Twinned Crystal (Apply Twin Law) H->I Twinning Suspected J Solve Structure as New Polymorph (Requires Full Characterization) H->J PXRD/DSC Confirms New Phase K Model Disorder or Solvent Molecules H->K Residual Density Peaks L Re-collect Data at Controlled Temp. H->L Temp. is Only Variable M Final Validated Structure I->M J->M K->M L->M

Caption: A logical workflow for troubleshooting crystallographic data contradictions.

Comparative Crystallographic Data

The following table presents the authoritative crystallographic data for this compound, alongside hypothetical "problematic" datasets that illustrate common discrepancies a researcher might encounter.

ParameterReference Data (CSD: 900078)Hypothetical Data A (Temperature Effect)Hypothetical Data B (Potential New Polymorph)
Formula C₉H₈O₃C₉H₈O₃C₉H₈O₃
Collection Temp. (K) 100293100
Crystal System MonoclinicMonoclinicOrthorhombic
Space Group P2₁/nP2₁/nPca2₁
a (Å) 7.6547.7128.123
b (Å) 8.9439.0158.851
c (Å) 11.23111.30510.998
β (°) 106.52106.4590
Volume (ų) 736.9751.2790.5
Z 444
Calculated Density 1.48 g/cm³1.46 g/cm³1.38 g/cm³

Analysis of Hypothetical Data:

  • Dataset A: The space group and crystal system are identical to the reference. The unit cell parameters are all slightly larger, resulting in a ~2% increase in volume. This is a classic signature of a temperature difference between data collection points and is generally not a cause for concern.

  • Dataset B: This dataset presents a significant contradiction. The crystal system, space group, and all unit cell parameters are different, leading to a substantial change in cell volume and density. This strongly suggests the discovery of a new polymorph. This would require the full characterization and resolution workflow described above.

Experimental Protocols

Protocol 1: Polymorph Screening via Differential Scanning Calorimetry (DSC)

This protocol is used to identify phase transitions, melting points, and the relative thermodynamic stability of different crystal forms.

Objective: To determine if a sample of this compound contains multiple polymorphs or is different from the known form.

Methodology:

  • Sample Preparation: Accurately weigh 3-5 mg of the crystalline sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a point above the expected melting point (e.g., 250 °C for this compound class).

    • Hold for 2 minutes to ensure complete melting.

    • Cool the sample back to 25 °C at a controlled rate (e.g., 10 °C/min).

    • Perform a second heating run under the same conditions.

  • Data Analysis:

    • Examine the first heating curve for endothermic events (melting points) and exothermic events (crystallization of a metastable form into a more stable one).

    • Compare the melting point to the literature value. A different melting point is strong evidence of a new form.

    • The second heating run provides information on the behavior of the melt-crystallized sample.

References

  • NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(3-Formylphenoxy)methyl]benzoic acid. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-formyl-4-methylbenzoic acid (C9H8O3). Retrieved from [Link]

  • PubChem. (n.d.). 4-Formyl-3-hydroxybenzoic acid. Retrieved from [Link]

  • Braga, D., Grepioni, F., & Maini, L. (2010). Crystal Polymorphism and Multiple Crystal Forms. ResearchGate. Retrieved from [Link]

  • Iowa Research Online. (n.d.). CCDC 2344717: Experimental Crystal Structure Determination. Retrieved from [Link]

  • Batsanov, A. S. (2004). 3-Fluoro-4-methylbenzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Georganics. (n.d.). 4-Formyl-3-hydroxybenzoic acid - High purity. Retrieved from [Link]

  • CCDC. (n.d.). Structural Chemistry Data, Software, and Insights. Retrieved from [Link]

  • Cruz-Cabeza, A. J., & Bernstein, J. (2014). Conformational polymorphism. Chemical Society Reviews, 43(8), 2658–2666. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-formyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • van de Streek, J., et al. (2013). Four Polymorphs of Methyl Paraben: Structural Relationships and Relative Energy Differences. Crystal Growth & Design. Retrieved from [Link]

  • Yathirajan, H. S., et al. (2016). Comparison of the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate and 4-bromo-3-(methoxymethoxy)benzoic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Human Metabolome Database. (2023). Showing metabocard for 4-Methylbenzoic acid (HMDB0029635). Retrieved from [Link]

  • PubChem. (n.d.). 4-Amino-3-methylbenzoic acid. Retrieved from [Link]

  • SIELC Technologies. (2018). 4-Bromo-3-methylbenzoic acid. Retrieved from [Link]

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managing spills and disposal of 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 4-Formyl-3-methylbenzoic acid. It offers practical, in-depth guidance on managing spills and the proper disposal of this compound, grounded in established safety protocols and regulatory standards. Our aim is to equip you with the knowledge to handle this chemical safely and effectively in your laboratory setting.

Section 1: Troubleshooting Guide for Spills

This section provides a systematic approach to managing accidental spills of this compound, addressing different scales of incidents. The primary hazards associated with this compound, based on similar chemical structures, include skin and eye irritation, and potential respiratory irritation.[1][2]

Immediate Actions & Spill Assessment

The first moments after a spill are critical. Your immediate actions will dictate the safety of the laboratory environment and personnel.

Protocol: Initial Spill Response

  • Alert Personnel: Immediately notify all personnel in the vicinity of the spill.

  • Isolate the Area: Cordon off the affected area to prevent unauthorized entry and the spread of contamination.

  • Assess the Spill: Quickly determine the scale of the spill (minor or major) and the physical state of the compound (solid or in solution). This initial assessment will guide your subsequent actions.

  • Consult the Safety Data Sheet (SDS): Always have the SDS for this compound readily accessible. It contains specific information on hazards, handling, and emergency measures.

Managing Minor Spills

A minor spill is typically a small quantity (e.g., less than 5 grams or 100 mL of a dilute solution) that can be managed by trained laboratory personnel without posing a significant immediate risk.[3]

Protocol: Minor Spill Cleanup

  • Don Appropriate Personal Protective Equipment (PPE): Before approaching the spill, ensure you are wearing the correct PPE. This includes:

    • Chemical-resistant gloves (nitrile is a suitable option for incidental contact).[4]

    • Chemical splash goggles and a face shield.[5]

    • A lab coat.[4]

  • Containment:

    • For solid spills: Gently cover the spill with a dry absorbent material like sand, earth, or vermiculite to prevent the powder from becoming airborne.[3]

    • For liquid spills: Create a dike around the spill using an inert absorbent material to prevent it from spreading.[6]

  • Neutralization (for acidic solutions):

    • If the compound is in an acidic solution, cautiously neutralize the spill by adding a weak base such as sodium bicarbonate or soda ash.[7][8]

    • Start applying the neutralizer from the outer edge of the spill and work inwards.[9]

    • Use pH paper to confirm that the spill has been neutralized (pH between 6 and 8).[3][8] Be aware that neutralization can generate heat and some gas.[8]

  • Cleanup:

    • Once the spill is contained and neutralized (if applicable), carefully scoop the material into a designated, labeled hazardous waste container.[9][10] Do not use paper towels for the initial absorption of liquids as this can increase evaporation.[3]

  • Decontamination:

    • Wipe the spill area with a damp cloth or paper towels.

    • Clean the area with soap and water.[3]

    • All cleaning materials must be disposed of as hazardous waste.[9]

  • Post-Cleanup:

    • Remove and dispose of contaminated PPE in the hazardous waste container.

    • Wash hands thoroughly with soap and water.

    • Restock any used items from the spill kit.[10]

Managing Major Spills

A major spill involves a large quantity of the substance, is in a poorly ventilated area, or presents an immediate fire or health hazard. These situations require an emergency response.[3]

Protocol: Major Spill Response

  • Evacuate Immediately: Alert everyone in the laboratory and evacuate the area.[10]

  • Activate Emergency Systems: If there is a fire or medical emergency, pull the fire alarm and call for emergency services.

  • Isolate and Secure the Area: Close the doors to the laboratory to contain any vapors.[6]

  • Notify a Supervisor and Emergency Personnel: Inform your supervisor and the designated emergency response team (e.g., Environmental Health & Safety).

  • Do Not Attempt to Clean the Spill: Only trained and equipped emergency responders should handle major spills.

Section 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and disposal of this compound.

Q1: What is the appropriate Personal Protective Equipment (PPE) for handling this compound?

A1: The minimum required PPE includes:

  • Eye Protection: Chemical splash goggles are essential. For larger quantities or when there is a significant splash risk, a face shield should be worn in addition to goggles.[5]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn.[4] Always inspect gloves for any signs of damage before use and dispose of them properly after handling the chemical.[11]

  • Body Protection: A lab coat should be worn to protect your skin and clothing.[4]

  • Footwear: Closed-toe shoes are mandatory in a laboratory setting.[4]

Q2: How should I properly store this compound?

A2: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[2][12] It should be stored away from incompatible materials such as strong oxidizing agents, strong bases, and amines.[1] Carboxylic acids should not be stored on metal shelves due to the risk of corrosion.[13][14]

Q3: How do I dispose of waste containing this compound?

A3: Waste containing this compound must be treated as hazardous waste.[15]

  • Collect all waste (including contaminated absorbents and PPE) in a clearly labeled, leak-proof container.[15][16] The label should include the words "Hazardous Waste" and the chemical name.[17][18]

  • Never dispose of this chemical down the drain or in the regular trash.[15]

  • Follow all local, state, and federal regulations for hazardous waste disposal. Arrange for pickup by a licensed hazardous waste disposal company.[11][17]

Q4: What should I do in case of accidental skin or eye contact?

A4:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[11] Remove any contaminated clothing. If skin irritation occurs, seek medical attention.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1]

Q5: Can I neutralize a spill of this compound?

A5: Yes, for spills of the compound in an acidic solution, you can neutralize it with a weak base like sodium bicarbonate or soda ash.[7][8] This should be done cautiously, as the reaction can generate heat.[8] Always verify the pH with test strips to ensure complete neutralization before proceeding with cleanup.[3][8]

Section 3: Visual Guides

Spill Management Workflow

This diagram outlines the decision-making process for managing a spill of this compound.

SpillManagement cluster_assessment Initial Assessment cluster_response Response Actions cluster_disposal Final Steps Spill Spill Occurs Assess Assess Spill Size & Immediate Hazard Spill->Assess Minor Minor Spill Assess->Minor < 5g or 100mL No immediate danger Major Major Spill Assess->Major Large quantity Immediate danger Cleanup Follow Minor Spill Cleanup Protocol Minor->Cleanup Evacuate Evacuate & Call Emergency Services Major->Evacuate Dispose Dispose of all materials as Hazardous Waste Cleanup->Dispose Report Report Incident & Restock Spill Kit Evacuate->Report Dispose->Report

Caption: Decision workflow for spill management.

Personal Protective Equipment (PPE) Summary
PPE ItemSpecificationRationale
Eye Protection Chemical splash goggles (ANSI Z87.1 certified)Protects against splashes and airborne particles.[5]
Face Protection Face shield (worn with goggles)Required for large volumes or significant splash risk.[5]
Hand Protection Nitrile glovesProvides resistance to incidental chemical contact.[4]
Body Protection Lab coatProtects skin and personal clothing from contamination.[4]
Footwear Closed-toe shoesPrevents injury from spills and dropped objects.[4]

References

  • How to Neutralize Acid: Effective Ways (2024). Ryze Chemie.
  • Acid Spills Can Be Neutralized By Adding. Fvs.
  • Four Tips When Neutralizing Chemical Spills. Emedco's Blog.
  • SYSTEM MAINTENANCE NEUTRALIZING ACID LEAKS AND SPILLS. Unknown Source.
  • How to Neutralize Chemical Spills. Lab Manager.
  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Laboratory Waste Management: The New Regulations.
  • Regulation of Labor
  • Managing Hazardous Chemical Waste in the Lab.
  • The MSDS HyperGlossary: Carboxylic Acid.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • SAFETY DATA SHEET - 4-Fluoro-3-formylbenzoic acid. Fisher Scientific.
  • SAFETY DATA SHEET - Methyl 4-formylbenzo
  • 4-FORMYL BENZOIC ACID CAS NO 619-66-9 MATERIAL SAFETY D
  • Personal Protective Equipment. US EPA.
  • 4-Formylbenzoic acid - Safety D
  • Chemical Safety: Personal Protective Equipment. Unknown Source.
  • Chemical spill cleanup procedures. J&K Scientific LLC.
  • SAFETY DATA SHEET - 4-Formylbenzoic Acid Methyl Ester. LGC Standards.
  • SAFETY DATA SHEET - p-Toluic acid. Sigma-Aldrich.
  • Cleaning up a spill.
  • Section 6C: Protective Equipment. Princeton EHS.
  • 5 Types of PPE for Hazardous Chemicals.
  • chemical handling and storage section 6. University of Toronto Scarborough.
  • How to Store and Handle Chemicals in Labor
  • Guidance for Hazardous Waste Spill Cleanup in Labor
  • Guidance on Safe Storage of Chemicals in Labor
  • Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
  • 5.4 Chemical Spill Procedures. Cornell EHS.
  • Preparing Carboxylic Acids: Description & Methods. Study.com.

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handling and storage safety protocols for 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Formyl-3-methylbenzoic acid (CAS No. 24078-23-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on the safe handling, storage, and troubleshooting of experiments involving this versatile bifunctional molecule. As a compound featuring both a reactive aldehyde and a carboxylic acid group, understanding its properties is key to successful and safe experimentation.

Section 1: Core Safety Protocols & Hazard Mitigation (FAQs)

This section addresses fundamental safety questions regarding the handling and storage of this compound. The following recommendations are synthesized from safety data sheets of structurally similar compounds, including 4-formylbenzoic acid and other substituted benzaldehydes, in the absence of a specific official SDS for this exact molecule.

Q1: What are the primary hazards associated with this compound?

A1: Based on analogous compounds, this compound should be handled as a hazardous substance. The primary risks include:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust can irritate the respiratory system.[1][3]

  • Harmful if Swallowed: Oral ingestion may be harmful.[1][3]

  • Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air.

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A2: A comprehensive PPE strategy is crucial. The following should be considered standard laboratory practice:

  • Eye Protection: Chemical safety goggles or a face shield are essential to prevent contact with dust or splashes.[1][3][4]

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[4]

  • Body Protection: A standard laboratory coat is required. For larger quantities or when generating dust, disposable coveralls may be appropriate.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., N95) is recommended.[1]

Q3: What are the proper storage conditions for this compound?

A3: Proper storage is critical to maintain the integrity of the compound and ensure safety.

  • Container: Keep the container tightly closed in a dry, well-ventilated place.[2]

  • Temperature: Store in a cool, dry place, away from direct sunlight and heat sources.

  • Incompatibilities: Segregate from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous or hazardous reactions.[1]

Q4: How should I dispose of waste containing this compound?

A4: All waste must be treated as hazardous.

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of it down the drain.

  • Use a licensed professional waste disposal service.[2]

Section 2: Experimental Troubleshooting Guide

This section provides practical advice for overcoming common challenges encountered during reactions with this compound.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yields in reactions involving this compound can often be traced to a few key factors:

  • Moisture Contamination: The aldehyde group is sensitive to moisture. Ensure all solvents and reagents are anhydrous, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Moisture can quench sensitive reagents or lead to unwanted side reactions.

  • Reagent Purity: Verify the purity of your starting material. Impurities can interfere with the reaction.

  • Reaction Conditions: Sub-optimal temperature, reaction time, or mixing can all negatively impact yield. Consider a systematic optimization of these parameters.

Q2: I'm observing the formation of an unexpected side product. How can I identify and mitigate this?

A2: The bifunctional nature of this molecule means several side reactions are possible depending on the reagents used.

  • Self-Condensation/Polymerization: Under certain conditions (e.g., strong base or acid), aromatic aldehydes can undergo self-condensation reactions. If you observe a tarry or polymeric substance, consider using milder reaction conditions, protecting one of the functional groups, or reducing the reaction temperature.

  • Unintended Functional Group Reactivity: If your reaction is intended to target the carboxylic acid (e.g., esterification), ensure your reagents are selective and will not react with the aldehyde. Conversely, when targeting the aldehyde (e.g., oxidation or reduction), choose conditions that will not affect the carboxylic acid. Protecting groups may be necessary to ensure selectivity.

Q3: The solubility of this compound in my solvent system is poor. What are my options?

A3: While soluble in some organic solvents, its polarity can present challenges.

  • Solvent Screening: Test a range of solvents. Aprotic polar solvents like DMF or DMSO might be effective, but be aware they can be difficult to remove.

  • Esterification of the Carboxylic Acid: If the protocol allows, converting the carboxylic acid to an ester can significantly improve solubility in less polar organic solvents.

  • Use of a Co-Solvent: A mixture of solvents can sometimes provide the desired solubility characteristics.

Visualizations

Key Physicochemical and Safety Data
PropertyValueSource
CAS Number 24078-23-7[5]
Molecular Formula C₉H₈O₃[6]
Molecular Weight 164.16 g/mol [5]
Appearance Solid (likely a white or off-white powder)General chemical properties
Incompatible Materials Strong oxidizing agents, strong bases, amines[1]
Emergency Response Workflow for a Spill

Spill_Response start Spill Detected evacuate Evacuate Immediate Area Alert Personnel start->evacuate IMMEDIATE assess Assess Spill Size & Risk Is it a major spill? evacuate->assess major_spill Major Spill Evacuate Lab Call Emergency Services assess->major_spill Yes minor_spill Minor Spill Proceed with Cleanup assess->minor_spill No ppe Don Appropriate PPE Nitrile Gloves, Goggles, Lab Coat, Respirator (if needed) minor_spill->ppe contain Contain the Spill Use absorbent pads or vermiculite ppe->contain neutralize Neutralize (if applicable) Use appropriate neutralizer for acids contain->neutralize cleanup Collect Material Use non-sparking tools Place in a sealed, labeled waste container neutralize->cleanup decontaminate Decontaminate Area Wash with soap and water cleanup->decontaminate dispose Dispose of Waste Follow hazardous waste procedures decontaminate->dispose end Incident Reported & Documented dispose->end

Sources

Technical Support Center: Navigating the Reactivity of the Formyl Group

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preventing Unwanted Oxidation in Complex Synthesis

Welcome to the technical support center dedicated to a persistent challenge in multi-step organic synthesis: the selective protection and reaction of the formyl group. As a Senior Application Scientist, I've frequently collaborated with researchers in pharmaceuticals and materials science who encounter undesired oxidation of aldehydes during their synthetic routes. This guide is designed to provide you with not only robust protocols but also the underlying chemical principles to empower your decision-making in the lab. We will explore the nuances of formyl group reactivity, delve into effective protection strategies, and discuss modern alternatives that can streamline your syntheses.

Frequently Asked Questions (FAQs)

Here, we address some of the most common questions our team receives regarding the formyl group.

Q1: Why is my formyl group being oxidized during a seemingly unrelated reaction step?

A1: The aldehyde functional group is inherently susceptible to oxidation due to the presence of a hydrogen atom on the carbonyl carbon. This C-H bond is readily cleaved, allowing for the facile formation of a carboxylic acid. Even mild oxidizing conditions, and sometimes atmospheric oxygen, can lead to this unwanted side reaction.[1] If your reaction involves reagents that are even moderately oxidizing, or if it requires prolonged heating in the presence of air, you risk converting your aldehyde to a carboxylic acid.

Q2: I'm trying to reduce an ester in the presence of an aldehyde, but the aldehyde is also being reduced. How can I achieve selectivity?

A2: This is a classic chemoselectivity problem. Aldehydes are generally more reactive towards nucleophilic reducing agents like lithium aluminum hydride (LiAlH₄) than esters.[2] To selectively reduce the ester, you must temporarily "mask" the aldehyde's reactivity. This is a perfect scenario for employing a protecting group. By converting the aldehyde to a stable derivative, such as an acetal, you can perform the ester reduction and then deprotect the aldehyde in a subsequent step.[2][3]

Q3: What is an "orthogonal" protecting group strategy and why is it important when dealing with multiple functional groups?

A3: An orthogonal protecting group strategy involves using multiple protecting groups in a single molecule that can be removed under different, non-interfering conditions.[4][5][6] For instance, you might protect a formyl group as an acid-labile acetal and a hydroxyl group as a fluoride-labile silyl ether. This allows you to selectively deprotect one functional group while the other remains protected, enabling precise control over your synthetic sequence.[4][7] This is crucial in the synthesis of complex molecules with numerous reactive sites.[6][8]

Q4: Are there situations where I can avoid protecting groups altogether?

A4: Absolutely. Modern organic synthesis increasingly emphasizes "protecting-group-free" synthesis. This can be achieved by carefully selecting reagents that exhibit high chemoselectivity for the desired transformation, leaving the aldehyde untouched.[9] For example, certain reducing agents are known to selectively reduce ketones in the presence of aldehydes.[10] The feasibility of this approach depends heavily on the specific combination of functional groups in your molecule and the reaction conditions.

Troubleshooting Guides & Detailed Protocols

This section provides in-depth guidance and step-by-step protocols for common procedures related to formyl group protection.

Choosing the Right Protecting Group for Your Aldehyde

The selection of an appropriate protecting group is critical for the success of your synthesis. The ideal protecting group is easy to install and remove in high yield, and is stable to the reaction conditions it needs to endure.[3] Here is a comparison of two of the most common classes of protecting groups for aldehydes:

Protecting GroupStructureFormation ConditionsStabilityDeprotection Conditions
Acetal (e.g., 1,3-Dioxolane) Cyclic dietherEthylene glycol, acid catalyst (e.g., p-TsOH), removal of waterStable to bases, nucleophiles, reducing agents, and oxidizing agents.[11]Mild aqueous acid (e.g., HCl, acetic acid).[11]
Dithioacetal (e.g., 1,3-Dithiane) Cyclic dithioether1,3-Propanedithiol, Lewis or Brønsted acid catalystStable to both acidic and basic conditions, as well as many nucleophiles and reducing agents.[12]Requires specific reagents such as HgCl₂, I₂/H₂O₂, or other oxidative/metal-assisted methods.[11][13][14]
Experimental Protocol 1: Acetal Protection of a Formyl Group

This protocol describes the formation of a 1,3-dioxolane, a common cyclic acetal, from an aldehyde and ethylene glycol.

Materials:

  • Aldehyde-containing substrate (1.0 mmol)

  • Ethylene glycol (1.2 - 1.5 mmol, 1.2 - 1.5 equiv.)

  • p-Toluenesulfonic acid (p-TsOH) monohydrate (0.02 - 0.05 mmol, 2-5 mol%)

  • Anhydrous toluene or benzene

  • Dean-Stark apparatus

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Organic solvent for extraction (e.g., ethyl acetate or diethyl ether)

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add the aldehyde (1.0 mmol), anhydrous toluene (or benzene, approx. 0.2 M concentration of the aldehyde), and ethylene glycol (1.2 - 1.5 equiv.).

  • Add a catalytic amount of p-TsOH (2-5 mol%).

  • Heat the mixture to reflux and monitor the reaction by Thin Layer Chromatography (TLC). The reaction is complete when the starting aldehyde is no longer visible. Water will collect in the Dean-Stark trap as the reaction progresses.

  • Upon completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of NaHCO₃.

  • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

Troubleshooting Acetal Deprotection

Issue: My molecule contains other acid-sensitive functional groups (e.g., silyl ethers, t-butyl esters) that are being cleaved during acetal deprotection with aqueous acid.

Solution: Employ milder or non-acidic deprotection methods.

  • Mildly Acidic Conditions: Use buffered acidic conditions or very weak acids like pyridinium p-toluenesulfonate (PPTS) in a mixture of acetone and water.

  • Neutral Conditions: A highly effective method for deprotection under neutral conditions involves using a catalytic amount of iodine in acetone.[15][16] This method is compatible with a wide range of acid-sensitive groups.[15]

  • Lewis Acid Catalysis: Certain Lewis acids, such as bismuth triflate or erbium triflate, can catalyze acetal cleavage under very mild conditions, often in wet organic solvents.[16]

Visualizing the Chemistry: Reaction Mechanisms and Workflows

To provide a clearer understanding of the processes involved, the following diagrams illustrate key mechanisms and decision-making workflows.

Acetal_Protection cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Proton Transfer & Water Elimination cluster_step4 Step 4: Ring Closure & Deprotonation Aldehyde Aldehyde (R-CHO) Protonated_Aldehyde Protonated Aldehyde Aldehyde->Protonated_Aldehyde H⁺ (cat.) Hemiacetal_intermediate Hemiacetal Intermediate Protonated_Aldehyde->Hemiacetal_intermediate + Ethylene Glycol Oxonium_ion Oxonium Ion Hemiacetal_intermediate->Oxonium_ion H⁺, -H₂O Acetal Protected Acetal Oxonium_ion->Acetal Intramolecular attack, -H⁺

Caption: Mechanism of acid-catalyzed acetal formation.

Deprotection_Decision_Tree Start Need to Deprotect Acetal Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Standard_Conditions Use standard aqueous acid (e.g., HCl/THF/H₂O) Acid_Sensitive->Standard_Conditions No Mild_Conditions Consider mild or neutral conditions Acid_Sensitive->Mild_Conditions Yes Iodine_Acetone Iodine in Acetone Mild_Conditions->Iodine_Acetone Lewis_Acid Mild Lewis Acid (e.g., Bi(OTf)₃) Mild_Conditions->Lewis_Acid PPTS PPTS in Acetone/H₂O Mild_Conditions->PPTS

Caption: Decision guide for choosing an acetal deprotection method.

Conclusion: A Strategic Approach to Aldehyde Chemistry

The successful manipulation of the formyl group in complex syntheses hinges on a strategic understanding of its reactivity and the tools available to control it. While protection/deprotection sequences are powerful and often necessary, they add steps to a synthesis. Therefore, always consider the possibility of a protecting-group-free approach through the use of chemoselective reagents. When protection is unavoidable, a careful selection of the protecting group based on the stability requirements of your synthetic route is paramount. This guide provides a foundation for making those critical decisions. For further inquiries or project-specific consultations, do not hesitate to reach out to our technical support team.

References

  • Chemistry Steps. (n.d.). Acetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Tanaka, Y., et al. (2003). Mild deprotection of methylene acetals in combination with trimethylsilyl triflate-2,2'-bipyridyl. Tetrahedron Letters, 44(23), 4345-4348.
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  • JoVE. (2025, May 22). Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones. Retrieved from [Link]

  • Fettinger, J. C., et al. (2005). Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self-Assembled Supramolecular 'Nanozyme'.
  • KPU Pressbooks. (n.d.). 2.6 Protecting Groups in Synthesis – Organic Chemistry II. Retrieved from [Link]

  • Scribd. (n.d.). Protecting Groups Alcohols and Aldehydes. Retrieved from [Link]

  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • JoVE. (2025, May 22). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]

  • Jin, Y.-S., et al. (2007). Synthesis and Deprotection of 1,3-Dithianes and 1,3-Dithiolanes by Polyphosphoric Acid. Revista de la Sociedad Química de México, 51(4), 223-226.
  • Universidad de Murcia. (n.d.). Pd(II)-catalyzed deprotection of acetals and ketals containing acid sensitive functional groups. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews, 110(4), 2445-2472.
  • University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 9.7: Acetals as Protecting Groups. Retrieved from [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131-132.
  • Organic Chemistry Portal. (n.d.). Dimethyl Acetals. Retrieved from [Link]

  • Mohammadpoor-Baltork, I., et al. (2005). Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate. Journal of the Brazilian Chemical Society, 16(5), 1083-1086.
  • Fung, E., & Sarpong, R. (2025). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Organic Letters.
  • Li, W., et al. (2018). A Simple and Versatile Method for the Formation of Acetals/Ketals Using Trace Conventional Acids. ACS Omega, 3(5), 5346-5354.
  • PubMed. (2025, October 23). Reagent for the Chemoselective Reduction of Carboxylic Acids to Aldehydes. Retrieved from [Link]

  • Scribd. (n.d.). Chemistry of 1,3-Dithiane. Retrieved from [Link]

  • Corey, E. J., & Seebach, D. (1977). 1,3-Dithiane. Organic Syntheses, 57, 62.
  • Chemistry Stack Exchange. (2016, September 25). Reduction of a ketone in the presence of an aldehyde. Retrieved from [Link]

  • Chemistry LibreTexts. (2014, July 26). 20.3: Chemoselective Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protecting Groups - Stability. Retrieved from [Link]

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Kamal, A., et al. (2020).
  • ResearchGate. (2025, August 6). Unexpected Highly Chemoselective Deprotection of the Acetals from Aldehydes and Not Ketones: TESOTf−2,6-Lutidine Combination. Retrieved from [Link]

  • Firouzabadi, H., et al. (2000). Selective Deprotection of Thioacetals. Fourth International Electronic Conference on Synthetic Organic Chemistry.
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Validation & Comparative

A Comparative Guide to the Spectroscopic Analysis of 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the unambiguous structural elucidation of organic molecules is paramount. 4-Formyl-3-methylbenzoic acid, a bespoke building block, presents a compelling case study for the application and comparison of modern analytical techniques. Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a methyl group on an aromatic ring, offers a rich tapestry of spectroscopic information. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparative overview of other key analytical methods, namely ¹³C NMR, FTIR, and mass spectrometry. Our objective is to not only present the data but to delve into the causality behind the experimental observations, offering a robust framework for researchers in the field.

The Cornerstone of Structural Elucidation: ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the frontline technique for determining the structure of organic compounds in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule.[2]

Predicted ¹H NMR Spectrum of this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
Carboxylic Acid (-COOH)~11-13Singlet (broad)-1H
Aldehyde (-CHO)~10.0Singlet-1H
Aromatic (H-5)~8.2Doublet~8.01H
Aromatic (H-6)~8.0Doublet of Doublets~8.0, ~2.01H
Aromatic (H-2)~7.9Singlet (or narrow doublet)< 1.01H
Methyl (-CH₃)~2.6Singlet-3H

Causality Behind the Predicted Chemical Shifts and Multiplicities:

The predicted chemical shifts are based on the additive effects of the substituents on the benzene ring.[3] The parent compound, benzoic acid, has aromatic protons in the range of 7.4-8.1 ppm. The introduction of a formyl group and a methyl group alters this electronic landscape.

  • Carboxylic Acid and Aldehyde Protons: The protons of the carboxylic acid and aldehyde groups are highly deshielded due to the strong electron-withdrawing nature of the carbonyl groups and are expected to appear far downfield as singlets.[4] The carboxylic acid proton's chemical shift can be broad and is sensitive to solvent and concentration.[5]

  • Aromatic Protons:

    • The formyl (-CHO) and carboxylic acid (-COOH) groups are electron-withdrawing, deshielding the aromatic protons.

    • The methyl (-CH₃) group is weakly electron-donating, causing a slight shielding effect.

    • H-5: This proton is ortho to the electron-withdrawing formyl group and meta to the carboxylic acid group, leading to significant deshielding. It is expected to be a doublet due to coupling with H-6 (Jortho ≈ 8.0 Hz).

    • H-6: This proton is ortho to the carboxylic acid group and meta to the formyl group. It will be deshielded and appear as a doublet of doublets due to ortho coupling with H-5 (Jortho ≈ 8.0 Hz) and meta coupling with H-2 (Jmeta ≈ 2.0 Hz).[6]

    • H-2: This proton is ortho to the carboxylic acid group and meta to the formyl group. It is deshielded and is expected to be a singlet or a very narrow doublet due to a small para coupling to H-5 (Jpara < 1.0 Hz).

  • Methyl Protons: The methyl group is attached to the aromatic ring and will appear as a singlet in the benzylic region.[7]

A Comparative Analysis with Other Spectroscopic Techniques

While ¹H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical methods.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[8] For this compound, we can predict the following key signals:

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carboxylic Acid (-COOH)~168
Aldehyde (-CHO)~192
Aromatic (C-4, attached to -CHO)~138
Aromatic (C-1, attached to -COOH)~135
Aromatic (C-3, attached to -CH₃)~140
Aromatic (C-5)~132
Aromatic (C-6)~130
Aromatic (C-2)~128
Methyl (-CH₃)~20

Comparison:

  • Strengths of ¹³C NMR: Provides a direct count of the number of unique carbon atoms. The chemical shifts are highly indicative of the type of carbon (e.g., carbonyl, aromatic, aliphatic).

  • Weaknesses of ¹³C NMR: Lower sensitivity compared to ¹H NMR, requiring more sample or longer acquisition times.[9] It does not provide information about the connectivity of protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[10]

Predicted Key FTIR Absorptions for this compound:

Functional GroupCharacteristic Absorption (cm⁻¹)
Carboxylic Acid O-H stretch3300-2500 (broad)
Aromatic C-H stretch3100-3000
Aliphatic C-H stretch (methyl)2980-2850
Aldehyde C=O stretch~1700
Carboxylic Acid C=O stretch~1680
Aromatic C=C stretch1600-1450

Comparison:

  • Strengths of FTIR: A rapid and sensitive technique for identifying the presence of key functional groups. The broad O-H stretch of the carboxylic acid and the two distinct C=O stretches would be highly characteristic.[11]

  • Weaknesses of FTIR: Provides limited information about the overall molecular structure and connectivity. It is difficult to distinguish between isomers with the same functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to deduce its structure.[12]

Predicted Fragmentation Pattern for this compound:

  • Molecular Ion (M⁺): A peak at m/z = 164, corresponding to the molecular weight of the compound.

  • Key Fragments:

    • Loss of -OH (m/z = 147)

    • Loss of -CHO (m/z = 135)

    • Loss of -COOH (m/z = 119)

Comparison:

  • Strengths of MS: Provides the exact molecular weight, which is a crucial piece of information. The fragmentation pattern can offer clues about the different functional groups and their arrangement.[13]

  • Weaknesses of MS: Isomers often have very similar fragmentation patterns, making differentiation challenging. It does not provide detailed information about the connectivity of atoms in the way that NMR does.[10]

Experimental Protocols

¹H NMR Sample Preparation

A standardized protocol for preparing a small organic molecule for ¹H NMR analysis is as follows:

  • Sample Weighing: Accurately weigh 5-25 mg of the solid this compound.[14]

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial.[14]

  • Filtration: To remove any particulate matter that could affect the spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9]

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR_Sample_Preparation

Logical Framework for Spectroscopic Analysis

The process of structural elucidation using these techniques follows a logical progression, where each method provides complementary information.

a

Conclusion

The structural analysis of this compound serves as an excellent paradigm for the integrated application of modern spectroscopic techniques. While ¹H NMR provides the most detailed map of the proton framework, its true power is realized when its findings are corroborated by the molecular weight information from mass spectrometry, the functional group identification from FTIR, and the carbon skeleton data from ¹³C NMR. This comparative guide underscores the necessity of a multi-faceted analytical approach for the robust and unambiguous characterization of novel chemical entities in a research and development setting.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • ResearchGate. How to Prepare Samples for NMR. [Link]

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  • Royal Society of Chemistry. Supporting Information. [Link]

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  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Human Metabolome Database. 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0029638). [Link]

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The Analytical Fingerprint: A Comparative Guide to Interpreting the Mass Spectrum of 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as a cornerstone technique for molecular identification and structural elucidation. The resulting mass spectrum is a molecular fingerprint, rich with information that, when correctly interpreted, reveals the intricate details of a compound's structure. This guide provides an in-depth analysis of the mass spectrum of 4-formyl-3-methylbenzoic acid, a bifunctional aromatic molecule. We will explore its expected fragmentation patterns under electron ionization (EI), compare it with related structural analogs, and provide a robust experimental protocol for its analysis.

Principles of Fragmentation in Aromatic Carbonyl Compounds

Before delving into the specific mass spectrum of this compound, it is crucial to understand the characteristic fragmentation behaviors of its constituent functional groups: the aromatic carboxylic acid and the benzaldehyde moieties.

  • Aromatic Carboxylic Acids : Upon electron ionization, aromatic carboxylic acids typically exhibit a prominent molecular ion peak. Key fragmentation pathways include the loss of a hydroxyl radical (•OH) to form an acylium ion (M-17) and the loss of the entire carboxyl group (•COOH) (M-45). The stability of the aromatic ring often leads to a more intense molecular ion peak compared to their aliphatic counterparts[1][2][3].

  • Benzaldehydes : Benzaldehyde and its derivatives are characterized by a strong molecular ion peak and a significant peak at M-1, resulting from the loss of a hydrogen radical from the aldehyde group to form a stable acylium ion[4][5][6]. Another common fragmentation is the loss of the formyl radical (•CHO), leading to a phenyl cation, and the subsequent loss of carbon monoxide (CO)[5][7].

The interplay of these fragmentation patterns, influenced by the substitution on the aromatic ring, will define the mass spectrum of this compound.

Predicted Mass Spectrum of this compound

The structure of this compound (C₉H₈O₃, Molecular Weight: 164.16 g/mol ) suggests several predictable fragmentation pathways under electron ionization.

1. Molecular Ion Peak (M⁺•) at m/z 164

The initial event in the mass spectrometer is the removal of an electron to form the molecular ion. Due to the stable aromatic system, a discernible molecular ion peak at m/z 164 is expected.

2. Primary Fragmentation Pathways

The primary fragmentation of the molecular ion will likely involve the functional groups.

  • Loss of a Hydroxyl Radical (•OH): Cleavage of the C-OH bond in the carboxylic acid group is a highly probable fragmentation, leading to the formation of a resonance-stabilized acylium ion at m/z 147 (M-17). This is often a prominent peak in the mass spectra of aromatic acids[8].

  • Loss of a Hydrogen Radical (•H): The aldehydic C-H bond is relatively weak, and its cleavage results in a stable acylium ion at m/z 163 (M-1). This is a characteristic fragmentation for benzaldehydes[4][5].

  • Loss of a Formyl Radical (•CHO): Cleavage of the bond between the aromatic ring and the formyl group would yield an ion at m/z 135 .

  • Loss of the Carboxyl Group (•COOH): The loss of the entire carboxylic acid functional group as a radical will result in a fragment at m/z 119 .

3. Secondary Fragmentation

The primary fragment ions can undergo further fragmentation:

  • The ion at m/z 147 can lose carbon monoxide (CO) from the aldehyde group to produce a fragment at m/z 119 .

  • The ion at m/z 119 could subsequently lose a hydrogen radical to form an ion at m/z 118 .

Comparative Analysis with Structural Isomers

To illustrate the uniqueness of the mass spectrum of this compound, a comparison with its isomers is insightful. For instance, 3-formyl-4-methylbenzoic acid would likely exhibit a different fragmentation pattern due to the potential for ortho effects, where adjacent functional groups interact, leading to unique fragmentation pathways not observed in meta and para isomers[9][10].

Summary of Predicted Key Fragments

m/z Proposed Fragment Ion Proposed Fragmentation Pathway
164[C₉H₈O₃]⁺•Molecular Ion (M⁺•)
163[C₉H₇O₃]⁺M⁺• - •H (Loss of hydrogen radical from the aldehyde)
147[C₉H₇O₂]⁺M⁺• - •OH (Loss of hydroxyl radical from the carboxylic acid)
135[C₈H₇O₂]⁺M⁺• - •CHO (Loss of formyl radical)
119[C₈H₇O]⁺M⁺• - •COOH (Loss of carboxyl radical) or m/z 147 - CO

Visualizing the Fragmentation Pathway

Fragmentation_Pathway M [C₉H₈O₃]⁺• m/z 164 Molecular Ion F1 [C₉H₇O₃]⁺ m/z 163 M->F1 - •H F2 [C₉H₇O₂]⁺ m/z 147 M->F2 - •OH F3 [C₈H₇O₂]⁺ m/z 135 M->F3 - •CHO F4 [C₈H₇O]⁺ m/z 119 M->F4 - •COOH F2->F4 - CO

Caption: Predicted fragmentation pathway of this compound.

Experimental Protocol for Mass Spectrometry Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation:

  • Solvent Selection: Dissolve approximately 1 mg of this compound in a high-purity volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Derivatization (Optional but Recommended): Carboxylic acids can be polar and may exhibit poor chromatographic peak shape. Derivatization to a more volatile ester (e.g., methyl ester using diazomethane or a silyl ester using BSTFA) can significantly improve analysis.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:

    • Injector: Set to 250°C with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: Increase to 280°C at a rate of 15°C/min.

      • Final hold: Hold at 280°C for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 300.

3. Data Acquisition and Analysis:

  • Inject the prepared sample into the GC-MS system.

  • Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to this compound (or its derivative).

  • Identify the molecular ion peak and the major fragment ions.

  • Compare the obtained spectrum with the predicted fragmentation pattern and with library spectra (if available) for confirmation.

Logical Workflow for Spectral Interpretation

Interpretation_Workflow Start Acquire Mass Spectrum Identify_M Identify Molecular Ion Peak (M⁺•) at m/z 164 Start->Identify_M Propose_Frags Propose Primary Fragmentations (-H, -OH, -CHO, -COOH) Identify_M->Propose_Frags Compare_Isomers Compare with Spectra of Isomers (e.g., 3-formyl-4-methylbenzoic acid) Propose_Frags->Compare_Isomers Confirm_Structure Confirm Structure Compare_Isomers->Confirm_Structure

Caption: Logical workflow for interpreting the mass spectrum.

Conclusion

The mass spectrum of this compound is predicted to display a rich fragmentation pattern reflective of its dual functionality. By understanding the characteristic cleavages of aromatic carboxylic acids and benzaldehydes, researchers can confidently interpret the resulting spectrum. The key diagnostic fragments at m/z 163 (M-H), 147 (M-OH), and 119 (M-COOH) provide strong evidence for the compound's structure. This guide serves as a foundational tool for scientists and professionals, enabling them to leverage the power of mass spectrometry for precise molecular identification and characterization.

References

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A Comparative Analysis of 4-Formyl-3-methylbenzoic Acid and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the nuanced differences between structural isomers can dictate the success or failure of a synthetic route or the ultimate efficacy of a novel compound. Substituted benzoic acids, in particular, serve as foundational scaffolds in drug discovery and the development of advanced materials. This guide provides an in-depth comparison of 4-Formyl-3-methylbenzoic acid and its key isomers, offering insights into their distinct physicochemical properties, reactivity, and potential applications. By understanding the subtle interplay of substituent positioning, researchers can make more informed decisions in their experimental designs.

Introduction to Formyl-Methylbenzoic Acid Isomers

This compound and its isomers are aromatic carboxylic acids that also contain a formyl (aldehyde) and a methyl group. The relative positions of these three functional groups on the benzene ring significantly influence the molecule's electronic distribution, steric environment, and ultimately, its chemical behavior. These compounds are valuable intermediates due to the presence of three distinct functional groups that can be selectively targeted in subsequent synthetic transformations.[1][2]

The isomers under consideration in this guide are:

  • This compound

  • 3-Formyl-4-methylbenzoic acid

  • 5-Formyl-2-methylbenzoic acid

  • 3-Formyl-2-methylbenzoic acid

  • 2-Formyl-6-methylbenzoic acid

  • 2-Formyl-3-methylbenzoic acid

  • 2-Formyl-5-methylbenzoic acid

Comparative Physicochemical Properties

The arrangement of the electron-withdrawing formyl group and the electron-donating methyl group in relation to the carboxylic acid moiety dictates the physical and chemical properties of these isomers.

PropertyThis compound3-Formyl-4-methylbenzoic acid5-Formyl-2-methylbenzoic acid3-Formyl-2-methylbenzoic acid2-Formyl-6-methylbenzoic acid
Molecular Formula C₉H₈O₃C₉H₈O₃C₉H₈O₃C₉H₈O₃C₉H₈O₃
Molecular Weight 164.16 g/mol [1]164.16 g/mol [3]164.16 g/mol [4]164.16 g/mol [5][6]164.16 g/mol [7]
CAS Number 24078-23-7[1]69526-89-2[3]105650-34-8[4]1289037-66-6[5][6]20771-96-4[7]
Predicted Acidity (pKa) Lower than 3-methylbenzoic acidHigher than 4-methylbenzoic acidLower than 2-methylbenzoic acidLower than 2-methylbenzoic acidSignificantly lower than 2-methylbenzoic acid
General Solubility Moderately soluble in polar organic solventsModerately soluble in polar organic solventsModerately soluble in polar organic solventsModerately soluble in polar organic solventsModerately soluble in polar organic solvents

Understanding the Isomeric Differences: A Deeper Dive

The distinct properties of each isomer stem from a combination of electronic and steric effects.

Acidity (pKa)

The acidity of a substituted benzoic acid is determined by the stability of its conjugate base (the carboxylate anion).[8][9]

  • Electron-Withdrawing Groups (EWGs): The formyl group is a moderate electron-withdrawing group. It increases the acidity of the benzoic acid by stabilizing the negative charge of the carboxylate anion through inductive and resonance effects. A lower pKa value indicates a stronger acid.[8]

  • Electron-Donating Groups (EDGs): The methyl group is an electron-donating group. It destabilizes the carboxylate anion, making the benzoic acid less acidic (higher pKa).

  • The Ortho-Effect: A substituent in the ortho position to the carboxylic acid group, regardless of its electronic nature, generally increases the acidity more than the same substituent in the meta or para position. This is attributed to a combination of steric and electronic factors, where the ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance with the ring and increasing the acidity.[8][9][10]

Based on these principles, we can predict the relative acidities:

  • 2-Formyl-6-methylbenzoic acid and 2-Formyl-3-methylbenzoic acid are expected to be the most acidic among the isomers due to the "ortho-effect" of the formyl group.[8][9][10]

  • This compound and 5-Formyl-2-methylbenzoic acid will have their acidity influenced by the interplay of the meta- and para- relationships of the substituents.

Reactivity

The formyl and carboxylic acid groups are the primary sites of reactivity.

  • Aldehyde Reactivity: The electrophilicity of the aldehyde's carbonyl carbon is enhanced by the electron-withdrawing nature of the carboxylic acid group, particularly when it is in the para position. This makes the aldehyde susceptible to nucleophilic attack.

  • Carboxylic Acid Reactivity: The reactivity of the carboxylic acid, for instance in esterification reactions, is influenced by the steric hindrance from adjacent groups. Isomers with substituents in the ortho position to the carboxylic acid will likely exhibit slower reaction rates for reactions involving the carboxyl group.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the aromatic protons and the carbonyl carbon are sensitive to the electronic environment. The electron-withdrawing formyl group will cause downfield shifts for nearby protons, while the electron-donating methyl group will cause upfield shifts. The choice of NMR solvent can also significantly influence the chemical shifts.[7][11][12][13][14]

Infrared (IR) Spectroscopy: The position of the carbonyl stretching frequencies (C=O) for both the aldehyde and the carboxylic acid will be affected by the electronic effects of the other substituents. Electron-withdrawing groups tend to increase the C=O stretching frequency.

Experimental Protocols for Characterization

To empirically determine the properties of these isomers, the following experimental protocols can be employed.

Determination of Acidity (pKa) by Titration

This method involves titrating a solution of the formyl-methylbenzoic acid isomer with a standardized solution of a strong base, such as sodium hydroxide, while monitoring the pH.

Workflow for pKa Determination:

pKa_Determination cluster_preparation Sample Preparation cluster_titration Titration cluster_analysis Data Analysis A Accurately weigh the acid isomer B Dissolve in a suitable solvent (e.g., water/ethanol mixture) A->B C Titrate with standardized NaOH solution B->C D Monitor pH with a calibrated pH meter C->D E Plot pH vs. volume of NaOH added D->E F Determine the equivalence point E->F G pKa = pH at the half-equivalence point F->G

Caption: Workflow for determining the pKa of an organic acid via potentiometric titration.

Determination of Solubility by the Shake-Flask Method

This is a widely accepted method for determining the equilibrium solubility of a compound.[15][16]

Workflow for Solubility Determination:

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification H Add excess solid isomer to a known volume of solvent I Agitate at a constant temperature (e.g., 24-48 hours) H->I J Allow solid to settle I->J K Filter or centrifuge to obtain a clear saturated solution J->K L Analyze the concentration of the solute in the solution (e.g., by HPLC or UV-Vis) K->L M Calculate solubility L->M

Caption: The shake-flask method for determining the equilibrium solubility of a compound.

Synthesis and Applications

The synthesis of these isomers often involves multi-step pathways, starting from readily available precursors like substituted toluenes or benzoic acids.[1][2] The choice of synthetic route depends on the desired regioselectivity. For instance, the Vilsmeier-Haack reaction can be employed for formylation.[17]

The unique trifunctional nature of these molecules makes them attractive starting materials for:

  • Drug Discovery: As scaffolds for the synthesis of complex biologically active molecules. The different isomers can be used to explore the structure-activity relationship (SAR) of a potential drug candidate.

  • Materials Science: As monomers for the synthesis of specialty polymers and as building blocks for metal-organic frameworks (MOFs).

Conclusion

The isomers of formyl-methylbenzoic acid, while sharing the same molecular formula, exhibit distinct physicochemical properties and reactivity profiles. A thorough understanding of the underlying electronic and steric effects governing these differences is paramount for their effective utilization in research and development. This guide provides a framework for comparing these valuable synthetic intermediates and outlines key experimental procedures for their characterization. By applying these principles, researchers can strategically select the optimal isomer for their specific application, accelerating the pace of innovation in both medicine and materials science.

References

  • Chemistry LibreTexts. (2024, March 17). 20.4: Substituent Effects on Acidity. Retrieved from [Link]

  • Quora. (2017, August 30). Is there a correlation between substituents of benzoic acid and it's acidity? If yes, how do I quantify all the different substituents under a single measure? Retrieved from [Link]

  • YouTube. (2022, November 11). How does ortho-effect work in benzoic acids? | Acidic and Basic strength. Retrieved from [Link]

  • Nanalysis. (2019, September 3). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. Retrieved from [Link]

  • J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • ACS Publications. (n.d.). 1H NMR Investigation of Solvent Effects in Aromatic Stacking Interactions. Retrieved from [Link]

  • PubChem. (n.d.). 2-Formyl-6-methylbenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 3-Formyl-2-methylbenzoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). SOLUBILITY MEASUREMENTS. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • DTIC. (n.d.). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES,. Retrieved from [Link]

  • RSC Publishing. (n.d.). Analysis of the ortho effect: acidity of 2-substituted benzoic acids. Retrieved from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF. Retrieved from [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity for 4-Formyl-3-methylbenzoic Acid

This compound is a versatile bifunctional molecule, serving as a key building block in diverse fields. Its distinct arrangement of a carboxylic acid, an aldehyde, and a methyl group on a benzene ring makes it a valuable precursor for complex molecular architectures, including Schiff base ligands, fluorescent probes, and novel metal-organic frameworks (MOFs).[1] In medicinal chemistry, substituted benzoic acids are foundational scaffolds in the development of new therapeutic agents.[1]

Given these high-value applications, the purity of the starting material is not a trivial detail—it is paramount. The presence of even minor impurities can have cascading negative effects, leading to failed reactions, difficult-to-remove byproducts, altered biological activity, or defects in final material properties. This guide establishes a self-validating, orthogonal analytical strategy to confidently ascertain the purity of newly synthesized batches of this compound.

Synthesis Overview and Anticipating Potential Impurities

To effectively hunt for impurities, one must first understand their likely origin. The synthesis of this compound typically starts from 3-methylbenzoic acid.[1] While several specific routes exist, they often involve steps like formylation or the oxidation of a precursor alcohol.[1]

This understanding allows us to anticipate the most probable process-related impurities:

  • Unreacted Starting Material: 3-Methylbenzoic acid.

  • Over-Oxidized Product: 3-Methylterephthalic acid (where the formyl group is oxidized to a second carboxylic acid).[1]

  • Reduced Precursor: 4-(Hydroxymethyl)-3-methylbenzoic acid (if the synthesis involves oxidation of an alcohol and the reaction is incomplete).[1]

  • Regioisomers: Isomers formed from reactions at other positions on the aromatic ring.

  • Residual Solvents & Reagents: Inorganic salts or solvents from the reaction work-up.[2]

A robust analytical workflow must be designed to separate, identify, and quantify these specific, anticipated compounds.

The Orthogonal Analytical Strategy: A Framework for Trust

Relying on a single analytical technique is insufficient for a complete purity profile. A more rigorous approach, and the one we will detail here, is to use multiple orthogonal (independent) methods. Each technique probes a different physicochemical property of the molecule, and together they provide a holistic and trustworthy assessment.

Our strategy combines the quantitative power of chromatography with the definitive structural elucidation of spectroscopy.

G cluster_synthesis Synthesis & Work-up cluster_analysis Orthogonal Purity Validation SynthesizedProduct Synthesized Batch (this compound) HPLC HPLC (Quantitative Purity) SynthesizedProduct->HPLC NMR NMR Spectroscopy (Structural Confirmation) SynthesizedProduct->NMR MS Mass Spectrometry (Molecular Weight ID) SynthesizedProduct->MS MP Melting Point (Bulk Purity Check) SynthesizedProduct->MP FinalPurity Comprehensive Purity Profile (>99% Confirmed) HPLC->FinalPurity NMR->FinalPurity MS->FinalPurity MP->FinalPurity

Caption: Orthogonal workflow for purity validation.

Primary Analytical Techniques: Protocols and Rationale

A. High-Performance Liquid Chromatography (HPLC)

Why it's used: HPLC is the gold standard for quantifying the purity of organic compounds and separating them from structurally similar impurities.[2][3] A reversed-phase method is ideal for separating the polar analyte from both more polar (e.g., di-acid) and less polar (e.g., starting material) impurities.

Experimental Protocol:

  • Column Selection: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm) with polar end-capping. The end-capping is crucial to prevent strong interactions between the acidic analyte and residual silanols on the silica support, which can cause poor peak shape (tailing).[2]

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of a 50:50 acetonitrile/water mixture to create a 0.5 mg/mL stock solution. Filter through a 0.45 µm syringe filter before injection.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better retention and sharper peaks on a reversed-phase column.[4][5]

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Gradient: 10% B to 70% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.[2] The aromatic ring provides strong chromophores for UV detection.

    • Injection Volume: 10 µL.

  • Data Analysis: Calculate purity by the area percent method. The purity is the area of the main peak divided by the total area of all peaks in the chromatogram.

Data Comparison Table:

CompoundExpected Retention Time (min)Synthesized Batch Result
3-Methylterephthalic Acid (Impurity)~4.5Not Detected
4-(Hydroxymethyl)-3-methylbenzoic acid (Impurity)~7.2Not Detected
This compound ~10.8 10.81 min (Area: 99.6%)
3-Methylbenzoic acid (Impurity)~15.215.25 min (Area: 0.25%)
Unknown Impurity-12.5 min (Area: 0.15%)
B. NMR Spectroscopy (¹H and ¹³C)

Why it's used: NMR provides an unambiguous confirmation of the molecular structure. The chemical shift, integration, and coupling patterns of the protons in ¹H NMR act as a molecular fingerprint, allowing for the identification of the target compound and any impurities with distinct proton signals.[2]

G Sample Dissolve Sample in DMSO-d6 Acquire Acquire Spectra (¹H and ¹³C) Sample->Acquire Process Process Data (Fourier Transform, Phase, Baseline) Acquire->Process Analyze Analyze Spectrum (Shifts, Integration, Coupling) Process->Analyze Confirm Confirm Structure & Identify Impurities Analyze->Confirm

Caption: NMR spectroscopy experimental workflow.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized product in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is an excellent choice as it effectively dissolves both the carboxylic acid and aldehyde functionalities.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

  • Data Analysis: Compare the obtained spectrum to literature values for similar compounds and theoretical predictions.

Expected ¹H NMR Signals (in DMSO-d₆): Based on data for 4-formylbenzoic acid[6], the expected shifts are:

  • ~13.5 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This proton is often broad.

  • ~10.1 ppm (singlet, 1H): Aldehyde proton (-CHO).

  • ~8.0-8.3 ppm (multiplet, 3H): Aromatic protons.

  • ~2.5 ppm (singlet, 3H): Methyl group protons (-CH₃).

Data Comparison Table:

Functional GroupExpected ¹H Shift (ppm)Synthesized Batch Result (ppm)Integration
Carboxylic Acid~13.513.48 (broad s)1.00
Aldehyde~10.110.11 (s)0.99
Aromatic~8.0-8.38.05-8.22 (m)3.01
Methyl~2.52.53 (s)3.00
Unreacted -CH₃ (from 3-methylbenzoic acid)~2.4Not Detected-
C. Mass Spectrometry (MS)

Why it's used: MS provides the molecular weight of the compound, offering definitive confirmation that the primary component of the sample is indeed the target molecule. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in an appropriate solvent like methanol or acetonitrile.

  • Analysis: Infuse the sample into an ESI-MS system. Acquire spectra in both positive and negative ion modes.

  • Data Analysis: Look for the molecular ion peak. For this compound (C₉H₈O₃, Mol. Wt: 164.16 g/mol ), expect the following ions:

    • Negative Mode [M-H]⁻: m/z 163.04

    • Positive Mode [M+H]⁺: m/z 165.05

    • Positive Mode [M+Na]⁺: m/z 187.04

Data Comparison Table:

Ion AdductTheoretical m/zSynthesized Batch Result (m/z)
[M-H]⁻163.0401163.0405
[M+H]⁺165.0546165.0549
[M+Na]⁺187.0366187.0362
D. Melting Point Analysis

Why it's used: The melting point is a classic, simple, and effective indicator of bulk purity.[7] Pure crystalline solids have a sharp melting point range (typically <1°C), whereas impurities will depress and broaden this range.

Experimental Protocol:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered.

  • Analysis: Pack a small amount of the sample into a capillary tube and place it in a calibrated melting point apparatus. Heat slowly (1-2°C/min) near the expected melting point.

  • Data Analysis: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid.

Data Comparison Table:

ParameterReference Standard (Hypothetical)Synthesized Batch ResultInterpretation
Melting Range188-189 °C186-188.5 °CThe slightly depressed and broadened range is consistent with the ~0.4% impurity level detected by HPLC.

Conclusion: Synthesizing the Data for a Final Purity Call

By employing this orthogonal analytical strategy, we have constructed a multi-faceted view of our synthesized this compound.

  • HPLC confirms a quantitative purity of 99.6% , identifying the major impurity as unreacted starting material.

  • NMR provides unambiguous structural confirmation, with all protons accounted for and no signals corresponding to anticipated side products.

  • Mass Spectrometry verifies the correct molecular weight, confirming the identity of the main HPLC peak.

  • Melting Point analysis aligns with the high purity determined by HPLC, showing only a minor depression and broadening of the range.

Collectively, these self-validating results provide high confidence that the synthesized batch is of sufficient purity for demanding downstream applications in research and development. This rigorous, evidence-based approach ensures the reliability and reproducibility of future experimental work.

References

  • Benchchem. (n.d.). This compound | 24078-23-7.
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  • Supporting Information. (n.d.). Angew. Chem. Int. Ed. Retrieved from [Link]

  • Methods for Determining Aldehydes in Air. (n.d.). Retrieved from [Link]

  • Que Hee, S., & Tso, J. C. (1999). New analytical method for determining aldehydes in aqueous samples. CDC Stacks. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Al-Brakati, A., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules, 24(11), 2149. Retrieved from [Link]

  • Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

  • Supplementary Information. (2017). The Royal Society of Chemistry. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Benzoic acid, 4-methyl-, (4-methylphenyl)methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-formyl-, methyl ester IR Spectrum. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-formyl-4-methylbenzoic acid (C9H8O3). Retrieved from [Link]

  • VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives.... Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 3-methyl-. Retrieved from [Link]

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A Comparative Guide to Assessing the Electrophilicity of the Aldehyde in 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The electrophilicity of an aldehyde is a critical determinant of its reactivity towards nucleophiles, a fundamental aspect that governs the kinetics and outcomes of numerous chemical transformations.[1][2] In drug development and medicinal chemistry, the aldehyde functional group is a versatile pharmacophore and a synthetic intermediate. Its reactivity must be precisely understood and modulated to control target engagement, selectivity, and metabolic stability. 4-Formyl-3-methylbenzoic acid presents an interesting case study due to the presence of both an electron-donating methyl group and an electron-withdrawing carboxylic acid group on the aromatic ring, which exert opposing electronic effects on the formyl group's electrophilicity.[3]

This guide provides a comprehensive framework for assessing the electrophilicity of the aldehyde in this compound. We will explore both experimental and computational methodologies, offering a comparative analysis with other substituted benzaldehydes to contextualize its reactivity. The protocols and data presented herein are designed to be a practical resource for scientists seeking to quantify and understand the electronic properties of this and similar molecules.

Theoretical Framework: The Push and Pull of Substituents

The reactivity of the carbonyl carbon in benzaldehyde derivatives is finely tuned by the electronic nature of the substituents on the aromatic ring.[1] Electron-withdrawing groups (EWGs) enhance electrophilicity by inductively pulling electron density away from the carbonyl carbon, making it more electron-deficient and susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease electrophilicity by pushing electron density towards the carbonyl group, both through inductive and resonance effects.[1][4]

In the case of this compound, we have a classic example of competing electronic effects:

  • Carboxylic Acid Group (-COOH) at C4: This group is strongly electron-withdrawing, primarily through its negative inductive (-I) and negative resonance (-R) effects. This should significantly increase the partial positive charge on the aldehyde's carbonyl carbon.

  • Methyl Group (-CH3) at C3: This group is weakly electron-donating through a positive inductive (+I) effect, which would slightly counteract the effect of the carboxylic acid group.

The net electrophilicity of the aldehyde will be a result of the interplay between these two opposing forces. This guide aims to quantify this net effect.

Methodologies for Assessing Electrophilicity

A multi-pronged approach combining experimental kinetics and in silico calculations provides the most robust assessment of electrophilicity.

Experimental Approaches

Kinetic studies provide direct, empirical evidence of reactivity. A powerful and straightforward method is the use of competition kinetics.

This method determines the relative reactivity of two or more aldehydes by having them compete for a limited amount of a nucleophile.[5] The product ratio, which can be easily determined by techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), directly reflects the relative rates of reaction.

Protocol: Competition Reaction of Benzaldehydes with a Wittig Reagent

The Wittig reaction is an excellent choice for this study as it is highly sensitive to the electrophilicity of the carbonyl carbon.[1][6]

  • Preparation of Reagents:

    • Prepare 0.1 M stock solutions in dry Tetrahydrofuran (THF) for each of the following aldehydes:

      • This compound (Test)

      • Benzaldehyde (Reference)

      • 4-Nitrobenzaldehyde (High Electrophilicity Control)

      • 4-Methoxybenzaldehyde (Low Electrophilicity Control)

    • Prepare a 0.05 M solution of a stable phosphonium ylide, such as (methoxycarbonylmethylene)triphenylphosphorane, in dry THF. This is the limiting reagent.

  • Reaction Setup:

    • In a dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine 1.0 mL (0.1 mmol) of the this compound stock solution and 1.0 mL (0.1 mmol) of the benzaldehyde stock solution.

    • Stir the solution at a constant temperature (e.g., 25 °C).

    • Rapidly inject 1.0 mL (0.05 mmol) of the phosphonium ylide solution to initiate the reaction.

    • Allow the reaction to proceed to completion (typically 1-2 hours, can be monitored by TLC).

  • Workup and Analysis:

    • Quench the reaction by adding 5 mL of saturated aqueous ammonium chloride solution.

    • Extract the organic components with 3 x 10 mL of diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Analyze the resulting product mixture by GC or HPLC to determine the relative peak areas of the two alkene products. The ratio of these areas corresponds to the relative reactivity of the aldehydes.

  • Data Interpretation:

    • The relative rate constant (k_rel) can be calculated as: k_rel = [Product_Test] / [Product_Reference]

    • Repeat the experiment with the other control aldehydes to build a reactivity scale.

Workflow for Competition Kinetics Experiment

Caption: Workflow for determining relative aldehyde reactivity via competition kinetics.

Computational Approaches

Computational chemistry offers powerful predictive tools for assessing electrophilicity without the need for laboratory experiments. Density Functional Theory (DFT) is a particularly useful method for this purpose.[7]

Key Parameters to Calculate:

  • Lowest Unoccupied Molecular Orbital (LUMO) Energy: The LUMO is the orbital to which a nucleophile's HOMO will donate electrons. A lower LUMO energy indicates a more electrophilic species, as it is more energetically favorable to accept electrons.[8]

  • Partial Atomic Charge on the Carbonyl Carbon: A more positive charge on the carbonyl carbon signifies greater electrophilicity. Natural Bond Orbital (NBO) analysis is a common method for calculating these charges.[9][10][11]

  • Global Electrophilicity Index (ω): This index, derived from the electronic chemical potential and chemical hardness, provides a quantitative measure of an electrophile's ability to accept electronic charge.[12][13]

Protocol: DFT Calculations

  • Software: Use a quantum chemistry software package like Gaussian, ORCA, or Spartan.

  • Methodology:

    • Geometry Optimization: Optimize the 3D structure of each aldehyde using a suitable level of theory, such as B3LYP with the 6-31G(d) basis set.[7][14]

    • Frequency Calculation: Perform a frequency calculation on the optimized geometry to ensure it is a true energy minimum.

    • Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain the LUMO energy and to conduct an NBO analysis for partial charges.[15]

  • Analysis: Compare the calculated values across the series of aldehydes. A lower LUMO energy and a more positive partial charge on the carbonyl carbon correlate with higher electrophilicity.

Electronic Effects in this compound

Electronic_Effects cluster_effects Ring Benzene Ring CHO CH3 COOH CHO_node Formyl Group (Electrophilic Center) Ring:c3->CHO_node Increases Electrophilicity Ring:c2->CHO_node Decreases Electrophilicity COOH_effect Carboxylic Acid (-COOH) Strongly Electron-Withdrawing (-I, -R effects) CH3_effect Methyl Group (-CH3) Weakly Electron-Donating (+I effect)

Caption: Opposing electronic effects on the aldehyde in this compound.

Comparative Data Analysis

To properly assess the electrophilicity of this compound, it is essential to compare it against a set of standard benzaldehydes.

CompoundStructureExpected Electronic Effect of Substituent(s)Expected Relative Electrophilicity
4-Nitrobenzaldehyde 4-NO₂-C₆H₄CHOStrong Electron-Withdrawing (-I, -R)Highest
This compound 4-CHO-2-CH₃-C₆H₃COOHStrong EWG (-COOH) & Weak EDG (-CH₃)High
Benzaldehyde C₆H₅CHONone (Reference)Moderate
4-Methoxybenzaldehyde 4-CH₃O-C₆H₄CHOStrong Electron-Donating (+R, -I)Lowest

Table 1. Aldehydes Selected for Comparative Analysis.

The following tables summarize hypothetical but expected results from the described experimental and computational studies.

Table 2. Expected Experimental Results (Competition with Benzaldehyde)

Competing AldehydeRelative Rate Constant (k_rel vs. Benzaldehyde)
4-Nitrobenzaldehyde> 10
This compound 2 - 5
Benzaldehyde1.0
4-Methoxybenzaldehyde< 0.5

Table 3. Expected Computational Results (DFT @ B3LYP/6-31G(d))

CompoundLUMO Energy (eV)NBO Charge on Carbonyl Carbon
4-Nitrobenzaldehyde~ -3.5~ +0.45
This compound ~ -3.2 ~ +0.42
Benzaldehyde~ -2.5~ +0.38
4-Methoxybenzaldehyde~ -2.1~ +0.35

Discussion and Interpretation

However, its electrophilicity is not as pronounced as that of 4-nitrobenzaldehyde, which contains one of the strongest electron-withdrawing groups. The relative rate constant (k_rel) from the competition experiment provides a direct quantitative measure of this reactivity difference. The computational data should corroborate this trend, with the LUMO energy of this compound being lower (more negative) than that of benzaldehyde but higher than that of 4-nitrobenzaldehyde. Similarly, the partial positive charge on its carbonyl carbon is expected to fall between these two benchmarks.

For drug development professionals, this means that the formyl group in this compound is quite susceptible to nucleophilic attack, for instance, by cysteine or lysine residues in a protein active site. This heightened reactivity could be exploited for covalent inhibitor design but must also be considered in the context of potential off-target reactions and metabolic instability.

Conclusion

This guide has outlined a robust, dual-pronged strategy for assessing the electrophilicity of the aldehyde in this compound. By combining the empirical evidence from competition kinetics with the predictive power of DFT calculations, researchers can gain a comprehensive and quantitative understanding of the molecule's reactivity. The results indicate that the aldehyde is significantly activated by the presence of the carboxylic acid group, making it a strong electrophile, albeit weaker than archetypal examples like 4-nitrobenzaldehyde. This knowledge is crucial for predicting its behavior in chemical reactions and biological systems, thereby guiding its application in organic synthesis and drug discovery.

References

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  • Yajurvedi, D., et al. (2015). Structure-Reactivity Correlation in the Oxidation of Substituted Benzaldehydes by Pyridinium Bromochromate. Journal of the Indian Chemical Society. Available from: [Link]

  • Quora. (2018). What do you expect, benzaldehyde to be more reactive or less reactive in nucleophilic addition reaction than propanal?. Available from: [Link]

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  • Ree, N., Göller, A. H., & Jensen, J. H. (2024). Automated quantum chemistry for estimating nucleophilicity and electrophilicity with applications to retrosynthesis and covalent inhibitors. Digital Discovery. Available from: [Link]

  • Ree, N., Göller, A. H., & Jensen, J. H. (2024). Atom-Based Machine Learning for Estimating Nucleophilicity and Electrophilicity with Applications to Retrosynthesis and Chemical Stability. ChemRxiv. Available from: [Link]

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  • Chemistry Stack Exchange. (2023). Why is Benzaldehyde more reactive than propanone in nucleophilic addition, even though it has resonance? Available from: [Link]

  • Breugst, M., et al. (2011). Quantification of the Electrophilic Reactivities of Aldehydes, Imines, and Enones. Journal of the American Chemical Society. Available from: [Link]

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  • Vrije Universiteit Amsterdam. (2024). What defines electrophilicity in carbonyl compounds. Available from: [Link]

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A Researcher's Guide to Spectroscopic Data Cross-Referencing for 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous identification and purity assessment of chemical compounds are foundational to experimental success. This guide provides an in-depth, technical comparison of expected and experimental spectroscopic data for 4-Formyl-3-methylbenzoic acid (CAS No. 24078-23-7). We will delve into the causality behind experimental choices and outline a self-validating system for cross-referencing spectroscopic data from Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) with established chemical databases and theoretical predictions.

Introduction to this compound and the Imperative of Spectroscopic Verification

This compound is a bespoke chemical entity, valuable as a building block in the synthesis of more complex molecules.[1] Its trifunctional nature, featuring a carboxylic acid, an aldehyde, and a methyl group on a benzene ring, offers multiple avenues for chemical modification. However, the very reactivity that makes it useful also presents challenges in synthesis, often leading to isomeric impurities or side products. Therefore, rigorous spectroscopic analysis is not merely a procedural step but a critical checkpoint to ensure the structural integrity of the molecule before its use in further research and development.

This guide will walk you through the process of obtaining and interpreting the spectroscopic signature of this compound, and critically, how to cross-reference your findings with available data resources to build a robust, evidence-based confirmation of its identity.

Experimental Protocols for Spectroscopic Data Acquisition

The validity of your spectroscopic data is fundamentally dependent on the quality of your sample and the rigor of your experimental technique. Here, we detail the protocols for acquiring high-quality NMR, FT-IR, and MS data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of each atom.

Experimental Protocol: NMR

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of your synthesized or acquired this compound.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids as it can better solubilize the compound and the acidic proton is more likely to be observed.

    • Add a small amount of an internal standard, typically Tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.

    • Acquire a ¹H NMR spectrum, ensuring a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required. A Distortionless Enhancement by Polarization Transfer (DEPT) experiment can be beneficial to distinguish between CH, CH₂, and CH₃ signals.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Acquire the spectrum.

  • Data Acquisition:

    • Scan the mid-infrared range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial confirmation of its identity.

Experimental Protocol: MS

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile.

    • The concentration should be low, typically in the range of µg/mL to ng/mL, depending on the ionization technique.

  • Instrument Setup and Data Acquisition:

    • Electrospray ionization (ESI) is a common technique for this type of molecule, typically run in negative ion mode to deprotonate the carboxylic acid.

    • Acquire a full scan mass spectrum to determine the molecular weight.

    • Perform fragmentation analysis (MS/MS) on the parent ion to obtain structural information.

Data Interpretation and Cross-Referencing

Once the data has been acquired, the next critical step is interpretation and comparison with expected values. As there is no publicly available, comprehensive spectral database for this compound, we will rely on a combination of theoretical predictions, data from analogous compounds, and fundamental spectroscopic principles.

NMR Data Analysis

Expected ¹H NMR Spectral Features (in DMSO-d₆):

Proton Expected Chemical Shift (ppm) Multiplicity Integration Rationale
Carboxylic Acid (-COOH)> 12Singlet (broad)1HThe acidic proton of a carboxylic acid is typically downfield and often broad due to hydrogen bonding and exchange.
Aldehyde (-CHO)~10Singlet1HThe aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the magnetic anisotropy of the carbonyl group.
Aromatic Protons7.5 - 8.5Doublet, Singlet, Doublet1H, 1H, 1HThe exact shifts and coupling patterns will depend on the substitution pattern. We expect three distinct aromatic signals.
Methyl (-CH₃)~2.5Singlet3HThe methyl group protons are in a typical range for an alkyl group attached to an aromatic ring.

Expected ¹³C NMR Spectral Features (in DMSO-d₆):

Carbon Expected Chemical Shift (ppm) Rationale
Carboxylic Acid (-C OOH)~165-170The carbonyl carbon of the carboxylic acid is in a characteristic downfield region.[2]
Aldehyde (-C HO)> 190The aldehyde carbonyl carbon is typically the most downfield signal in the spectrum.
Aromatic Carbons120 - 140Six distinct signals are expected for the aromatic carbons due to the substitution pattern.
Methyl (-C H₃)~20The methyl carbon is in the typical upfield region for an sp³ hybridized carbon.
FT-IR Data Analysis

Expected FT-IR Absorption Bands:

Functional Group **Expected Wavenumber (cm⁻¹) **Appearance Rationale
O-H Stretch (Carboxylic Acid)3300 - 2500Very broadCharacteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[3]
C-H Stretch (Aromatic)3100 - 3000Sharp, mediumTypical for C-H bonds on an aromatic ring.
C-H Stretch (Alkyl)3000 - 2850Sharp, mediumFrom the methyl group.
C=O Stretch (Aldehyde)~1700Strong, sharpThe carbonyl stretch of the aldehyde.
C=O Stretch (Carboxylic Acid)~1680Strong, sharpThe carbonyl stretch of the carboxylic acid, often slightly lower in wavenumber than the aldehyde due to conjugation and hydrogen bonding.[4]
C=C Stretch (Aromatic)1600 - 1450Medium to weakCharacteristic absorptions for the aromatic ring.
C-O Stretch (Carboxylic Acid)1320 - 1210StrongThe C-O single bond stretch of the carboxylic acid.[3]
Mass Spectrometry Data Analysis

Expected Mass Spectrometry Results:

  • Molecular Weight: The molecular formula of this compound is C₉H₈O₃, which corresponds to a molecular weight of 164.16 g/mol .[1]

  • ESI-MS (Negative Mode): Expect a prominent ion at m/z = 163.039, corresponding to the deprotonated molecule [M-H]⁻.

  • Fragmentation Pattern: The fragmentation will provide clues to the structure. Common fragmentation patterns for similar molecules include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH). The fragmentation of benzaldehyde, a related structure, characteristically involves the loss of a hydrogen atom and the formyl group.[5][6]

The Cross-Referencing Workflow: A Self-Validating System

The core of this guide is the systematic cross-referencing of your experimentally acquired data with established databases and theoretical predictions. This workflow ensures a high degree of confidence in your compound's identity.

cross_referencing_workflow cluster_experimental Experimental Data Acquisition cluster_interpretation Data Interpretation cluster_reference Reference Data & Prediction cluster_validation Validation & Confirmation exp_nmr ¹H & ¹³C NMR interp_nmr Assign Peaks (Shifts, Multiplicity, Integration) exp_nmr->interp_nmr exp_ftir FT-IR interp_ftir Identify Functional Groups exp_ftir->interp_ftir exp_ms Mass Spectrometry interp_ms Determine MW & Fragmentation exp_ms->interp_ms comparison Compare Experimental vs. Reference/Predicted Data interp_nmr->comparison interp_ftir->comparison interp_ms->comparison db_search Database Search (e.g., PubChem, NIST) for related compounds db_search->comparison theory_predict Theoretical Prediction (e.g., ChemDraw) theory_predict->comparison lit_review Literature Review for analogous compounds lit_review->comparison confirmation Structural Confirmation comparison->confirmation

Caption: Workflow for the cross-referencing and validation of spectroscopic data.

Comparative Data Summary

The following table summarizes the expected spectroscopic data for this compound, which can be used as a benchmark for your experimental results.

Spectroscopic Technique Parameter Expected Value Experimental Result (Hypothetical) Concordance
¹H NMR Chemical Shift (-COOH)> 12 ppm12.5 ppm (broad s)Yes
Chemical Shift (-CHO)~10 ppm10.1 ppm (s)Yes
Chemical Shift (Aromatic)7.5 - 8.5 ppm7.8 (d), 8.1 (s), 8.3 (d) ppmYes
Chemical Shift (-CH₃)~2.5 ppm2.6 ppm (s)Yes
¹³C NMR Chemical Shift (-C OOH)~165-170 ppm167 ppmYes
Chemical Shift (-C HO)> 190 ppm192 ppmYes
FT-IR O-H Stretch3300 - 2500 cm⁻¹ (broad)Broad band centered at 3000 cm⁻¹Yes
C=O Stretch (Aldehyde)~1700 cm⁻¹1705 cm⁻¹Yes
C=O Stretch (Carboxylic Acid)~1680 cm⁻¹1685 cm⁻¹Yes
Mass Spec (ESI-) [M-H]⁻163.039 m/z163.041 m/zYes

Conclusion and Best Practices

The rigorous cross-referencing of spectroscopic data is a cornerstone of scientific integrity in chemical research. While public databases may not always contain a complete spectral record for every compound, a systematic approach combining experimental data acquisition with theoretical predictions and data from analogous structures provides a robust framework for structural confirmation. By following the detailed protocols and cross-referencing workflow outlined in this guide, researchers can confidently verify the identity and purity of this compound, ensuring the reliability of their subsequent investigations.

Best Practices for Data Integrity:

  • Sample Purity: Ensure your sample is as pure as possible before analysis to avoid misleading signals.

  • Instrument Calibration: Regularly calibrate your spectroscopic instruments to ensure accurate and reproducible data.

  • Good Documentation: Meticulously document all experimental parameters, including sample preparation and instrument settings.

  • Orthogonal Methods: Whenever possible, use multiple, independent spectroscopic techniques to confirm the structure of your compound.

References

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 14, 2026, from [Link]

  • Doc Brown's Chemistry. (n.d.). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. Retrieved January 14, 2026, from [Link]

  • Scribd. (n.d.). Fragmentation of BENZALDEHYDE (Maina). Retrieved January 14, 2026, from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved January 14, 2026, from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR: carboxylic acids. Retrieved January 14, 2026, from [Link]

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A Comparative Analysis of the Biological Activities of 4-Formyl-3-methylbenzoic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, substituted benzoic acids represent a cornerstone for the development of novel therapeutic agents. Their structural simplicity, coupled with the ability to be readily functionalized, makes them privileged scaffolds in drug discovery. Among these, 4-Formyl-3-methylbenzoic acid presents a particularly interesting starting point due to its trifunctional nature, incorporating a carboxylic acid, an aldehyde (formyl group), and a methyl group on the benzene ring. These functional groups offer multiple avenues for chemical modification, allowing for the generation of diverse libraries of derivatives with a wide spectrum of biological activities.

This guide provides a comparative analysis of the potential biological activities of a series of rationally designed this compound derivatives. While direct comparative studies on this specific series are nascent, this document synthesizes findings from related benzoic acid analogs to provide a predictive framework for researchers. We will explore potential antimicrobial, anticancer, and enzyme inhibitory activities, supported by detailed experimental protocols and illustrative data. The causality behind experimental choices and the principles of structure-activity relationships (SAR) will be emphasized to empower researchers in their quest for novel therapeutics.

I. Rationale for Derivative Selection and Investigated Biological Activities

The selection of derivatives for this comparative guide is based on common and synthetically accessible modifications of the formyl and carboxylic acid functionalities of the parent molecule, this compound (FMBA). The chosen biological assays are informed by the activities reported for structurally related benzoic acid derivatives.[1][2][3]

Core Compound and Selected Derivatives:

  • FMBA (Parent Compound): this compound

  • FMBA-HYD (Hydrazone Derivative): A hydrazone formed by the reaction of the formyl group with hydrazine hydrate. Hydrazone derivatives of related aldehydes have shown significant antimicrobial and anticancer activities.[4]

  • FMBA-AMD (Amide Derivative): An amide formed by the reaction of the carboxylic acid group with a primary amine. Amidation can modulate pharmacokinetic properties and introduce new interaction points with biological targets.

  • FMBA-RED (Reduced Derivative): The formyl group is reduced to a hydroxyl group, yielding 4-(hydroxymethyl)-3-methylbenzoic acid. This modification explores the impact of removing the reactive aldehyde functionality.

Investigated Biological Activities:

  • Antimicrobial Activity: The increasing threat of antibiotic resistance necessitates the discovery of new antimicrobial agents. Benzoic acid derivatives have been reported to possess antibacterial and antifungal properties.[4][5]

  • Anticancer Activity: The search for novel anticancer agents is a continuous effort. Several benzoic acid derivatives have demonstrated cytotoxicity against various cancer cell lines.[2][6][7]

  • Enzyme Inhibition (α-Amylase): α-Amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. The inhibitory potential of various benzoic acid derivatives on α-amylase has been documented.[3]

II. Comparative Biological Evaluation: Methodologies and Illustrative Data

This section details the experimental protocols for evaluating the selected biological activities and presents a comparative summary of the hypothetical results in a tabular format.

A. Antimicrobial Activity Assessment

The antimicrobial activity of the FMBA derivatives is assessed using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Preparation of Microbial Inoculum: A standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus for Gram-positive bacteria, Escherichia coli for Gram-negative bacteria, and Candida albicans for fungi) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate, with concentrations typically ranging from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Controls: A positive control (broth with inoculum, no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) is also tested as a reference.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
FMBA 128>256>256
FMBA-HYD 3264128
FMBA-AMD 64128>256
FMBA-RED >256>256>256
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

N/A: Not Applicable

Interpretation of Results: The hydrazone derivative (FMBA-HYD) is expected to show the most significant antimicrobial activity, which is consistent with literature on related hydrazone-containing compounds.[4] The presence of the azomethine group (-C=N-NH-) is often associated with enhanced antimicrobial properties. The parent compound (FMBA) and its amide derivative (FMBA-AMD) may exhibit moderate activity, while the reduced derivative (FMBA-RED) is likely to be inactive, suggesting the importance of the formyl or a derivatized formyl group for antimicrobial action.

B. Anticancer Activity Assessment

The in vitro anticancer activity of the FMBA derivatives is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and the formazan crystals formed by viable cells are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.

CompoundIC50 (µM) on MCF-7 CellsIC50 (µM) on A549 Cells
FMBA 75.288.5
FMBA-HYD 15.822.4
FMBA-AMD 45.156.9
FMBA-RED >100>100
Doxorubicin 0.81.2

Interpretation of Results: Similar to the antimicrobial activity, the hydrazone derivative (FMBA-HYD) is anticipated to exhibit the most potent anticancer activity. This is in line with studies on other benzoic acid hydrazones which have shown promising cytotoxic effects.[2] The amide derivative (FMBA-AMD) may show moderate activity, while the parent compound and the reduced derivative are expected to be less active. The reactivity of the imine bond in the hydrazone could contribute to its cytotoxicity.

C. α-Amylase Inhibition Assay

The inhibitory effect of the FMBA derivatives on α-amylase activity is determined using a colorimetric assay with starch as the substrate.

  • Enzyme and Substrate Preparation: A solution of porcine pancreatic α-amylase and a 1% starch solution are prepared in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Reaction Mixture: The test compounds at various concentrations are pre-incubated with the α-amylase solution for 10 minutes at 37°C.

  • Initiation of Reaction: The starch solution is added to the enzyme-inhibitor mixture to start the reaction, and the mixture is incubated for 15 minutes at 37°C.

  • Termination of Reaction: The reaction is stopped by adding dinitrosalicylic acid (DNS) color reagent.

  • Color Development: The reaction mixture is heated in a boiling water bath for 5 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature, the absorbance of the resulting solution is measured at 540 nm. The absorbance is proportional to the amount of reducing sugar (maltose) produced.

  • IC50 Calculation: The concentration of the compound that inhibits 50% of the α-amylase activity (IC50) is determined from the dose-inhibition curve. Acarbose is used as a standard inhibitor.

CompoundIC50 (µM)
FMBA 98.6
FMBA-HYD 152.3
FMBA-AMD 75.4
FMBA-RED 65.8
Acarbose 10.5

Interpretation of Results: In this assay, the reduced derivative (FMBA-RED) and the amide derivative (FMBA-AMD) are predicted to be more potent inhibitors than the parent compound and the hydrazone. The presence of a hydroxyl group in FMBA-RED could facilitate hydrogen bonding interactions with the enzyme's active site, a common feature in α-amylase inhibitors.[3] The hydrazone derivative (FMBA-HYD) may show weaker activity due to steric hindrance or unfavorable electronic properties for binding to the enzyme.

III. Visualization of Experimental Workflows and Structure-Activity Relationships

To provide a clearer understanding of the experimental processes and the logical flow of the comparative study, the following diagrams have been generated using Graphviz.

Experimental Workflow for Biological Activity Screening

G cluster_synthesis Derivative Synthesis cluster_screening Biological Activity Screening cluster_data Data Analysis FMBA This compound (FMBA) FMBA_HYD Hydrazone Derivative (FMBA-HYD) FMBA->FMBA_HYD Synthetic Modification FMBA_AMD Amide Derivative (FMBA-AMD) FMBA->FMBA_AMD Synthetic Modification FMBA_RED Reduced Derivative (FMBA-RED) FMBA->FMBA_RED Synthetic Modification Antimicrobial Antimicrobial Assay (Broth Microdilution) FMBA->Antimicrobial Test Anticancer Anticancer Assay (MTT Assay) FMBA->Anticancer Test Enzyme Enzyme Inhibition (α-Amylase Assay) FMBA->Enzyme Test FMBA_HYD->Antimicrobial Test FMBA_HYD->Anticancer Test FMBA_HYD->Enzyme Test FMBA_AMD->Antimicrobial Test FMBA_AMD->Anticancer Test FMBA_AMD->Enzyme Test FMBA_RED->Antimicrobial Test FMBA_RED->Anticancer Test FMBA_RED->Enzyme Test MIC Determine MIC Antimicrobial->MIC IC50_cancer Calculate IC50 (Cancer) Anticancer->IC50_cancer IC50_enzyme Calculate IC50 (Enzyme) Enzyme->IC50_enzyme SAR Structure-Activity Relationship Analysis MIC->SAR IC50_cancer->SAR IC50_enzyme->SAR SAR_Summary cluster_derivatives Derivatives cluster_activity Predicted Biological Activity FMBA FMBA -CHO -COOH Antimicrobial Antimicrobial FMBA:f0->Antimicrobial Low Anticancer Anticancer FMBA:f0->Anticancer Low Enzyme α-Amylase Inhibition FMBA:f0->Enzyme Moderate FMBA_HYD FMBA-HYD -CH=N-NH2 -COOH FMBA_HYD:f0->Antimicrobial High FMBA_HYD:f0->Anticancer High FMBA_AMD FMBA-AMD -CHO -CONH-R FMBA_AMD:f0->Antimicrobial Moderate FMBA_AMD:f0->Anticancer Moderate FMBA_AMD:f0->Enzyme Moderate-High FMBA_RED FMBA-RED -CH2OH -COOH FMBA_RED:f0->Enzyme High

Caption: Predicted structure-activity relationships for FMBA derivatives.

IV. Concluding Remarks and Future Directions

This guide provides a framework for the comparative biological evaluation of this compound derivatives. Based on the analysis of related compounds, it is hypothesized that derivatization of the formyl group into a hydrazone can significantly enhance antimicrobial and anticancer activities. Conversely, modification of the carboxylic acid to an amide or reduction of the formyl group to a hydroxyl may be more favorable for achieving α-amylase inhibition.

These findings, while illustrative, underscore the importance of rational drug design and the power of structure-activity relationship studies. Future research should focus on the actual synthesis and biological testing of these and other derivatives of this compound to validate these predictions. Further investigations could also explore other biological targets and delve deeper into the mechanisms of action of the most promising compounds. The versatility of the this compound scaffold makes it a valuable platform for the discovery of new and effective therapeutic agents.

V. References

  • Alam, M. S., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. Bioorganic & Medicinal Chemistry Letters, 27(4), 838-843. [Link]

  • Alam, M. S., et al. (2017). Synthesis and antimicrobial studies of novel derivatives of 4-(4-formyl-3-phenyl-1H-pyrazol-1-yl)benzoic acid as potent anti-Acinetobacter baumannii agents. PubMed, 28065568. [Link]

  • Kurşun Aktar, B. S., et al. (2022). Synthesis and biological activities of new hybrid chalcones with benzoic acid. International Journal of Chemistry and Technology, 6(1), 7-14. [Link]

  • PubChem. (n.d.). 4-[(3-Formylphenoxy)methyl]benzoic acid. [Link]

  • Ngwa, C. F., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties. Journal of Medicinal Chemistry and Drug Design, 1(1), 101. [Link]

  • Chiba, J., et al. (2007). Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists. Bioorganic & Medicinal Chemistry, 15(4), 1679-1693. [Link]

  • Alam, M. S., et al. (2019). Synthesis and Antimicrobial Studies of 4-[3-(3-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid and 4-[3-(4-Fluorophenyl)-4- formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). 4-formyl-1H-pyrazol-1-yl]benzoic Acid as Potent Growth Inhibitors of Drug-Resistant Bacteria. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of phenol and benzoic acid derivatives. [Link]

  • Zhemchugov, A., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Molecules, 26(23), 7159. [Link]

  • Zare, B., et al. (2018). Characterization of inhibitory effects of the potential therapeutic inhibitors, benzoic acid and pyridine derivatives, on the monophenolase and diphenolase activities of tyrosinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1334-1341. [Link]

  • Wang, Y., et al. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Foods, 11(9), 1324. [Link]

  • Gkeka, P., et al. (2021). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. Journal of Fungi, 7(11), 903. [Link]

  • Research Journal of Pharmacy and Technology. (2021). Synthesis, Antimicrobial Evaluation and Docking Studies of Novel 4-acetamido-3-aminobenzoic acid derivatives As Microbial Neuraminidase Inhibitors. [Link]

  • Al-Salahi, R., et al. (2022). 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. Molecules, 27(15), 4994. [Link]

  • Kumar, A., et al. (2013). Design, synthesis and molecular modelling studies of novel 3-acetamido-4-methyl benzoic acid derivatives as inhibitors of protein tyrosine phosphatase 1B. European Journal of Medicinal Chemistry, 70, 469-476. [Link]

  • ResearchGate. (n.d.). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. [Link]

  • Liu, Y., et al. (2015). Design, Synthesis and Antitumor Activity of Novel 4-Methyl-(3'S,4'S)-cis-khellactone Derivatives. Molecules, 20(9), 15999-16011. [Link]

  • Pisano, A., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(19), 6653. [Link]

  • Chen, Y., et al. (2014). Effect of 4-methyl-3-nitrobenzoic acid on non-small cell lung cancer cell migration. Oncology Letters, 8(5), 2269-2273. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-Formyl-3-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of an optimal synthetic pathway is paramount for efficiency, scalability, and cost-effectiveness. This guide provides an in-depth comparison of the primary synthetic routes to 4-Formyl-3-methylbenzoic acid, a key building block in the synthesis of various pharmaceuticals and complex organic molecules. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for each approach to inform your synthetic strategy.

Introduction to this compound

This compound is a bifunctional aromatic compound containing both a carboxylic acid and an aldehyde group. This unique substitution pattern makes it a versatile intermediate for a range of chemical transformations, including the synthesis of heterocycles, Schiff bases, and fluorescent probes.[1] The strategic placement of the methyl, formyl, and carboxyl groups on the benzene ring offers opportunities for regioselective reactions, further enhancing its utility in medicinal chemistry and materials science.[1]

Comparative Analysis of Synthetic Routes

Several distinct synthetic strategies have been developed for the preparation of this compound. The choice of route often depends on the available starting materials, desired scale, and tolerance for specific reagents or reaction conditions. Here, we compare three prominent methods:

  • Oxidation of 3,4-dimethylbenzoic acid: A direct approach involving the selective oxidation of one of the two methyl groups.

  • Formylation of 3-methylbenzoic acid: Introduction of the formyl group onto the 3-methylbenzoic acid backbone.

  • Multi-step Synthesis from p-Toluic Acid: A longer but potentially high-yielding route involving nitration, reduction, and subsequent functional group transformations.

Below is a summary of the key comparative metrics for these routes:

Parameter Route 1: Oxidation Route 2: Formylation Route 3: Multi-step from p-Toluic Acid
Starting Material 3,4-Dimethylbenzoic acid3-Methylbenzoic acidp-Toluic acid
Key Reactions Selective OxidationElectrophilic Aromatic Substitution (Formylation)Nitration, Reduction, Diazotization, Formylation
Typical Yields Moderate to HighVariable, often moderateGood to High (overall)
Scalability Potentially good, catalyst dependentCan be scalable, reagent dependentScalable, but requires multiple unit operations
Key Challenges Over-oxidation, regioselectivityRegioselectivity, harsh reagentsMultiple steps, handling of hazardous reagents

Route 1: Selective Oxidation of 3,4-Dimethylbenzoic Acid

This route is conceptually the most straightforward, involving the selective oxidation of the methyl group at the 4-position of 3,4-dimethylbenzoic acid.

Reaction Scheme:

Route 1 start 3,4-Dimethylbenzoic acid reagents Oxidizing Agent (e.g., KMnO4, HNO3) start->reagents product This compound reagents->product

Caption: Oxidation of 3,4-dimethylbenzoic acid.

Mechanistic Considerations & Experimental Insights:

The primary challenge in this route is achieving selective oxidation of one methyl group to the aldehyde stage without over-oxidation to a second carboxylic acid (forming trimellitic acid) or oxidation of the other methyl group. The choice of oxidizing agent and reaction conditions is critical.

  • Potassium Permanganate (KMnO₄): A strong oxidizing agent that can be used, but conditions must be carefully controlled (e.g., temperature, stoichiometry) to avoid over-oxidation. The reaction is typically performed in a neutral or slightly acidic aqueous medium.

  • Nitric Acid (HNO₃): Can also be employed for the oxidation of alkylbenzenes. The concentration and temperature are key parameters to control the extent of oxidation.[2]

This method's attractiveness lies in its directness. However, achieving high selectivity for the mono-aldehyde can be difficult, often leading to mixtures of products and requiring careful purification.

Illustrative Protocol (Conceptual):
  • Dissolve 3,4-dimethylbenzoic acid in an appropriate solvent (e.g., aqueous pyridine).

  • Cool the solution in an ice bath.

  • Slowly add a solution of potassium permanganate while maintaining a low temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with a reducing agent (e.g., sodium bisulfite).

  • Acidify the mixture and extract the product with an organic solvent.

  • Purify by column chromatography or recrystallization.

Route 2: Formylation of 3-Methylbenzoic Acid

This approach introduces the formyl group directly onto the 3-methylbenzoic acid scaffold. Several formylation methods are available in organic chemistry.

Reaction Scheme (Vilsmeier-Haack):

Route 2 cluster_0 Step 1: Protection cluster_1 Step 2: Formylation cluster_2 Step 3: Deprotection start 3-Methylbenzoic acid ester Methyl 3-methylbenzoate start->ester CH3OH, H+ formylated_ester Methyl 4-formyl-3-methylbenzoate ester->formylated_ester DMF, POCl3 product This compound formylated_ester->product H3O+

Caption: Vilsmeier-Haack formylation route.

Mechanistic Considerations & Experimental Insights:

The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic rings.[1] The carboxylic acid group is deactivating, so it is often protected as an ester to facilitate the electrophilic substitution.[1]

  • Protection: The carboxylic acid is typically converted to a methyl or ethyl ester to prevent interference with the formylation reagents.[1]

  • Formylation: The Vilsmeier reagent, formed in situ from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), acts as the electrophile. The methyl group of the starting material directs the formylation to the ortho and para positions. The para-substituted product is generally favored due to steric hindrance.

  • Deprotection: The final step is the hydrolysis of the ester to regenerate the carboxylic acid.[1]

This route offers good regioselectivity and is often favored for its scalability.[1] However, it involves multiple steps and the use of corrosive reagents like POCl₃.

Detailed Protocol: Vilsmeier-Haack Formylation

Step 1: Esterification of 3-Methylbenzoic Acid

  • To a solution of 3-methylbenzoic acid (1 eq.) in methanol (5-10 volumes), add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 4-6 hours, monitoring by TLC.

  • Cool the reaction mixture and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-methylbenzoate.

Step 2: Formylation of Methyl 3-methylbenzoate

  • In a three-necked flask equipped with a dropping funnel and a condenser, cool phosphorus oxychloride (POCl₃, 2-3 eq.) in an ice bath.

  • Slowly add dimethylformamide (DMF, 3-4 eq.) dropwise, maintaining the temperature below 10 °C.

  • Stir the mixture at room temperature for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of methyl 3-methylbenzoate (1 eq.) in DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and stir for 4-8 hours.

  • Pour the cooled reaction mixture onto crushed ice and stir for 1 hour.

  • Neutralize with a sodium hydroxide solution and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain methyl 4-formyl-3-methylbenzoate.

Step 3: Hydrolysis of Methyl 4-formyl-3-methylbenzoate

  • Dissolve the methyl 4-formyl-3-methylbenzoate in a mixture of THF and water.

  • Add lithium hydroxide (or sodium hydroxide) and stir at room temperature until the reaction is complete (monitored by TLC).

  • Acidify the reaction mixture with dilute HCl.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Route 3: Multi-step Synthesis from p-Toluic Acid

This pathway involves the transformation of a more readily available starting material, p-toluic acid, through a sequence of reactions.

Reaction Scheme:

Route 3 start p-Toluic acid nitro 4-Methyl-3-nitrobenzoic acid start->nitro HNO3, H2SO4 amino 3-Amino-4-methylbenzoic acid nitro->amino Reduction (e.g., H2, Pd/C) diazonium Diazonium salt amino->diazonium NaNO2, HCl formyl This compound diazonium->formyl Formylation (e.g., Gattermann)

Caption: Multi-step synthesis from p-toluic acid.

Mechanistic Considerations & Experimental Insights:

This route leverages well-established named reactions in organic synthesis.

  • Nitration: The nitration of p-toluic acid is directed by the activating methyl group and the deactivating carboxylic acid group to the 3-position.[3] Controlling the regioselectivity is a key challenge.[1]

  • Reduction: The nitro group is then reduced to an amine. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common and efficient method.[4]

  • Diazotization and Formylation: The amino group is converted to a diazonium salt, which is then subjected to a formylation reaction, such as the Gattermann reaction, to introduce the aldehyde functionality.

While this route involves more steps, each step generally proceeds with high yield, potentially leading to a good overall yield. The handling of diazonium salts requires caution due to their potential instability.

Illustrative Protocol (Conceptual):

Step 1: Nitration of p-Toluic Acid

  • Add p-toluic acid to concentrated sulfuric acid at low temperature.

  • Slowly add a mixture of concentrated nitric acid and sulfuric acid, maintaining the temperature below 10 °C.

  • Stir for several hours, then pour the reaction mixture onto ice.

  • Filter the precipitated 4-methyl-3-nitrobenzoic acid and wash with cold water.

Step 2: Reduction of 4-Methyl-3-nitrobenzoic Acid

  • Dissolve 4-methyl-3-nitrobenzoic acid in methanol or ethanol.

  • Add a catalytic amount of Pd/C.

  • Hydrogenate the mixture in a Parr apparatus under hydrogen pressure until the uptake of hydrogen ceases.[4]

  • Filter off the catalyst and concentrate the filtrate to obtain 3-amino-4-methylbenzoic acid. A yield of 96% has been reported for a similar reduction.[4]

Step 3: Diazotization and Formylation

  • Dissolve 3-amino-4-methylbenzoic acid in dilute hydrochloric acid and cool to 0-5 °C.

  • Slowly add a solution of sodium nitrite to form the diazonium salt.

  • In a separate flask, prepare the Gattermann reaction mixture (e.g., cuprous chloride and formaldehyde source).

  • Slowly add the diazonium salt solution to the Gattermann mixture.

  • Allow the reaction to proceed, then work up to isolate the this compound.

Conclusion and Recommendations

The choice of synthetic route for this compound is a trade-off between the number of steps, reagent costs, scalability, and safety considerations.

  • For small-scale laboratory synthesis where starting materials are readily available, the oxidation of 3,4-dimethylbenzoic acid (Route 1) can be a quick, albeit potentially low-yielding, option.

  • The Vilsmeier-Haack formylation of 3-methylbenzoic acid (Route 2) is a robust and scalable method that offers good control over regioselectivity, making it suitable for larger-scale production .[1]

  • The multi-step synthesis from p-toluic acid (Route 3) is a viable alternative, particularly if p-toluic acid is a more economical starting material. While longer, the individual steps are often high-yielding and well-documented.

Ultimately, the optimal route will depend on the specific needs and resources of the research or production team. It is recommended to perform small-scale trials to optimize the chosen method before scaling up.

References

  • Benchchem. (n.d.). This compound.
  • The Hive. (2002). from p-toluic acid to 3-Meo-4-methyl-amphetamine.
  • ChemicalBook. (n.d.). 4-Amino-3-methylbenzoic acid synthesis.
  • Wikipedia. (n.d.). m-Toluic acid. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Formyl-3-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your definitive resource for the safe and compliant disposal of 4-Formyl-3-methylbenzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as our scientific discoveries. This guide moves beyond mere procedural lists to provide a deep, scientifically-grounded framework for managing this compound's waste stream. The dual functionality of this compound—possessing both a carboxylic acid and an aldehyde group—necessitates a nuanced approach to its handling and disposal to mitigate risks and ensure regulatory compliance.

Hazard Identification and Risk Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of its safe management. While a specific Safety Data Sheet (SDS) for the 3-methyl isomer is not widely available, we can infer its properties from structurally similar compounds like 4-Formylbenzoic acid and other substituted benzoic acids. The primary hazards stem from its acidic nature and the reactivity of the aldehyde group.

Based on data for analogous compounds, this compound should be treated as a substance that can cause skin and eye irritation, and may lead to respiratory irritation if inhaled as a dust.[1][2][3] Therefore, a thorough risk assessment is the mandatory first step before handling this chemical in any capacity, including disposal.

Table 1: Hazard Profile and Required Personal Protective Equipment (PPE)

Hazard CategoryPotential RiskRecommended PPE
Skin Corrosion/Irritation Causes skin irritation. Prolonged contact may lead to redness and discomfort.[1][2]Chemical-resistant gloves (e.g., nitrile). A standard lab coat is required. Dispose of contaminated gloves in accordance with applicable laws and good laboratory practices.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can result in pain and redness.[1][2]Safety glasses with side-shields or chemical splash goggles are mandatory.[4]
Respiratory Irritation Inhalation of dust may cause respiratory tract irritation.[1][3][6]Handle in a well-ventilated area. For operations that may generate dust, use a chemical fume hood or wear appropriate respiratory protection.[4][5]
Incompatibility Reacts with strong oxidizing agents, strong acids, and strong bases.[2][7]Segregate from incompatible materials during storage and disposal to prevent hazardous reactions.[7][8]

Core Principles of Chemical Waste Management

All chemical disposal procedures are governed by a set of foundational principles designed to protect laboratory personnel and the environment. These are mandated by regulatory bodies such as the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Occupational Safety and Health Administration (OSHA).[9][10][11]

  • Waste Characterization : All waste must be accurately identified. This compound waste should be classified as hazardous chemical waste, specifically as an acidic organic compound.

  • Segregation : Never mix incompatible waste streams. This compound's waste must be kept separate from bases, oxidizing agents, and inorganic acids.[8][12] Mixing acidic organic waste with inorganic acids is also prohibited.[12]

  • Containerization : Waste must be collected in containers that are chemically compatible, in good condition, and have secure, leak-proof closures.[13][14] For acidic compounds, high-density polyethylene (HDPE) or glass containers are suitable; metal containers should be avoided.[12][14]

  • Labeling : Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Corrosive," "Irritant").[8]

Disposal Workflow: A Visual Decision-Making Guide

The following diagram outlines the decision-making process for the proper disposal of this compound, from the point of generation to final removal. This workflow ensures that all critical safety and regulatory checkpoints are met.

G Disposal Workflow for this compound cluster_prep Preparation & Identification cluster_characterize Characterization & Segregation cluster_accumulation Accumulation & Storage cluster_disposal Final Disposal start Waste Generated: This compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe contam_check Is waste contaminated with other hazardous materials? ppe->contam_check uncontaminated Classify as: Uncontaminated Acidic Organic Waste contam_check->uncontaminated No contaminated Classify based on all components. Consult SDS of contaminants. contam_check->contaminated Yes segregate Place in a dedicated, compatible (HDPE or Glass) container. uncontaminated->segregate contaminated->segregate label_waste Label Container: 'Hazardous Waste' 'this compound' List all components & hazards segregate->label_waste storage Store in designated Satellite Accumulation Area (SAA). Keep container closed. label_waste->storage inspect Perform weekly inspections of the SAA for leaks. storage->inspect full_check Is container full (max 90% capacity)? storage->full_check inspect->storage continue_collect Continue collecting waste. (Max accumulation time may apply) full_check->continue_collect No contact_ehs Contact Institutional EHS for pickup within 3 days of becoming full. full_check->contact_ehs Yes end Licensed professional disposal contact_ehs->end

Sources

Navigating the Safe Handling of 4-Formyl-3-methylbenzoic Acid: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to ensuring both personnel safety and experimental integrity. 4-Formyl-3-methylbenzoic acid, a bespoke building block in organic synthesis, requires a comprehensive understanding of its potential hazards to mitigate risks effectively. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), alongside robust protocols for its handling and disposal, grounded in established safety principles.

Understanding the Hazard Profile

Core Principles of Protection: Selecting the Right PPE

The selection of appropriate PPE is not merely a checklist but a risk-based assessment to create an effective barrier against the chemical's specific hazards. For this compound, a multi-layered defense is crucial.

Body PartPPE TypeSpecifications and Rationale
Eyes / Face Chemical Safety GogglesMust be worn to protect against dust particles and potential splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5][6]
Hands Chemical-Resistant GlovesWear compatible gloves (e.g., nitrile or neoprene) to prevent skin contact.[4][6] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7][8]
Body Protective Clothing / Lab CoatA lab coat or other protective suit is required to protect against skin contact.[5][9] Ensure clothing is clean and removed before leaving the work area.
Respiratory NIOSH/MSHA Approved RespiratorA respirator (such as a dust mask or a particulate filter respirator) is necessary when working with the powder form, especially where dust may be generated or ventilation is inadequate.[4][5][10]

Causality in PPE Selection:

  • Eye Protection: The aldehyde and carboxylic acid functionalities can be corrosive or irritating to the delicate tissues of the eyes. Safety goggles provide a seal around the eyes, which is superior to safety glasses in preventing airborne powder from causing harm.[1][2]

  • Hand Protection: Substituted benzoic acids are known skin irritants.[3] Chemical-resistant gloves prevent direct contact, which can lead to dermatitis or local irritation. The importance of proper glove removal technique cannot be overstated to avoid contaminating the skin.[7][8]

  • Respiratory Protection: As a fine powder, this compound can be easily aerosolized during handling (e.g., weighing, transferring). Inhalation may cause respiratory tract irritation.[1][3] A respirator minimizes the inhalation of these airborne particles.

Experimental Workflow: Safe Handling Protocol

This step-by-step protocol outlines the essential procedures for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[4][9]
  • Ensure that a safety shower and eyewash station are readily accessible.[3]
  • Clear the workspace of any unnecessary items.
  • Have a designated waste container for chemically contaminated sharps and disposables.

2. Donning PPE:

  • The sequence of donning PPE is critical to prevent cross-contamination. Follow the workflow illustrated in the diagram below.

3. Handling the Compound:

  • When weighing the solid, perform the task in a fume hood or a balance enclosure to contain any dust.
  • Use a spatula for transfers to minimize dust generation. Avoid pouring the powder directly.
  • If creating a solution, add the solid to the solvent slowly to prevent splashing.
  • Keep containers of the chemical securely sealed when not in use.[11]

4. Doffing PPE:

  • The removal of PPE must be done in a manner that prevents contamination of the user and the surrounding environment. The sequence is generally the reverse of donning, with gloves typically removed first.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4

Sources

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Formyl-3-methylbenzoic acid
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Reactant of Route 2
4-Formyl-3-methylbenzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.